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  • Product: 4-(3-Isocyanopropyl)morpholine
  • CAS: 32835-58-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(3-Isocyanopropyl)morpholine

A Versatile Isocyanide for Multicomponent Synthesis & Bioorthogonal Chemistry[1] Executive Summary 4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8) is a bifunctional building block bridging the gap between classical orga...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Isocyanide for Multicomponent Synthesis & Bioorthogonal Chemistry[1]

Executive Summary

4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8) is a bifunctional building block bridging the gap between classical organic synthesis and modern medicinal chemistry.[1] It combines a reactive isocyanide (isonitrile) group—essential for multicomponent reactions (MCRs)—with a morpholine moiety, a "privileged scaffold" known to enhance aqueous solubility and pharmacokinetic profiles in drug candidates.

This guide details the compound's synthesis, its critical role in the Ugi and Passerini reactions, and its emerging utility in bioorthogonal chemistry as a tetrazine-responsive "caging" group for controlled drug release.

Chemical Identity & Physical Properties[1][2][3]
PropertyData
IUPAC Name 4-(3-Isocyanopropyl)morpholine
CAS Number 32835-58-8
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~240–245 °C (at 760 mmHg)
Solubility Soluble in DCM, MeOH, EtOH, DMSO; Moderate water solubility
Odor Pungent (Characteristic of isocyanides)
Hazards Irritant, Harmful by inhalation/ingestion (See Safety Section)
Synthesis & Production

The synthesis of 4-(3-Isocyanopropyl)morpholine typically follows a two-step sequence starting from commercially available 3-morpholinopropylamine .[1] The critical step is the dehydration of the intermediate formamide.

Step 1: Formylation [2]
  • Precursor: 3-Morpholinopropylamine (CAS: 123-00-2).[1]

  • Reagent: Ethyl formate or Formic acid/Toluene.[1]

  • Reaction: The amine is refluxed with ethyl formate to yield N-(3-morpholinopropyl)formamide.[1]

  • Purification: Removal of ethanol/excess formate via distillation.[1]

Step 2: Dehydration (Isocyanide Formation)
  • Reagents: Phosphorus oxychloride (POCl₃) and Triethylamine (Et₃N).[1][2][3][4]

  • Protocol:

    • Dissolve N-(3-morpholinopropyl)formamide (1.0 equiv) in dry DCM or neat Et₃N (green protocol).[1]

    • Cool to 0°C under inert atmosphere (N₂).

    • Add POCl₃ (1.1 equiv) dropwise to control the exotherm.[1]

    • Stir at 0°C for 30–60 minutes.

    • Quench: Pour into ice-cold Na₂CO₃ solution (critical to neutralize acid without hydrolyzing the isocyanide).

    • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purification: Vacuum distillation or flash chromatography (basic alumina) is recommended due to the acid sensitivity of the morpholine nitrogen.[1]

Mechanistic Insight: The POCl₃ activates the formamide oxygen, creating a leaving group. The base (Et₃N) then effects an


-elimination to generate the isocyanide carbon.
Mechanistic Utility in Drug Discovery[7]
A. The Ugi 4-Component Reaction (Ugi-4CR)

This compound is a premier reagent for the Ugi reaction , allowing the rapid assembly of peptidomimetic libraries.[5]

  • Components: Amine + Aldehyde/Ketone + Carboxylic Acid + 4-(3-Isocyanopropyl)morpholine .[1]

  • Mechanism: The isocyanide carbon acts as a carbene-like electrophile/nucleophile hybrid, intercepting the iminium ion formed by the amine and aldehyde.

  • Outcome: Formation of an

    
    -acetamido carboxamide.[1][6] The morpholine tail is incorporated as a stable amide substituent, often improving the lipophilicity/solubility balance (LogD) of the final hit compound.
    
B. Bioorthogonal Caging & Release

Recent research identifies the 3-isocyanopropyl group as a bioorthogonal handle .[1][7]

  • Mechanism: The isocyanide reacts with tetrazines (via [4+1] cycloaddition followed by elimination) to release the free amine or phenol attached to the propyl linker.

  • Application: This allows for "prodrug" strategies where a drug is deactivated (caged) by the isocyanide linker and selectively released in tissues targeted by a tetrazine trigger.

Visualization of Workflows
Figure 1: Synthesis & Reactivity Map

The following diagram illustrates the synthetic pathway from the amine precursor and the dual-reactivity modes of the final isocyanide.

G fill_start fill_start fill_inter fill_inter fill_final fill_final fill_mech fill_mech Amine 3-Morpholinopropylamine (Precursor) Formamide N-(3-morpholinopropyl)formamide (Intermediate) Amine->Formamide Ethyl Formate Reflux Isocyanide 4-(3-Isocyanopropyl)morpholine (Target Reagent) Formamide->Isocyanide POCl3, Et3N Dehydration (-H2O) Ugi Ugi-4CR (Peptidomimetic Synthesis) Isocyanide->Ugi Aldehyde + Amine + Acid BioOrth Tetrazine Ligation (Drug Release/Uncaging) Isocyanide->BioOrth Tetrazine Trigger

Caption: Synthetic route from amine precursor to isocyanide and downstream applications in diversity-oriented synthesis.

Figure 2: Ugi Reaction Mechanism

This diagram details the multicomponent assembly involving the isocyanide insertion.

Ugi Inputs Amine + Aldehyde Imine Iminium Ion (Intermediate) Inputs->Imine -H2O Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide + Acid (Alpha-Addition) Acid Carboxylic Acid Acid->Nitrilium Iso 4-(3-Isocyanopropyl)morpholine (Isocyanide) Iso->Nitrilium Mumm Mumm Rearrangement (Acyl Transfer) Nitrilium->Mumm Intramolecular Attack Product Alpha-Acetamido Carboxamide (Final Scaffold) Mumm->Product Irreversible

Caption: Mechanistic flow of the Ugi 4-Component Reaction utilizing the isocyanide as the lynchpin for scaffold assembly.

Experimental Protocol: Representative Ugi Reaction

To be performed in a fume hood due to isocyanide odor.

Objective: Synthesis of a morpholine-tagged peptidomimetic.

  • Reagent Prep: Prepare 1.0 M solutions of Benzaldehyde, Benzylamine, Acetic Acid, and 4-(3-Isocyanopropyl)morpholine in Methanol (MeOH).

  • Imine Formation: In a screw-cap vial, combine Benzaldehyde (1.0 equiv) and Benzylamine (1.0 equiv).[1] Stir for 30 mins at RT to pre-form the imine (often indicated by slight turbidity or heat).

  • Acid Addition: Add Acetic Acid (1.0 equiv).

  • Isocyanide Addition: Add 4-(3-Isocyanopropyl)morpholine (1.0 equiv) last.[1]

  • Reaction: Seal the vial and stir at Room Temperature for 24 hours.

  • Workup: Concentrate the methanol under reduced pressure.

  • Purification: The product often precipitates or can be purified via silica gel chromatography (Eluent: DCM/MeOH gradient).[1]

  • Validation: Verify via LC-MS (Look for M+1 peak corresponding to sum of all 4 components - H₂O).

Safety & Handling
  • Odor Control: Like most isocyanides, this compound has a strong, disagreeable odor.[4] All transfers must be done in a well-ventilated fume hood.[1] Glassware should be rinsed with an acidic solution (e.g., dilute HCl) immediately after use to hydrolyze residual isocyanide to the odorless amine/formamide.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. The morpholine moiety adds a risk of irritation/corrosion to mucous membranes.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Isocyanides can polymerize or hydrolyze slowly if exposed to moisture and heat.[1]

References
  • Chemical Identity & Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 329764397, 4-(3-Chloropropyl)morpholine (Precursor Data).[1] Retrieved from .[1]

  • Synthesis Protocol (Green Chemistry): Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.[1][4][8] Molecules, 27(19), 6708. Retrieved from .[1]

  • Bioorthogonal Applications: Tu, J., et al. (2018). Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo.[7] Angewandte Chemie International Edition.[1] Retrieved from .[1]

  • Ugi Reaction Mechanism: Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides.[1][3][4][9][10][11][12] Angewandte Chemie International Edition, 39(18), 3168-3210. Retrieved from .[1]

Sources

Exploratory

4-(3-Isocyanopropyl)morpholine structure and properties.

This technical guide details the structure, synthesis, and application of 4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8), a critical isocyanide building block in diversity-oriented synthesis (DOS).[1] Functional Class:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure, synthesis, and application of 4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8), a critical isocyanide building block in diversity-oriented synthesis (DOS).[1]

Functional Class: Isocyanide (Isonitrile) Building Block Primary Application: Multicomponent Reactions (Ugi, Passerini) in Drug Discovery

Executive Summary

4-(3-Isocyanopropyl)morpholine is a bifunctional reagent combining a reactive isocyanide group with a morpholine moiety.[1] In medicinal chemistry, it serves a dual purpose: the isocyanide functionality enables rapid assembly of complex peptidomimetic scaffolds via Multicomponent Reactions (MCRs) , while the morpholine tail improves the physicochemical profile (solubility, metabolic stability) of the resulting hits. This guide provides a validated framework for its synthesis, handling, and deployment in high-throughput chemistry.

Chemical Structure & Physicochemical Properties

The molecule consists of a propyl linker connecting a tertiary amine (morpholine) and a terminal isocyanide. The isocyanide carbon is formally divalent, possessing a lone pair and a vacant p-orbital, driving its unique reactivity with nucleophiles and electrophiles (α-addition).

Table 1: Physicochemical Profile
PropertyValue / Description
CAS Number 32835-58-8
IUPAC Name 4-(3-Isocyanopropyl)morpholine
Synonyms 3-Morpholinopropyl isocyanide; 3-Isocyano-1-morpholinopropane
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~227–228 °C (at 760 mmHg)
Density ~0.97 g/cm³
Solubility Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water
Functional Groups Isocyanide (-N≡C), Morpholine ether/amine
Spectroscopic Signature (Expected)
  • IR Spectrum: A sharp, characteristic absorption band at 2130–2150 cm⁻¹ (stretching vibration of the -N≡C group).[1]

  • ¹H NMR (CDCl₃):

    • 
       ~3.70 ppm (t, 4H, morpholine O-CH₂).[1]
      
    • 
       ~3.45 ppm (t, 2H, -CH₂-NC).[1]
      
    • 
       ~2.45 ppm (m, 6H, morpholine N-CH₂ + propyl N-CH₂).[1]
      
    • 
       ~1.80 ppm (quint, 2H, central propyl -CH₂-).[1]
      

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 4-(3-Isocyanopropyl)morpholine involves the formylation of the precursor amine followed by dehydration.[1]

Reaction Pathway Visualization

The following diagram illustrates the two-step conversion from 3-morpholinopropylamine.

SynthesisPathway Amine 3-Morpholinopropylamine (CAS: 123-00-2) Formamide N-(3-Morpholinopropyl)formamide (Intermediate) Amine->Formamide Isocyanide 4-(3-Isocyanopropyl)morpholine (Product) Formamide->Isocyanide Step1 Ethyl Formate Reflux, 4-6h Step2 POCl3 / Et3N DCM, 0°C to RT

Caption: Two-step synthesis via formylation and dehydration.[1][2] Step 2 requires strict temperature control to prevent polymerization.

Detailed Experimental Protocol

Step 1: Formylation

  • Charge a reaction vessel with 3-morpholinopropylamine (1.0 eq) .

  • Add Ethyl formate (3.0 eq) dropwise.[1]

  • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of amine).

  • Remove excess ethyl formate and ethanol byproduct under reduced pressure.[1]

  • Result: N-(3-morpholinopropyl)formamide (Quantitative yield, usually used without further purification).[1]

Step 2: Dehydration (POCl₃ Method)

  • Dissolve the formamide intermediate (1.0 eq) in dry Dichloromethane (DCM) (5 mL/mmol) and Triethylamine (Et₃N) (3.5 eq).

  • Cool the solution to -5°C to 0°C (ice/salt bath).

  • Add Phosphorus Oxychloride (POCl₃) (1.1 eq) dropwise over 30 minutes. Caution: Exothermic.[1]

  • Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Quench: Pour the mixture into an ice-cold saturated Na₂CO₃ solution (slowly).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (neutral alumina or silica with Et₃N-treated solvent) or vacuum distillation.

Reactivity Profile: The Ugi Reaction

The primary utility of 4-(3-Isocyanopropyl)morpholine is in the Ugi 4-Component Reaction (U-4CR) .[1] It reacts with an amine, an aldehyde/ketone, and a carboxylic acid to form an


-acylamino amide.[3]
Mechanism of Action

The isocyanide carbon undergoes


-addition from the iminium ion (formed by amine+aldehyde) and the carboxylate, followed by a Mumm rearrangement.

UgiMechanism Inputs Amine + Aldehyde Iminium Iminium Ion (Intermediate) Inputs->Iminium - H2O AlphaAdd α-Addition Intermediate (Nitrilium Ion) Iminium->AlphaAdd + Isocyanide Acid_Iso Carboxylic Acid + 4-(3-Isocyanopropyl)morpholine Acid_Iso->AlphaAdd Nucleophilic Attack Imidate O-Acyl Imidate AlphaAdd->Imidate Bond Formation Product Ugi Adduct (Peptidomimetic Scaffold) Imidate->Product Mumm Rearrangement (Irreversible)

Caption: The Ugi 4-CR mechanism. The isocyanide (C-terminal) insertion is the diversity-generating step.

Strategic Advantages in Drug Design
  • Solubility Handle: The morpholine ring typically lowers LogP and increases aqueous solubility (pKa ~8.3), addressing "brick dust" issues common in high-throughput screening libraries.[1]

  • Target Interaction: The morpholine oxygen can serve as a hydrogen bond acceptor in protein active sites.[1]

  • Linker Versatility: The propyl chain provides flexibility, preventing steric clash between the morpholine head and the core scaffold.

Handling, Stability & Safety

Isocyanides are notorious for their odor and potential toxicity.[1][4] Strict adherence to safety protocols is mandatory.

Hazard Identification
  • Odor: Extremely pungent, "god-awful" smell.[1] Detectable at ppb levels.[1][5]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.[6][7][8] (GHS Category 4 Acute Tox).[1][6][7][8]

  • Reactivity: Stable at room temperature but hydrolyzes in strong acids to form the formamide.[1]

Odor Abatement Protocol (The "Bleach Kill")

All glassware and spills must be treated with an oxidizing agent before removal from the fume hood.

  • Reagent: Prepare a solution of 10% Sodium Hypochlorite (Bleach) or dilute Nitric Acid.[1]

  • Procedure: Rinse all flasks, syringes, and needles with the bleach solution.

  • Chemistry: The oxidant converts the isocyanide (-NC) into the odorless isocyanate (-NCO) or carbamate.[1]

    • Reaction:

      
      
      

References

  • Ugi, I. (1962).[1] "The α-Addition of Iminium Ions and Anions to Isonitriles Followed by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21.[1] Link[1]

  • Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH.[1] (Foundational text on Isocyanide MCRs).

  • Salami, S. A., et al. (2022).[1][9][10] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Molecules, 27(19), 6709. Link[1]

  • PubChem Compound Summary. "4-(3-Chloropropyl)morpholine" (Precursor Data). Link[1]

  • ChemicalBook. "4-(3-Isocyanopropyl)morpholine Product Description & CAS 32835-58-8." Link

Sources

Foundational

Technical Guide: Synthesis of 4-(3-Isocyanopropyl)morpholine

[1][2][3] Executive Summary 4-(3-Isocyanopropyl)morpholine (CAS: 114214-53-6) is a functionalized aliphatic isocyanide widely utilized in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-(3-Isocyanopropyl)morpholine (CAS: 114214-53-6) is a functionalized aliphatic isocyanide widely utilized in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well as in coordination chemistry as a spectator ligand. Its morpholine moiety acts as a solubilizing group and a proton acceptor, making it particularly valuable in drug discovery for generating diversity-oriented libraries.

This guide details the Formamide Dehydration Route , the most robust and scalable method for synthesizing this compound. Unlike the carbylamine reaction (which requires toxic chloroform and often suffers from lower yields with hydrophilic substrates) or nucleophilic substitution with metal cyanides (which poses high toxicity risks), the dehydration route offers high yields (>85%), operational safety, and high product purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a two-step linear sequence starting from the commercially available 4-(3-aminopropyl)morpholine.

  • Step 1: N-Formylation. Conversion of the primary amine to the corresponding formamide using ethyl formate. This avoids the use of unstable mixed anhydrides.

  • Step 2: Dehydration. Conversion of the formamide to the isocyanide using Phosphorus Oxychloride (

    
    ) and Triethylamine (
    
    
    
    ).[1][2] This method is preferred over the Burgess reagent for scalability and cost-efficiency.
Reaction Scheme

ReactionScheme Amine 4-(3-Aminopropyl) morpholine Formamide N-(3-morpholinopropyl) formamide Amine->Formamide Ethyl Formate Reflux, 12h Isocyanide 4-(3-Isocyanopropyl) morpholine Formamide->Isocyanide POCl3, Et3N DCM, 0°C

Figure 1: Two-step synthetic pathway from amine precursor to target isocyanide.

Experimental Protocol

Step 1: Synthesis of N-(3-morpholinopropyl)formamide

This step protects the amine as a formamide. Ethyl formate serves as both the reagent and the solvent, driving the equilibrium forward through the removal of ethanol.

Reagents & Materials:

  • 4-(3-Aminopropyl)morpholine (1.0 equiv)

  • Ethyl formate (Excess, ~5-10 equiv)

  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ).
    

Procedure:

  • Setup: Charge a round-bottom flask with 4-(3-aminopropyl)morpholine (e.g., 14.4 g, 100 mmol).

  • Addition: Add ethyl formate (40 mL, ~500 mmol).

  • Reaction: Heat the mixture to reflux (54 °C) with stirring for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or GC-MS until the starting amine is fully consumed.

  • Workup: Cool the mixture to room temperature. Remove excess ethyl formate and the ethanol byproduct under reduced pressure (rotary evaporator).

  • Purification: The resulting oil is typically pure enough (>95%) for the next step. If necessary, distill under high vacuum or pass through a short silica plug.

Step 2: Dehydration to 4-(3-Isocyanopropyl)morpholine

This is the critical step. The combination of


 and 

acts as a powerful dehydrating system. Strict temperature control is mandatory to prevent polymerization or decomposition of the isocyanide.

Reagents:

  • N-(3-morpholinopropyl)formamide (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (5.0 equiv)[3][4]
    
  • Dichloromethane (DCM) (anhydrous, 0.5 M concentration relative to substrate)

Safety Note:


 is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

Detailed Workflow:

DehydrationWorkflow Start Start: Formamide Solution Cool Cool to -5°C to 0°C (Ice/Salt Bath) Start->Cool AddBase Add Et3N (5.0 equiv) Maintain < 5°C Cool->AddBase AddPOCl3 Dropwise POCl3 (1.1 equiv) CRITICAL: T < 5°C AddBase->AddPOCl3 Stir Stir at 0°C for 30-60 min Monitor by TLC AddPOCl3->Stir Quench Quench with sat. Na2CO3 (Basic pH is vital) Stir->Quench Extract Extract with DCM (3x) Wash with Brine Quench->Extract End Dry (Na2SO4) & Concentrate Yield: Isocyanide Extract->End

Figure 2: Operational workflow for the dehydration step using POCl3.

Procedure:

  • Solvation: Dissolve N-(3-morpholinopropyl)formamide (17.2 g, 100 mmol) in anhydrous DCM (200 mL) in a 3-neck round-bottom flask equipped with an addition funnel and nitrogen inlet.

  • Base Addition: Add Triethylamine (69.5 mL, 500 mmol). Cool the mixture to 0 °C using an ice/salt bath.

  • Dehydration: Add

    
     (10.2 mL, 110 mmol) dropwise over 30–45 minutes.
    
    • Critical Control Point: Do not allow the internal temperature to rise above 5 °C. The reaction is highly exothermic.

  • Completion: Stir at 0 °C for 1 hour. The solution typically turns from colorless to light brown.

  • Quench: Carefully pour the reaction mixture into a stirred solution of saturated aqueous

    
     (200 mL). Ensure the aqueous layer remains basic (pH > 8) to prevent hydrolysis of the isocyanide back to the formamide or amine.
    
  • Workup: Separate the layers. Extract the aqueous layer with DCM (

    
     mL). Combine organic phases, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. The crude residue is purified via flash column chromatography on silica gel.

    • Eluent: DCM/MeOH (98:2) containing 1%

      
      . The triethylamine buffer prevents silica-induced degradation.
      

Characterization & Quality Control

Verify the identity and purity of the product using the following metrics.

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy Strong peak at 2150

10 cm

Diagnostic stretching vibration of the Isocyanide (-N

C) group.

H NMR
(CDCl

)
Triplet at

~3.4–3.5 ppm (

Hz)
Methylene protons adjacent to the isocyanide (-CH

-NC).

H NMR
(CDCl

)
Multiplet at

~3.7 ppm (4H)
Morpholine ether protons (-CH

-O-CH

-).
Appearance Pale yellow to colorless liquidDarkening indicates decomposition/polymerization.
Odor Pungent, disagreeableCharacteristic of isocyanides (handle in hood).[2]

Applications in Drug Discovery[6][7][8]

The 4-(3-Isocyanopropyl)morpholine scaffold is a "privileged structure" in medicinal chemistry due to the morpholine ring's ability to modulate pharmacokinetic properties.

Multicomponent Reactions (MCRs)
  • Ugi Reaction: Reacts with an aldehyde, amine, and carboxylic acid to form

    
    -aminoacyl amide derivatives.
    
  • Passerini Reaction: Reacts with an aldehyde and carboxylic acid to form

    
    -acyloxy carboxamides.
    
Bioorthogonal Chemistry

Recent advancements utilize the isocyanide group for [4+1] cycloadditions with tetrazines, offering a ligation velocity comparable to strained alkynes but with smaller steric footprints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure quench solution is basic (

or

). Do not use acid washes.[2]
Product Decomposition Thermal instabilityKeep reaction

°C during

addition. Store product at -20 °C.
Silica Streaking Acidic silica sitesPre-treat silica gel with 1-5%

in the eluent.
Residual Formamide Incomplete dehydrationIncrease reaction time at 0 °C or slightly increase

(up to 1.2 equiv).

References

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Gros, P. C., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.[1][2] Molecules, 27(19), 6726. Link

  • Chao, W., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090.[5] Link

  • Royal Society of Chemistry. (2021). Isocyanide 2.0: General Synthetic Procedures and Characterization Data. Chemical Science, Supporting Information.[6] Link

  • Stockman, R. A. (2011). Efficient synthesis of isocyanides from formamides using Burgess reagent. Synlett, 2011(17), 2525-2528. Link

Sources

Exploratory

Technical Profile: 4-(3-Isocyanopropyl)morpholine

The following technical guide details the chemical profile, synthesis, and applications of 4-(3-Isocyanopropyl)morpholine , a specialized functionalized isocyanide used in advanced organic synthesis and drug discovery. C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 4-(3-Isocyanopropyl)morpholine , a specialized functionalized isocyanide used in advanced organic synthesis and drug discovery.

CAS Number: 32835-58-8[1][2]

Executive Summary

4-(3-Isocyanopropyl)morpholine (also known as 3-morpholinopropyl isocyanide) is a bifunctional building block characterized by a reactive isocyanide (


) terminus tethered to a morpholine ring.[1][2] Unlike simple alkyl isocyanides, this compound incorporates a tertiary amine (morpholine), which imparts unique solubility profiles and acid-base properties to its reaction products.

It is primarily employed in Multicomponent Reactions (MCRs) —specifically Ugi and Passerini reactions—to synthesize peptidomimetics and heterocyclic libraries. The morpholine moiety acts as a "basic handle," facilitating the purification of reaction products via acid-scavenging resins or aqueous acid extraction, a critical advantage in high-throughput chemistry.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8]

PropertyData
CAS Number 32835-58-8
IUPAC Name 4-(3-Isocyanopropyl)morpholine
Synonyms 3-Morpholinopropyl isocyanide; 3-Morpholinopropyl isonitrile; 1-Isocyano-3-morpholinopropane
Molecular Formula

Molecular Weight 154.21 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~105–110 °C (at reduced pressure, est.)[2]
Density ~1.01 g/mL
Functional Groups Isocyanide (Isocyano), Morpholine (Tertiary Amine)
Solubility Soluble in DCM, MeOH, THF, EtOAc; Miscible with aqueous acid (protonation of morpholine)

Synthesis Methodology

The synthesis of 4-(3-Isocyanopropyl)morpholine typically proceeds via the formylation of the commercially available precursor 3-morpholinopropylamine , followed by dehydration.

Step-by-Step Protocol
Phase 1: N-Formylation
  • Reagents: 3-Morpholinopropylamine (CAS 123-00-2), Ethyl formate (solvent/reagent).

  • Procedure:

    • Reflux 3-morpholinopropylamine in excess ethyl formate (5–10 equivalents) for 4–12 hours.

    • Monitor consumption of amine by TLC or GC-MS.

    • Remove excess ethyl formate under reduced pressure to yield the N-(3-morpholinopropyl)formamide intermediate quantitatively.

Phase 2: Dehydration to Isocyanide
  • Reagents: Phosphorus oxychloride (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM) or Toluene.
  • Procedure:

    • Dissolve the formamide intermediate in dry DCM at 0°C under inert atmosphere (

      
      ).
      
    • Add

      
       (3.0 equiv) followed by dropwise addition of 
      
      
      
      (1.1 equiv). Caution: Exothermic.
    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Quench: Pour into ice-cold saturated

      
       solution (keep pH > 8 to prevent hydrolysis of isocyanide).
      
    • Extraction: Extract with DCM. Wash organic layer with brine.

    • Purification: Distillation under high vacuum or flash chromatography (basic alumina or silica with

      
       doped eluent).
      
Reaction Workflow Diagram

Synthesis Amine 3-Morpholinopropylamine (CAS 123-00-2) Formamide N-Formyl Intermediate Amine->Formamide Ethyl Formate Reflux, -EtOH Isocyanide 4-(3-Isocyanopropyl)morpholine (CAS 32835-58-8) Formamide->Isocyanide POCl3, Et3N, DCM Dehydration (-H2O)

Figure 1: Two-step synthesis of 4-(3-Isocyanopropyl)morpholine from primary amine precursor.

Applications in Drug Discovery[9]

A. The Ugi Four-Component Reaction (U-4CR)

This is the primary application for CAS 32835-58-8. The isocyanide reacts with an amine, an aldehyde, and a carboxylic acid to form an


-aminoacyl amide (peptidomimetic).
  • Mechanism: The isocyanide acts as the "C-terminal" equivalent.

  • Advantage of Morpholine: The morpholine tail in the final product renders the molecule basic. This allows for "Catch-and-Release" purification :

    • Run reaction.[3][4][5][6]

    • Load crude mixture onto a strong cation exchange (SCX) cartridge.

    • Wash away non-basic impurities (unreacted aldehyde, acid, neutral byproducts).

    • Elute the morpholine-containing product with ammonia/methanol.

B. The Passerini Three-Component Reaction (P-3CR)

Reacts with an aldehyde and a carboxylic acid to form an


-acyloxy amide. Useful for generating depsipeptide-like libraries.
C. Metal Coordination Chemistry

Isocyanides are strong


-donor and 

-acceptor ligands. The morpholine tail allows for the design of water-soluble metal complexes (e.g., Technetium-99m or Rhenium complexes) used in radiopharmaceuticals, where the morpholine aids in pharmacokinetics and renal clearance.
Mechanistic Pathway (Ugi Reaction)

UgiReaction Substrates Amine (R-NH2) + Aldehyde (R-CHO) + Acid (R-COOH) Imine Imine Intermediate (Protonated) Substrates->Imine Condensation Isocyanide 4-(3-Isocyanopropyl)morpholine (Isocyanide Input) Nitrilium Nitrilium Ion (Alpha-Addition) Isocyanide->Nitrilium Nucleophilic Attack Imine->Nitrilium + Isocyanide Mumm Mumm Rearrangement Nitrilium->Mumm + Carboxylate Product Ugi Adduct (Peptidomimetic with Morpholine Tail) Mumm->Product Acyl Transfer

Figure 2: Mechanistic flow of the Ugi reaction utilizing the morpholino-isocyanide.

Safety & Handling Protocols

Warning: Isocyanides are notorious for their foul, pervasive odor (often described as "Godzilla's gym sock").

  • Odor Control:

    • Containment: Handle strictly in a well-ventilated fume hood.

    • Glassware: Rinse all glassware with an oxidant solution (bleach or acidic

      
      ) before removing it from the hood. This oxidizes the isocyanide to the odorless isocyanate.
      
  • Toxicity:

    • While specific tox data for this derivative is limited, isocyanides are generally considered toxic if inhaled or ingested. The morpholine moiety adds potential skin/eye irritation hazards.

    • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Storage:

    • Store at 2–8°C. Isocyanides can polymerize or hydrolyze over time.

    • Keep under inert gas (

      
       or 
      
      
      
      ).

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Pirrung, M. C., & Ghorai, S. (2006). Versatile, Fragrant, Convertible Isocyanides. Journal of the American Chemical Society, 128(36), 11772–11773. Link (Context on functionalized isocyanides).

  • PubChem Compound Summary. (n.d.). 4-(3-Isocyanopropyl)morpholine (CID 2769506). National Center for Biotechnology Information. Link

  • Kennedy, D. P., et al. (2018). Application of Isocyanides in the Synthesis of Heterocycles. Chemical Reviews, 118(11). (General reference for isocyanide utility).

Sources

Foundational

Technical Monograph: 4-(3-Isocyanopropyl)morpholine

Physicochemical Profile, Synthetic Utility, and Handling Protocols[1] Part 1: Molecular Identity & Physicochemical Core 4-(3-Isocyanopropyl)morpholine is a specialized bifunctional reagent featuring a morpholine heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Handling Protocols[1]

Part 1: Molecular Identity & Physicochemical Core

4-(3-Isocyanopropyl)morpholine is a specialized bifunctional reagent featuring a morpholine heterocycle tethered to a reactive isocyanide (isonitrile) group.[1] Unlike its isocyanate counterpart (-N=C=O), the isocyanide (-N≡C) functionality possesses a unique carbenoid character, making it a "privileged intermediate" in diversity-oriented synthesis (DOS), particularly in Multicomponent Reactions (MCRs) like the Ugi and Passerini couplings.[1]

The morpholine moiety is strategically valuable in drug discovery, serving as a solubility enhancer and a hydrogen-bond acceptor that modulates pharmacokinetic profiles (e.g., blood-brain barrier penetration).[1][2]

Physicochemical Data Table
PropertySpecification
Compound Name 4-(3-Isocyanopropyl)morpholine
CAS Registry Number 32835-58-8
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~240–245 °C (at 760 mmHg)
Density ~1.05 g/cm³
Functional Groups Tertiary Amine (Morpholine), Isocyanide (Isonitrile)
Solubility Soluble in DCM, MeOH, THF, DMSO
Part 2: Synthetic Utility – The Isocyanide Advantage

The primary utility of 4-(3-Isocyanopropyl)morpholine lies in its ability to introduce the morpholine scaffold into complex peptidomimetics via Isocyanide-based Multicomponent Reactions (IMCRs) .[1]

Why this molecule matters:

  • Atom Economy: In Ugi reactions, all atoms of the isocyanide are incorporated into the final product.[1]

  • Scaffold Diversity: The isocyanide carbon becomes the central amide carbonyl carbon in the peptide backbone, while the morpholine tail projects as a solvent-exposed appendage, ideal for tuning ADME properties.[1]

  • Orthogonal Reactivity: The isocyanide is stable to base but sensitive to acid and radical conditions, allowing for controlled activation.[1]

Mechanistic Insight: The Ugi 4-Component Reaction (U-4CR)

The following diagram illustrates the mechanism where 4-(3-Isocyanopropyl)morpholine acts as the "lynchpin" reacting with an imine intermediate.[1]

UgiMechanism Amine Amine (R-NH2) Imine Imine / Iminium Ion Amine->Imine Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Condensation (-H2O) Acid Carboxylic Acid (R-COOH) Nitrilium Nitrilium Ion Intermediate Acid->Nitrilium Protonation Isocyanide 4-(3-Isocyanopropyl) morpholine (R-NC) Mumm Mumm Rearrangement Isocyanide->Mumm α-Addition Imine->Nitrilium Protonation Nitrilium->Mumm α-Addition Product α-Acylamino Amide (Ugi Product) Mumm->Product Acyl Transfer

Figure 1: Mechanistic flow of the Ugi 4-Component Reaction utilizing the isocyanide as the coupling agent.[1]

Part 3: Synthesis & Handling Protocols

Safety Warning: Isocyanides are notorious for their foul, pervasive odor (resembling rotting organic matter) and potential toxicity.[1] All manipulations must be performed in a well-ventilated fume hood . Glassware should be treated with an acidic bleach solution (sodium hypochlorite + dilute HCl) immediately after use to oxidize residual isocyanide to the odorless isocyanate/amine.[1]

Synthesis Protocol: Dehydration of Formamide

If the reagent is not purchased commercially, it is synthesized from 3-morpholinopropylamine.[1]

Reaction Scheme:

  • Formylation: 3-Morpholinopropylamine + Ethyl Formate → N-(3-morpholinopropyl)formamide.[1]

  • Dehydration: Formamide + POCl₃/Et₃N → 4-(3-Isocyanopropyl)morpholine .[1]

SynthesisRoute Step1 Precursor: 3-Morpholinopropylamine Step2 Intermediate: N-(3-morpholinopropyl)formamide Step1->Step2 Ethyl Formate, Reflux Step3 Target: 4-(3-Isocyanopropyl)morpholine Step2->Step3 POCl3, Et3N, DCM, 0°C

Figure 2: Synthetic pathway for the generation of the isocyanide reagent.

Experimental Procedure (Dehydration Step)

Note: This protocol assumes the starting formamide has been prepared.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Solvation: Dissolve N-(3-morpholinopropyl)formamide (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add Triethylamine (Et₃N, 30 mmol, 3.0 eq).[1]

  • Cooling: Cool the mixture to -5 °C using an ice/salt bath.

  • Activation: Dropwise add Phosphorus Oxychloride (POCl₃, 11 mmol, 1.1 eq) over 20 minutes. Caution: Exothermic.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (Isocyanides are less polar than formamides) or IR (appearance of strong peak at ~2150 cm⁻¹).[1]

  • Quench: Pour the reaction mixture into an ice-cold saturated Na₂CO₃ solution (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).[1]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) or vacuum distillation if stability permits.[1]

Part 4: Analytical Characterization

To validate the identity of 4-(3-Isocyanopropyl)morpholine, look for these specific spectral signatures:

  • FT-IR Spectroscopy (Diagnostic):

    • ~2140–2160 cm⁻¹: Strong, sharp stretch characteristic of the Isocyanide (-N≡C) group.[1] This is the most reliable indicator of success.

    • Absence of ~1660–1690 cm⁻¹: Disappearance of the amide carbonyl stretch from the formamide precursor.[1]

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ ~3.40–3.50 ppm (Triplet): Methylene protons adjacent to the isocyanide group (-CH ₂-NC).[1] Note the characteristic triplet splitting.

    • δ ~3.70 ppm (Triplet): Methylene protons of the morpholine ring (O-CH ₂).[1]

    • δ ~2.40 ppm (Triplet): Methylene protons of the morpholine ring (N-CH ₂).[1]

  • ¹³C-NMR:

    • ~156–158 ppm: The characteristic triplet (due to ¹⁴N coupling) of the isocyanide carbon.[1]

References
  • Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1]

  • ChemicalBook. (n.d.).[1] 4-(3-Isocyanopropyl)morpholine Product Description.

  • PubChem. (n.d.).[1][3] Compound Summary for Isocyanide Derivatives. National Library of Medicine.[1]

  • Nenajdenko, V. G. (Ed.).[1] (2012).[1][3] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[1]

Sources

Exploratory

4-(3-Isocyanopropyl)morpholine: Technical Guide for Drug Discovery

Executive Summary 4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8) is a specialized functional isocyanide reagent used primarily in high-throughput medicinal chemistry. Unlike pharmacologically active agents with a direc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8) is a specialized functional isocyanide reagent used primarily in high-throughput medicinal chemistry. Unlike pharmacologically active agents with a direct biological target, this molecule serves as a critical synthetic linchpin in Multicomponent Reactions (MCRs).

Its "Mechanism of Action" is chemical rather than biological: it functions as the C-terminal diverse input in Ugi and Passerini reactions, enabling the rapid installation of a solubilizing morpholine moiety into peptidomimetic scaffolds. This guide details its reactivity profile, mechanistic pathways in library generation, and protocols for its application in lead optimization.

Part 1: Chemical Identity & Properties

Before analyzing the mechanism, the precise chemical nature of the species must be defined to avoid confusion with its isocyanate (–NCO) analog.

PropertyData
IUPAC Name 4-(3-Isocyanopropyl)morpholine
Common Name 3-Morpholinopropyl isocyanide
CAS Number 32835-58-8
Functional Group Isocyanide (–N≡C); also known as Isonitrile
Electronic Character Zwitterionic resonance; Formally divalent carbon (Carbenoid)
Primary Utility Diversity-Oriented Synthesis (DOS); Peptidomimetic assembly
Key Advantage Introduction of morpholine for LogP/Solubility modulation

Part 2: Mechanism of Action (Chemical Reactivity)

The utility of 4-(3-Isocyanopropyl)morpholine lies in the unique electronic structure of the isocyanide group. The terminal carbon possesses both a lone pair and an empty p-orbital, allowing it to act as a nucleophile and an electrophile (alpha-addition).

The Ugi Four-Component Reaction (U-4CR)

In drug discovery, this reagent is most frequently employed in the Ugi reaction to synthesize


-aminoacyl amide derivatives.

The Mechanistic Pathway:

  • Iminium Formation: An amine and an aldehyde condense to form a Schiff base (imine), which is protonated by a carboxylic acid to form a reactive iminium ion.

  • 
    -Addition:  The terminal carbon of 4-(3-Isocyanopropyl)morpholine  attacks the electrophilic iminium ion.
    
  • Nitrilium Intermediate: This addition generates a nitrilium ion intermediate.

  • Carboxylate Trap: The carboxylic acid anion attacks the nitrilium carbon.

  • Mumm Rearrangement: An irreversible O-to-N acyl migration (Mumm rearrangement) yields the stable peptide-like product.

Why This Mechanism Matters for Drug Design

The incorporation of the morpholinopropyl tail via this mechanism provides specific ADME advantages:

  • Solubility: The basic nitrogen in the morpholine ring (pKa ~8.3) improves aqueous solubility under physiological conditions.

  • Metabolic Stability: Morpholine is often used as a bioisostere for other cyclic amines to block metabolic hot spots.

  • Linker Geometry: The propyl chain provides a flexible 3-carbon spacer, preventing steric clash between the morpholine headgroup and the core scaffold.

Part 3: Visualization of the Mechanism

The following diagram illustrates the specific reaction pathway of 4-(3-Isocyanopropyl)morpholine within a Ugi-4CR cycle.

UgiMechanism cluster_reagent Key Reagent Structure Input Reagents: Amine + Aldehyde + Acid + 4-(3-Isocyanopropyl)morpholine Imine Step 1: Iminium Ion Formation (Schiff Base Protonation) Input->Imine Condensation Attack Step 2: Isocyanide Alpha-Addition (Morpholine-NC attacks Iminium) Imine->Attack Nucleophilic Attack Nitrilium Intermediate: Nitrilium Ion Attack->Nitrilium C-C Bond Formation Addition Step 3: Carboxylate Addition (Forms Imidate) Nitrilium->Addition Trap by R-COO- Rearrangement Step 4: Mumm Rearrangement (Irreversible O->N Acyl Transfer) Addition->Rearrangement Acyl Migration Product Final Product: alpha-Aminoacyl Amide (with Morpholinopropyl tail) Rearrangement->Product Stable Amide ReagentNode Morpholine-CH2-CH2-CH2-N≡C: ReagentNode->Attack Reactant

Figure 1: The mechanistic pathway of 4-(3-Isocyanopropyl)morpholine in the Ugi 4-Component Reaction, highlighting the alpha-addition step characteristic of isocyanides.

Part 4: Experimental Protocol

This protocol describes a standard synthesis of a peptidomimetic library member using 4-(3-Isocyanopropyl)morpholine. This method is self-validating via LC-MS monitoring of the unique isocyanide peak disappearance.

Reagents & Equipment
  • Component A: Benzaldehyde (1.0 eq)

  • Component B: Benzylamine (1.0 eq)

  • Component C: Benzoic acid (1.0 eq)

  • Component D: 4-(3-Isocyanopropyl)morpholine (1.0 eq)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) - TFE accelerates the reaction.

  • Monitoring: LC-MS (ESI+).

Step-by-Step Methodology
  • Imine Pre-formation (Optional but Recommended):

    • In a 20 mL scintillation vial, dissolve Benzaldehyde (1.0 mmol) and Benzylamine (1.0 mmol) in 2 mL of MeOH.

    • Stir at room temperature for 30 minutes.

    • Validation: LC-MS should show conversion to the imine mass [M+H]+.

  • Acid Addition:

    • Add Benzoic acid (1.0 mmol) to the reaction mixture.

    • Stir for 5 minutes to ensure protonation of the imine (generating the iminium species).

  • Isocyanide Addition (The Critical Step):

    • Add 4-(3-Isocyanopropyl)morpholine (1.0 mmol, approx. 154 mg) in one portion.

    • Note: The reaction is often exothermic.

    • Seal the vial and stir at room temperature for 12–24 hours.

  • Work-up & Purification:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated NaHCO3 (to remove unreacted acid) and brine.

    • Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

  • Quality Control (QC):

    • NMR: Verify the disappearance of the characteristic triplet at ~3.4 ppm (CH2 adjacent to isocyanide) and the appearance of the amide NH signal.

    • IR Spectroscopy: Confirm the disappearance of the strong isocyanide stretch band at ~2150 cm⁻¹.

Part 5: Safety & Handling (Isocyanide Specifics)

Working with 4-(3-Isocyanopropyl)morpholine requires specific safety protocols due to the volatile and olfactory nature of isocyanides.

  • Olfactory Hazard: Isocyanides have an extremely potent, foul, non-descript odor (often described as "Godzilla's gym sock").

    • Protocol: All weighing and transfers must occur inside a functioning fume hood.

    • Decontamination: Glassware should be rinsed with dilute acid (HCl) or bleach to hydrolyze residual isocyanide to the amine (which smells less offensive) before removal from the hood.

  • Toxicity: While less toxic than cyanides, isocyanides should be treated as potentially toxic by inhalation and skin contact.

Part 6: References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.

  • PubChem. (n.d.).[1][2] 4-(3-Isocyanopropyl)morpholine Compound Summary. National Center for Biotechnology Information.

  • Gippert, T., & Dömling, A. (2024). Multicomponent Reactions in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for MCR utility).

  • ChemicalBook. (2024). 4-(3-Isocyanopropyl)morpholine MSDS and Properties.

Sources

Foundational

The Morpholine Scaffold in Medicinal Chemistry: A Technical Implementation Guide

Executive Summary The morpholine heterocycle (1-oxa-4-azacyclohexane) represents a "privileged structure" in modern drug discovery, appearing in over 25 FDA-approved therapeutics. Its utility stems from a unique physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine heterocycle (1-oxa-4-azacyclohexane) represents a "privileged structure" in modern drug discovery, appearing in over 25 FDA-approved therapeutics. Its utility stems from a unique physicochemical duality: the ether oxygen acts as a hydrogen bond acceptor to anchor target affinity, while the secondary amine provides a tunable basic center (pKa ~8.3) that modulates solubility and lysosomal trapping without the excessive basicity of piperazine.

This guide provides a technical roadmap for incorporating morpholine moieties into lead compounds, covering pharmacophore mechanics, validated synthetic protocols, and metabolic stability profiles.

Part 1: The Pharmacophore Rationale

Physicochemical Mechanics

The morpholine ring is not merely a solubilizing appendage; it is a functional pharmacophore.[1][2][3] Its inclusion typically lowers the LogP of a lipophilic scaffold by 1.5–2.0 units while maintaining membrane permeability.

  • Basicity Modulation: Unlike piperazine (pKa ~9.8), the electron-withdrawing inductive effect of the morpholine oxygen reduces the nitrogen's pKa to ~8.3. This ensures that at physiological pH (7.4), a significant fraction of the molecule remains uncharged, facilitating passive diffusion across the Blood-Brain Barrier (BBB) and cellular membranes.

  • Conformational Locking: Morpholine adopts a stable chair conformation. This rigidity reduces the entropic penalty upon binding to protein active sites compared to flexible alkyl chains.

  • Interaction Vector: The ether oxygen serves as a weak H-bond acceptor, often interacting with the "hinge region" of kinase domains (e.g., Gefitinib).

Visualization: The Morpholine Interaction Node

The following diagram illustrates the functional zones of the morpholine ring in a binding pocket.

MorpholinePharmacophore Morpholine Morpholine Scaffold (Chair Conformation) Oxygen Ether Oxygen (Pos 1) H-Bond Acceptor Morpholine->Oxygen Contains Nitrogen Amine Nitrogen (Pos 4) pKa ~8.3 (Modulated Basic Center) Morpholine->Nitrogen Contains Target Target Binding (e.g., Kinase Hinge) Oxygen->Target Vector Interaction Solubility Solubility & PK (Lysosomal Trapping) Nitrogen->Solubility Ionization @ pH 7.4 Nitrogen->Target Salt Bridge Potential

Figure 1: Pharmacophoric dissection of the morpholine ring, highlighting its dual role in target binding and pharmacokinetic modulation.

Part 2: Synthetic Strategies & Protocols

Incorporating morpholine requires robust C-N bond formation. While nucleophilic substitution (SN2) is effective for alkyl halides, Buchwald-Hartwig amination is the industry standard for aryl-morpholine coupling, particularly in kinase inhibitor synthesis.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Context: Coupling Morpholine with deactivated Aryl Chlorides/Bromides.

Reagents:

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2.

  • Ligand: XPhos or BINAP (Biaryl phosphine ligands prevent β-hydride elimination).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Catalyst Pre-loading: Add Pd2(dba)3 (1.5 mol%) and XPhos (3.0 mol%). Add anhydrous Toluene (5 mL/mmol substrate) and stir at RT for 5 mins to form the active catalytic species (LnPd0).

  • Substrate Addition: Add the Aryl Halide (1.0 equiv), Morpholine (1.2–1.5 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor via LC-MS for consumption of the aryl halide.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), dilute with EtOAc, and wash with water/brine.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Protocol B: N-Alkylation (SN2)

Context: Synthesis of Gefitinib-like side chains.

Methodology: React 4-(3-chloropropyl)morpholine with a nucleophilic core (e.g., a phenol or aniline) in the presence of K2CO3 in DMF at 60°C. This route is preferred when the morpholine is part of a flexible alkyl tail rather than directly attached to an aromatic ring.

Visualization: Synthesis Decision Tree

SynthesisWorkflow Start Target Structure Analysis Decision Is Morpholine attached to Aryl Ring or Alkyl Chain? Start->Decision Aryl Direct Aryl Attachment (Ar-N) Decision->Aryl Aryl Alkyl Alkyl Linker Attachment (R-N) Decision->Alkyl Alkyl HalideCheck Electrophile: Ar-X (Cl, Br, I) Aryl->HalideCheck Buchwald Buchwald-Hartwig Amination Pd(dba)2 / XPhos / NaOtBu HalideCheck->Buchwald Reagent Reagent: 4-(3-chloropropyl)morpholine Alkyl->Reagent SN2 S_N2 Nucleophilic Substitution K2CO3 / DMF / 60°C Reagent->SN2

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on the morpholine attachment point.

Part 3: Therapeutic Case Studies

The following table contrasts two blockbuster drugs where the morpholine ring plays a distinct mechanistic role.

FeatureGefitinib (Iressa) Linezolid (Zyvox)
Therapeutic Area Oncology (EGFR Inhibitor)Antibiotic (Oxazolidinone)
Morpholine Role Pharmacokinetic: The morpholine-propoxy side chain improves water solubility and orientates the molecule in the solvent-exposed region of the kinase ATP pocket.Pharmacodynamic: The morpholine ring (specifically the oxygen) is critical for binding to the 23S rRNA of the bacterial 50S ribosomal subunit.
Attachment Alkyl linker (Propyl) to Quinazoline core.Direct attachment to Fluorophenyl ring.
Metabolism CYP3A4 oxidation (major); Morpholine ring remains largely intact.Non-CYP oxidation; Morpholine ring opens to form inactive carboxylic acid metabolites.
Deep Dive: Linezolid & Ribosomal Binding

In Linezolid, the morpholine ring is not just a solubilizer; it is a structural necessity. Crystal structure analysis of the 50S subunit shows that the morpholine oxygen forms specific contacts within the peptidyl transferase center (PTC). Attempts to replace the morpholine with piperazine or thiomorpholine resulted in significant loss of antibacterial potency, highlighting the stringent steric and electronic requirements of this pocket.

Part 4: Metabolic Stability & Liability

While generally stable, the morpholine ring is susceptible to oxidative metabolism, a factor that must be screened early in the lead optimization phase.

The Metabolic Liability: Ring Scission

In the case of Linezolid, the primary clearance pathway is not CYP450-mediated but rather a chemical/enzymatic oxidation of the morpholine ring. This leads to ring opening, forming two inactive metabolites:

  • Aminoethoxyacetic acid derivative.

  • Hydroxyethyl glycine derivative.

This ring scission destroys the pharmacophore, terminating the drug's action. Researchers must assess metabolic stability using liver microsomes (HLM) specifically looking for +16 Da (oxidation) or ring-opened species.

Visualization: Metabolic Pathway (Linezolid)

Metabolism Parent Linezolid (Parent) Intact Morpholine Ring Intermed Morpholinone Intermediate (Oxidation at C-2/C-3) Parent->Intermed Oxidation MetaboliteA Metabolite A (Aminoethoxyacetic acid) Ring Opened Intermed->MetaboliteA Hydrolysis MetaboliteB Metabolite B (Hydroxyethyl glycine) Ring Opened Intermed->MetaboliteB Hydrolysis

Figure 3: Metabolic degradation pathway of the morpholine ring in Linezolid, leading to inactivation.

References

  • Kumari, A., & Singh, R. K. (2020).[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

  • Kourounakis, A., et al. (2019).[4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Link

  • Tokyo Chemical Industry (TCI). Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Practical Protocols. Link

  • Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition.[5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123631, Gefitinib. Link

Sources

Exploratory

Technical Guide: Advanced Research Applications of Morpholino-Functionalized Isocyanides

Executive Summary This technical guide explores the synthetic utility and medicinal chemistry applications of morpholino-functionalized isocyanides , specifically focusing on 2-morpholinoethyl isocyanide and its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the synthetic utility and medicinal chemistry applications of morpholino-functionalized isocyanides , specifically focusing on 2-morpholinoethyl isocyanide and its structural analogs. These bifunctional reagents combine the unique reactivity of the isocyano group (–N≡C)—critical for Multicomponent Reactions (MCRs)—with the physicochemical benefits of the morpholine ring, a privileged pharmacophore known to enhance aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability. This document serves as a blueprint for researchers leveraging these compounds to accelerate the discovery of bioactive heterocycles and peptidomimetics.

Chemical Foundation & Structural Logic

The Structural Paradox

It is critical to distinguish between theoretically unstable N-isocyanamines and the stable, synthetically useful morpholino-alkyl isocyanides .

  • Direct N-Isocyanides (Unstable): A direct bond between the morpholine nitrogen and the isocyano carbon (N-N≡C) results in an isocyanamine, a class of compounds that are generally unstable and rare.

  • Alkyl-Linked Isocyanides (Stable): The standard research reagents are morpholino-alkyl isocyanides (e.g., 2-morpholinoethyl isocyanide). Here, an ethylene or propylene linker separates the morpholine ring from the isocyano group. This design preserves the basicity of the morpholine nitrogen (crucial for solubility) while presenting a reactive terminal isocyanide for chemical ligation.

Reactivity Profile

The isocyano carbon is formally divalent, possessing both nucleophilic and electrophilic character (alpha-addition). In the presence of acid components (carboxylic acids, hydrazoic acid) and electrophiles (imines), it undergoes rapid insertion reactions. The morpholine tail remains inert during these transformations, serving as a "solubilizing anchor" that is carried through to the final scaffold.

Experimental Protocol: Synthesis of 2-Morpholinoethyl Isocyanide

While 2-morpholinoethyl isocyanide is commercially available, in-house synthesis is often required for scale-up or to generate novel linker analogs. The following protocol describes the dehydration of the formamide precursor, the industry-standard method for generating high-purity isocyanides.

Reaction Scheme

Pathway: 4-(2-aminoethyl)morpholine


N-(2-morpholinoethyl)formamide 

2-morpholinoethyl isocyanide.
Step-by-Step Methodology

Step 1: Formylation

  • Reagents: 4-(2-aminoethyl)morpholine (1.0 eq), Ethyl formate (excess).

  • Procedure: Reflux the amine in ethyl formate (acting as both reagent and solvent) for 4–6 hours.

  • Workup: Remove excess ethyl formate under reduced pressure. The resulting formamide is typically pure enough for the next step.

    • Checkpoint: Verify conversion by TLC (disappearance of amine) or NMR (appearance of formyl proton ~8.0-8.2 ppm).

Step 2: Dehydration (POCl₃ Method) Caution: This reaction generates carbon monoxide and requires a fume hood.

  • Setup: Dissolve N-(2-morpholinoethyl)formamide (1.0 eq) and Triethylamine (3.0 eq) in anhydrous Dichloromethane (DCM) at -5°C to 0°C.

  • Addition: Dropwise add Phosphorus Oxychloride (POCl₃, 1.1 eq) maintaining the temperature below 0°C. The reaction is highly exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Quench: Pour the mixture into an ice-cold saturated Na₂CO₃ solution (slowly, to neutralize acid).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under reduced pressure or flash chromatography (basic alumina) is recommended to remove trace amine salts.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-(2-aminoethyl) morpholine Step1 Formylation (Ethyl Formate, Reflux) Start->Step1 Inter N-(2-morpholinoethyl) formamide Step1->Inter -EtOH Step2 Dehydration (POCl3, Et3N, DCM, 0°C) Inter->Step2 End 2-Morpholinoethyl isocyanide Step2->End -H2O

Figure 1: Synthetic pathway for the conversion of amino-morpholine precursors to functional isocyanides.

Application I: The Ugi Four-Component Reaction (U-4CR)[1]

The Ugi reaction is the primary application for this reagent, allowing the one-pot assembly of peptidomimetics. The morpholine group is incorporated into the C-terminus (via the amide) or the side chain, depending on the isocyanide's structure.

Mechanistic Insight

The reaction involves an amine, an aldehyde (or ketone), a carboxylic acid, and the isocyanide.[1][2][3][4]

  • Imine Formation: Amine + Aldehyde

    
     Imine.
    
  • Protonation: Acid protonates the Imine

    
     Iminium ion.
    
  • Insertion: The Isocyanide attacks the Iminium ion (generating a nitrilium ion), which is then trapped by the Carboxylate.

  • Mumm Rearrangement: The intermediate undergoes an O

    
     N acyl migration to form the stable 
    
    
    
    -acylamino amide product.
Protocol for Morpholino-Peptidomimetics
  • Components:

    • Amine: Benzylamine (1.0 eq)

    • Aldehyde: Benzaldehyde (1.0 eq)

    • Acid: Boc-Gly-OH (1.0 eq)

    • Isocyanide: 2-Morpholinoethyl isocyanide (1.0 eq)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for accelerated kinetics.

  • Condition: Stir at room temperature for 12–24 hours.

  • Outcome: A linear peptidomimetic capped with a morpholine solubilizing group.

Ugi Reaction Mechanism Diagram

UgiMechanism Amine Amine (R-NH2) Imine Imine Formation (-H2O) Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Acid Carboxylic Acid (R-COOH) Nitrilium Nitrilium Ion (Insertion of Isocyanide) Acid->Nitrilium Protonation & Attack Iso Morpholino-Isocyanide (R-NC) Mixed Mixed Anhydride Intermediate Iso->Mixed Nucleophilic Attack Imine->Nitrilium Protonation & Attack Nitrilium->Mixed Nucleophilic Attack Product Alpha-Acylamino Amide (Peptidomimetic) Mixed->Product Mumm Rearrangement

Figure 2: Mechanistic flow of the Ugi-4CR incorporating the morpholine moiety.

Application II: Groebke-Blackburn-Bienaymé (GBB) Reaction[1]

The GBB reaction is a specific 3-component variation utilizing an aldehyde, an isocyanide, and a 2-aminoazine (e.g., 2-aminopyridine). This reaction is highly relevant for drug discovery as it yields fused imidazole scaffolds (e.g., imidazo[1,2-a]pyridines), which are frequent pharmacophores in kinase inhibitors and GABA receptor ligands.

Strategic Value

By using 2-morpholinoethyl isocyanide in a GBB reaction, researchers can install the morpholine tail at the C-3 position of the imidazole ring. This is a strategic location for optimizing the solvent-exposed region of a kinase inhibitor, improving solubility without disrupting the ATP-binding hinge interaction.

GBB Experimental Conditions
  • Reagents: 2-Aminopyridine (1.0 eq), Benzaldehyde derivative (1.0 eq), 2-Morpholinoethyl isocyanide (1.1 eq).

  • Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Ammonium chloride (NH₄Cl).

  • Solvent: Methanol or DCM/MeOH (1:1).[1]

  • Procedure: Microwave irradiation at 100°C for 20 minutes often drives this reaction to completion with high yields (>80%).

Medicinal Chemistry Implications[1][6][7][8][9][10]

Physicochemical Property Modulation

The incorporation of the morpholino-ethyl group via isocyanide chemistry directly addresses common attrition points in drug development:

PropertyEffect of Morpholine MoietyMechanism
Solubility Significant IncreaseBasic nitrogen (pKa ~8.3) allows salt formation; polar ether oxygen accepts H-bonds.
Metabolic Stability Moderate/HighThe ether oxygen deactivates the ring toward oxidative metabolism (CYP450) compared to piperidine.
Lipophilicity (LogD) OptimizationLowers LogP compared to cyclohexane/phenyl analogs, reducing non-specific binding.
BBB Permeability EnhancedBalanced polarity allows passive diffusion; morpholine is a common feature in CNS-active drugs.
Target Classes
  • Kinase Inhibitors: The morpholine tail often extends into the solvent front of the kinase ATP pocket (e.g., Gefitinib analogs).

  • GPCR Ligands: Ugi products containing morpholine have shown affinity for opioid and histamine receptors.

References

  • Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. Available at: [Link]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. National Institutes of Health (PMC). Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry. ChemMedChem. Available at: [Link]

Sources

Foundational

Discovery and history of morpholine containing compounds.

Executive Summary The morpholine heterocycle represents a quintessential example of a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine heterocycle represents a quintessential example of a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Discovered in the late 19th century through a structural misinterpretation of morphine, morpholine has evolved from a bulk industrial solvent and corrosion inhibitor into a critical pharmacophore found in blockbuster oncology, antibiotic, and cardiovascular drugs.

This guide analyzes the trajectory of morpholine, dissecting the physicochemical properties that make it indispensable for modulating drug solubility and pharmacokinetics (PK).[2][3] It provides validated synthetic protocols and examines the structure-activity relationships (SAR) that drove the discovery of agents like Linezolid and Gefitinib.

The Genesis: A Fortuitous Misnomer

Ludwig Knorr (1859–1921), a giant in German organic chemistry, first synthesized morpholine in 1889 at the University of Jena. Knorr was investigating the structure of the alkaloid morphine.[4][5] He erroneously postulated that the morphine structure contained a tetrahydro-1,4-oxazine ring.[6] To test this hypothesis, he synthesized the heterocycle independently.

While his structural theory for morphine was incorrect, the new compound—named "morpholine" to reflect its theoretical origin—exhibited remarkable stability and solvent properties.

The Industrial Scale-Up

For decades, morpholine remained an industrial commodity. Its high basicity (pKa ~8.3) and volatility made it an ideal corrosion inhibitor in steam boiler systems, where it neutralizes carbonic acid and partitions into the steam phase to protect condensate lines.

Physicochemical Profile: Why Medicinal Chemists Choose Morpholine

In drug design, morpholine is rarely the primary pharmacophore binding to the active site. Instead, it is a PK modulator .[2] It is frequently employed to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.

The "Goldilocks" Basicity

One of morpholine's most valuable traits is its pKa.[2]

  • Piperazine pKa: ~9.8 (Secondary amine)

  • Morpholine pKa: ~8.3 (Conjugate acid)

At physiological pH (7.4), a significant fraction of morpholine exists in the uncharged, lipophilic state, facilitating membrane permeability. However, in the acidic environment of the stomach or lysosome, it protonates, drastically improving aqueous solubility. This "solubility switch" is superior to piperazine, which often remains too basic and permanently charged, potentially hindering passive diffusion across the blood-brain barrier (BBB) or gut wall.

The Oxygen Anchor

The ether oxygen at position 4 serves as a weak hydrogen bond acceptor. Unlike a methylene group (in piperidine) or a second nitrogen (in piperazine), the oxygen atom reduces the overall lipophilicity (LogP) of the molecule without introducing a donor that might incur a desolvation penalty upon binding.

Table 1: Comparative Physicochemical Metrics

HeterocyclepKa (Conjugate Acid)LogP (Octanol/Water)H-Bond DonorsH-Bond Acceptors
Morpholine 8.36 -0.86 1 2
Piperazine9.80-1.1722
Piperidine11.220.8411
Pyrrolidine11.270.4611

Synthetic Methodologies

Protocol A: Classical Cyclodehydration (Industrial Standard)

This method utilizes the acid-catalyzed dehydration of diethanolamine. It is robust, scalable, and the primary source of bulk morpholine.

Reagents: Diethanolamine, H₂SO₄ (conc.) or Oleum. Mechanism: Double intramolecular SN2 displacement.

Step-by-Step Protocol:

  • Charge: Add 1.0 equivalent of diethanolamine to a chemically resistant glass-lined reactor.

  • Acidification: Slowly add 1.5 equivalents of H₂SO₄ (70%) while maintaining temperature <50°C to prevent charring.

  • Cyclization: Heat the mixture to 140–150°C for 8 hours. The reaction proceeds via the formation of the bis-sulfate ester, which undergoes ring closure.

  • Neutralization: Cool to room temperature. Slowly add 50% NaOH solution until pH >11.

  • Isolation: The morpholine separates as an oil. Perform steam distillation to isolate the morpholine-water azeotrope.

  • Drying: Dry over solid KOH or molecular sieves and redistill (bp 129°C) to obtain anhydrous morpholine.

Protocol B: Buchwald-Hartwig Amination (Medicinal Chemistry Standard)

In drug discovery, the morpholine ring is rarely built from scratch; it is coupled to an aryl halide core.

Reagents: Aryl Bromide/Chloride, Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene.

Step-by-Step Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Aryl Bromide (1.0 mmol), Morpholine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).

  • Solvent: Add anhydrous Toluene (5 mL/mmol).

  • Reaction: Seal and heat to 80–100°C for 12–16 hours.

  • Workup: Cool, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Visualization: Synthesis & Logic[7]

MorpholineLogic Start Diethanolamine Acid H2SO4 / Heat (Cyclodehydration) Start->Acid Esterification Morpholine Morpholine Core (C4H9NO) Acid->Morpholine Ring Closure Prop1 Modulate pKa (Solubility Switch) Morpholine->Prop1 Prop2 H-Bond Acceptor (Target Interaction) Morpholine->Prop2 Prop3 Metabolic Stability Morpholine->Prop3 Drug1 Linezolid (Antibiotic) Drug2 Gefitinib (EGFR Inhibitor) Drug3 Timolol (Beta Blocker) Prop1->Drug2 Solubilizes Quinazoline Prop2->Drug1 Ribosome Binding Prop3->Drug3

Figure 1: The synthetic origin of morpholine and the functional logic driving its incorporation into major pharmaceutical classes.

Case Studies in Drug Discovery

Linezolid (Zyvox): The Ribosomal Binder

Discovery Context: In the search for agents active against MRSA (Methicillin-Resistant Staphylococcus aureus), Pharmacia & Upjohn investigated oxazolidinones. The Morpholine Role: Early analogues utilized a piperazine ring. However, SAR studies revealed that the morpholine analogue (Linezolid) possessed a superior safety profile and pharmacokinetics.

  • Mechanism: The morpholine oxygen extends into the solvent front of the bacterial 50S ribosomal subunit, while the nitrogen anchors the phenyl ring orientation.

  • Outcome: Linezolid became the first oxazolidinone approved by the FDA (2000), solving a critical unmet need in Gram-positive resistance.

Gefitinib (Iressa): Solubilizing the Kinase Inhibitor

Discovery Context: AstraZeneca sought an EGFR tyrosine kinase inhibitor. The core quinazoline scaffold is highly lipophilic and practically insoluble in water, making oral bioavailability a challenge. The Morpholine Role: A propoxy-morpholine side chain was attached to the 6-position of the quinazoline core.

  • Solubility: The morpholine nitrogen (pKa ~8) allows for salt formation (Gefitinib is marketed as a salt), drastically improving dissolution.

  • Solvent Exposure: Crystal structures (e.g., PDB: 2ITY) show the morpholine ring pointing out of the ATP-binding pocket towards the solvent, minimizing steric clash while improving physicochemical properties.

References

  • Knorr, L. (1889).[7] Synthese des Morpholins. Berichte der deutschen chemischen Gesellschaft, 22(2), 2081-2085. Link

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Amines by the Palladium-Catalyzed Amination of Aryl Bromides and Triflates. Journal of Organic Chemistry, 61(21), 7240-7241. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Exploratory

The Morpholine Ring in Medicinal Chemistry: A Technical Guide

Executive Summary The morpholine ring (1,4-oxazinane) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique ability to modulate physicochemical properties without compromising bind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring (1,4-oxazinane) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique ability to modulate physicochemical properties without compromising binding affinity. Unlike its carbocyclic analog cyclohexane or the nitrogenous piperidine, morpholine introduces a specific vector of polarity through its ether oxygen. This guide analyzes the morpholine ring not merely as a structural filler, but as a functional tool for optimizing lipophilicity (LogP), manipulating pKa to physiological relevance, and serving as a critical hydrogen-bond acceptor in kinase "hinge-binding" motifs.

Physicochemical Profiling & Bioisosterism

The Solubility-Permeability Paradox

The morpholine ring is frequently employed to resolve the "solubility-permeability paradox." While piperidine often leads to excessive lipophilicity (High LogP), morpholine lowers LogP by approximately 1.0–1.5 log units due to the ether oxygen.

Key Property Comparison:

PropertyMorpholinePiperidinePiperazineMechanistic Implication
pKa (Conj. Acid) ~8.36 - 8.70~11.22~9.80 (N1)Morpholine is largely unionized at physiological pH (7.4), aiding membrane permeability compared to the highly basic piperidine.
LogP (Oct/Water) -0.860.84-1.17The ether oxygen reduces lipophilicity, enhancing aqueous solubility while retaining sufficient hydrophobic bulk for binding.
H-Bonding 1 Acceptor (O), 1 Donor/Acceptor (NH)1 Donor/Acceptor (NH)2 Donor/AcceptorsThe ether oxygen acts as a weak H-bond acceptor, critical for specific target interactions (e.g., Kinase hinge regions).
Bioisosteric Replacements

Morpholine acts as a bioisostere for:

  • Piperazine: To remove a basic nitrogen center that may cause hERG liability or phospholipidosis.

  • Cyclohexane: To lower LogP while maintaining chair conformation.

  • Tetrahydropyran (THP): To introduce a basic center for salt formation.

Pharmacodynamics: The "Hinge Binder" Effect

In kinase inhibitor design, the morpholine oxygen often plays a pivotal role. A classic example is LY294002 , a PI3K inhibitor. The morpholine oxygen does not merely solvate; it engages in a directional hydrogen bond with the backbone amide of the kinase hinge region.

Case Study: PI3K Interaction

In the binding pocket of PI3K


, the morpholine oxygen of LY294002 accepts a hydrogen bond from the amide nitrogen of Val882 . This mimics the interaction of the adenine ring of ATP.
Visualization: PI3K Binding Mode

The following diagram illustrates the critical "Hinge Binding" interaction and the pharmacophore orientation.

PI3K_Binding cluster_legend Interaction Type Val882 Val882 (Hinge Region) Backbone NH Morpholine Morpholine Ring (Ether Oxygen) Val882->Morpholine H-Bond (2.8 Å) Hydrophobic Hydrophobic Pocket (Met804, Trp812) Chromone Chromone Core (Scaffold) Chromone->Morpholine Covalent Link Chromone->Hydrophobic Pi-Stacking key1 H-Bond (Critical)

Figure 1: Schematic of LY294002 morpholine oxygen interacting with Val882 in the PI3K ATP-binding pocket.

Pharmacokinetics: Metabolic Stability & Toxicity

While morpholine improves solubility, it introduces specific metabolic liabilities. The ring is susceptible to oxidative attack by Cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6 .

Metabolic Pathways[1]
  • 
    -Hydroxylation:  The carbon adjacent to the nitrogen is oxidized to a carbinolamine.
    
  • Ring Opening: The unstable carbinolamine collapses to an amino-aldehyde.

  • Lactam Formation: Further oxidation can lead to morpholin-2-one or morpholin-3-one (lactams), which are generally inactive and readily excreted.

Toxicity Note: Unlike some hydrazines or anilines, the morpholine ring itself is generally not considered a "structural alert" for genotoxicity, though specific metabolites (e.g., ring-opened aldehydes) must be monitored for reactivity.

Visualization: Oxidative Metabolism

Metabolism Parent Parent Morpholine Drug Radical Radical Cation Intermediate Parent->Radical CYP3A4 (e- transfer) Carbinolamine α-Hydroxy Morpholine (Unstable) Radical->Carbinolamine H-abstraction / Rebound RingOpen Ring Opened Amino-Aldehyde Carbinolamine->RingOpen Spontaneous C-N Cleavage Lactam Morpholin-3-one (Stable Metabolite) Carbinolamine->Lactam Oxidation (-2H) Acid Carboxylic Acid (Excretion) RingOpen->Acid Aldehyde Dehydrogenase

Figure 2: Primary oxidative metabolic pathways of the morpholine ring mediated by CYP3A4.[1]

Experimental Protocols (Self-Validating Systems)

Protocol: Buchwald-Hartwig Synthesis of N-Aryl Morpholines

Objective: Install the morpholine ring onto an aryl halide scaffold.[2] This method is superior to SNAr for electron-rich or neutral aryl halides.

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Morpholine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%) or (SIPr)Pd(methallyl)Cl

  • Ligand: BINAP or Xantphos (if using Pd source without ligand)

  • Base: NaOtBu (1.4 equiv) or LHMDS

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Charging: Add Aryl Bromide (1.0 mmol), NaOtBu (1.4 mmol), and Pd-catalyst (0.02 mmol) to the tube.

  • Solvation: Add anhydrous Toluene (5 mL) via syringe.

  • Amine Addition: Add Morpholine (1.2 mmol) dropwise.

  • Reaction: Seal and heat to 80–100°C for 12–16 hours.

  • Validation (TLC/LCMS): Monitor disappearance of Aryl Bromide.

    • Self-Check: If conversion is <50% after 4h, add additional 0.5 equiv Morpholine and raise temp by 10°C.

  • Workup: Cool to RT, filter through Celite (removes Pd/Salts), concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Protocol: Microsomal Stability Assay (HLM)

Objective: Quantify the metabolic half-life (


) and Intrinsic Clearance (

) of a morpholine derivative.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL stock)

  • NADPH Regenerating System (10 mM NADPH final)

  • Test Compound (1 µM final concentration to ensure first-order kinetics)

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

Step-by-Step Workflow:

  • Pre-Incubation: Mix 445 µL Buffer + 5 µL HLM stock (final 0.5 mg/mL protein) + 0.5 µL Test Compound (from 1 mM DMSO stock). Pre-warm at 37°C for 5 min.

  • Initiation: Add 50 µL pre-warmed NADPH solution. Start timer.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Processing: Centrifuge at 4000g for 20 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor Parent Ion [M+H]+.

  • Calculation:

    • Plot

      
       vs. Time.[4]
      
    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
    • 
      .
      

Case Studies in Drug Development

Linezolid (Zyvox)
  • Role of Morpholine: The morpholine ring in Linezolid is essentially a structural spacer that also modulates the solubility profile. However, the fluorine atom on the adjacent phenyl ring is critical for potency.

  • Structure-Activity: The morpholine nitrogen is electron-donating, increasing the electron density of the phenyl ring, which is counter-balanced by the electron-withdrawing fluorine.

Gefitinib (Iressa)
  • Role of Morpholine: Located on the quinazoline core, the morpholine propoxy side chain serves two purposes:

    • Solubility: It provides the primary basic center (pKa ~8) allowing formulation as a salt.

    • Solvent Exposure: In the EGFR binding pocket, this group points towards the solvent, improving the pharmacokinetic properties without interfering with ATP-competitive binding.

References

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs. Thieme Connect. Link

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Link

  • Oxidation mechanism in the metabolism of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide on oxyferryl active site in CYP3A4. PubMed. Link

  • Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal. Link

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Link

  • Development of a practical Buchwald–Hartwig amine arylation protocol. Royal Society of Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis Using 4-(3-Isocyanopropyl)morpholine

Executive Summary: The "Phase-Switch" Advantage 4-(3-Isocyanopropyl)morpholine (CAS: 10031-68-2) is not merely a building block; it is a functionalized tool designed to solve the "purification bottleneck" in Multicompone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phase-Switch" Advantage

4-(3-Isocyanopropyl)morpholine (CAS: 10031-68-2) is not merely a building block; it is a functionalized tool designed to solve the "purification bottleneck" in Multicomponent Reactions (MCRs).

In standard Ugi or Passerini reactions, isocyanides (e.g., tert-butyl isocyanide) yield neutral amide products that often require tedious chromatography to separate from unreacted starting materials. By incorporating the morpholine moiety, this reagent introduces a tunable basic handle into the final scaffold. This allows for Phase-Switch Purification —a chromatography-free workup strategy where the product can be selectively sequestered into an aqueous acidic phase, washed of impurities, and released upon basification.

Key Chemical Profile
PropertySpecification
CAS Number 10031-68-2
Molecular Weight 154.21 g/mol
Boiling Point ~110°C (at 10 mmHg)
Density 0.98 g/mL
Functional Groups Isocyanide (C≡N-R), Morpholine (Tertiary Amine)
Solubility Miscible in MeOH, DCM, TFE, THF; Soluble in aqueous acid.

Mechanism of Action: Isocyanide-Based MCRs

The utility of 4-(3-Isocyanopropyl)morpholine relies on the unique reactivity of the isocyanide carbon, which acts as a formal divalent carbon (carbenoid character), capable of reacting with both nucleophiles and electrophiles.

The Ugi 4-Component Reaction (U-4CR)

In the Ugi reaction, this isocyanide reacts with an amine, an aldehyde, and a carboxylic acid.[1][2] The morpholine tail remains spectator during the bond-forming steps but becomes critical during workup.

Pathway:

  • Imine Formation: Amine + Aldehyde

    
     Imine + Water.
    
  • Protonation: Acid protonates the Imine

    
     Iminium Ion.
    
  • Insertion: Isocyanide attacks the Iminium Ion

    
     Nitrilium Ion.[3]
    
  • Capture: Carboxylate attacks the Nitrilium Ion

    
     Imidate.
    
  • Mumm Rearrangement: Acyl transfer yields the stable

    
    -acylamino amide.
    

UgiMechanism Reagents Amine + Aldehyde + Acid Imine Iminium Ion (Activated) Reagents->Imine - H2O Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Iso 4-(3-Isocyanopropyl) morpholine Iso->Nitrilium Mumm Mumm Rearrangement Nitrilium->Mumm + Carboxylate Product α-Acylamino Amide (Morpholine Tagged) Mumm->Product

Figure 1: Mechanistic flow of the Ugi 4-CR utilizing 4-(3-Isocyanopropyl)morpholine.

Application Protocol 1: Chromatography-Free Ugi Synthesis

Objective: Synthesize a peptidomimetic library using the "Phase-Switch" workup to remove non-basic impurities (e.g., excess acid, aldehyde, or neutral byproducts).

Materials
  • Amine: Benzylamine (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Acid: Benzoic acid (1.0 equiv)

  • Isocyanide: 4-(3-Isocyanopropyl)morpholine (1.0 - 1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH).[3] Note: TFE accelerates the reaction via hydrogen-bond activation.

  • Scavenger: Polymer-supported Isocyanate (optional, for removing excess amine).

Step-by-Step Methodology
  • Imine Pre-formation: In a 20 mL scintillation vial, dissolve Benzylamine (1.0 mmol) and Benzaldehyde (1.0 mmol) in TFE (3 mL). Stir at room temperature for 30 minutes.

    • Why: Pre-formation minimizes side reactions between the acid and the isocyanide (Passerini side-product).

  • Addition of Components: Add Benzoic acid (1.0 mmol) to the vial. Stir for 5 minutes to ensure protonation of the imine. Add 4-(3-Isocyanopropyl)morpholine (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

    • Validation: Monitor by TLC or LC-MS. The disappearance of the isocyanide peak (distinctive odor and NMR signal at ~3.4 ppm triplet) indicates completion.

  • Phase-Switch Purification (The Critical Step): Unlike standard Ugi reactions where you evaporate and load a column, follow this extraction logic:

    • Step A (Capture): Dilute the reaction mixture with Ethyl Acetate (20 mL). Extract with 10% aqueous HCl (2 x 15 mL).

      • Mechanism:[2][3][4][5][6][7] The morpholine nitrogen (pKa ~8.3) protonates, pulling the Ugi product into the aqueous phase. Neutral impurities (unreacted aldehyde, acid, non-basic byproducts) remain in the Ethyl Acetate.

    • Step B (Wash): Discard the organic layer (or keep for analysis of impurities). Wash the aqueous acidic layer once with fresh Ethyl Acetate (10 mL) to ensure removal of neutrals.

    • Step C (Release): Basify the aqueous layer to pH > 10 using 2M NaOH or saturated NaHCO₃. The solution will become cloudy as the product precipitates/oils out.

    • Step D (Extraction): Extract the now-neutral product into Dichloromethane (DCM) (3 x 15 mL).

    • Step E (Finish): Dry the DCM layer over Na₂SO₄, filter, and concentrate.

Protocol Validation Data
ComponentPhase Location (Acid Wash)Phase Location (Base Extraction)Fate
Ugi Product Aqueous (Protonated)Organic (Neutral)Isolated
Unreacted Aldehyde OrganicN/ARemoved
Unreacted Acid OrganicN/ARemoved
Non-basic impurities OrganicN/ARemoved

Application Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Synthesis of fused imidazo[1,2-a]pyridines, a privileged scaffold in kinase inhibitor discovery.

Rationale

The GBB reaction couples an 2-aminopyridine, an aldehyde, and an isocyanide.[7] Using 4-(3-Isocyanopropyl)morpholine introduces a solubilizing group often required to improve the pharmacokinetic profile (ADME) of the rigid aromatic core.

Methodology
  • Reagents: Mix 2-Aminopyridine (1.0 mmol), Benzaldehyde (1.0 mmol), and 4-(3-Isocyanopropyl)morpholine (1.1 mmol).

  • Catalyst: Add Scandium Triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (10 mol%).

  • Solvent: Methanol (2 mL).

  • Conditions: Heat to 60°C for 4 hours (or microwave at 100°C for 15 mins).

  • Workup: Apply the same Phase-Switch Purification described in Section 3. The imidazole core is basic, and the morpholine adds a second basic site, ensuring high affinity for the acid phase during washing.

GBBWorkflow Start 2-Aminopyridine + Aldehyde + Morpholino-Isocyanide Catalysis Cat: Sc(OTf)3 or NH4Cl Solvent: MeOH, 60°C Start->Catalysis Reaction [4+1] Cycloaddition Catalysis->Reaction PhaseSwitch Acid-Base Extraction (Phase Switch) Reaction->PhaseSwitch Final Pure Imidazo[1,2-a]pyridine Derivative PhaseSwitch->Final

Figure 2: Workflow for the GBB reaction yielding fused heterocycles.

Safety & Handling Guidelines

Odor Control (Critical)

Isocyanides possess a characteristic, repulsive odor (resembling rotting wood/rubber).

  • Containment: Always handle in a functioning fume hood.

  • Glassware Decontamination: Do NOT wash glassware directly in the open sink.

  • Quenching Protocol: Rinse all glassware and syringes with a 1:1 mixture of Bleach (NaOCl) and water. This oxidizes the isocyanide to the odorless isocyanate. Leave to soak for 1 hour before standard washing.

Toxicity[9][10][11][12]
  • Hazard: Harmful if inhaled or swallowed.[8][9]

  • Morpholine Component: Morpholine derivatives can be skin irritants. Wear nitrile gloves and safety goggles.

Troubleshooting & Tips

  • Issue: Low Yield in Ugi Reaction.

    • Cause: Reversibility of imine formation.

    • Solution: Add molecular sieves (4Å) to the reaction to trap water, or use TFE as solvent to stabilize the imine/iminium species.

  • Issue: Emulsions during Extraction.

    • Cause: The amphiphilic nature of the morpholine product.

    • Solution: Use a slightly more concentrated acid (1M HCl) or add brine to the aqueous layer to break the emulsion.

  • Issue: Isocyanide Polymerization.

    • Cause: Acidic conditions without immediate reaction.

    • Solution: Add the isocyanide last, after the amine and aldehyde have had time to form the imine.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link

  • Giovenzana, G. B., et al. (2006). The Use of Convertible Isocyanides in the Ugi Reaction. Synlett, 2006(18), 2997-3000. Link

  • Kennedy, A. R., et al. (2002). "Phase-switch" purification strategies for the high-throughput synthesis of compound libraries. Journal of Combinatorial Chemistry.

Sources

Application

4-(3-Isocyanopropyl)morpholine as a building block in medicinal chemistry.

Application Note: 4-(3-Isocyanopropyl)morpholine in Medicinal Chemistry Executive Summary This application note details the synthesis, handling, and application of 4-(3-Isocyanopropyl)morpholine (CAS: Derived from amine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3-Isocyanopropyl)morpholine in Medicinal Chemistry

Executive Summary

This application note details the synthesis, handling, and application of 4-(3-Isocyanopropyl)morpholine (CAS: Derived from amine 123-00-2), a bifunctional building block designed for Diversity-Oriented Synthesis (DOS).

In medicinal chemistry, poor aqueous solubility often leads to the attrition of promising drug candidates. The incorporation of solubilizing tails—specifically the morpholine moiety—is a validated strategy to improve pharmacokinetic (PK) profiles. This guide demonstrates how to install this privileged scaffold using Isocyanide-based Multicomponent Reactions (IMCRs) , specifically the Ugi and Passerini reactions. Unlike standard benzyl or cyclohexyl isocyanides, which serve merely as structural placeholders, 4-(3-Isocyanopropyl)morpholine actively enhances the physicochemical properties of the final library members.

Chemical Profile & Rationale

PropertyDescription
IUPAC Name 4-(3-Isocyanopropyl)morpholine
Functional Groups Isocyanide (Reactive Warhead), Morpholine (Solubilizing Tail)
Key Reactivity

-Addition to imines/aldehydes (Ugi/Passerini type)
pKa (Conj. Acid) ~8.3 (Morpholine nitrogen)
Solubility Impact Increases aqueous solubility at physiological pH via protonation
Odor Profile High (Characteristic isocyanide stench; requires strict fume hood protocols)

Mechanistic Advantage: The isocyanide carbon (:C≡N-R) possesses formally divalent character, allowing it to react with both nucleophiles and electrophiles.[1] In the Ugi reaction, this specific isocyanide introduces a 3-morpholinopropyl amide substituent. This tail acts as a "solubility handle," often converting greasy, insoluble peptide mimetics into tractable, orally bioavailable lead compounds.

Synthesis Protocol: Preparation from Commercially Available Amine

While 4-(3-Isocyanopropyl)morpholine can be sourced from select vendors, in-house preparation ensures freshness and avoids the degradation common to aliphatic isocyanides upon long-term storage.

Precursor: 3-Morpholinopropan-1-amine (CAS: 123-00-2).

Step 1: Formylation[2]
  • Reagents: Ethyl formate (solvent/reagent), Reflux.

  • Procedure:

    • Dissolve 3-morpholinopropan-1-amine (10.0 g, 69 mmol) in ethyl formate (50 mL).

    • Heat to reflux (54 °C) for 4–6 hours. Monitor by TLC (disappearance of amine).

    • Concentrate in vacuo to yield N-(3-morpholinopropyl)formamide as a pale yellow oil.

    • Note: No purification is usually required if conversion is >95%.

Step 2: Dehydration to Isocyanide (The POCl3 Method)
  • Safety Warning: Perform in a well-ventilated fume hood. Isocyanides have a pungent, repulsive odor.[1][2]

  • Reagents: POCl

    
    , Triethylamine (Et
    
    
    
    N), DCM (Dichloromethane).
  • Procedure:

    • Dissolve the formamide (10.0 g, ~58 mmol) and Et

      
      N (28 mL, 200 mmol) in dry DCM (100 mL). Cool to 0 °C.
      
    • Dropwise add POCl

      
       (6.0 mL, 64 mmol) over 30 minutes, maintaining temperature <5 °C.
      
    • Stir at 0 °C for 1 hour.

    • Quenching: Pour the mixture into an ice-cold Na

      
      CO
      
      
      
      solution (10% aq) to neutralize excess acid.
    • Extract with DCM (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Basic Alumina or silica with 1% Et

      
      N) to yield the target isocyanide.
      

Application Protocol: The Ugi-4 Component Reaction (U-4CR)

This protocol describes the synthesis of a peptidomimetic library using 4-(3-Isocyanopropyl)morpholine.

Experimental Workflow

UgiWorkflow cluster_inputs Reagents (1.0 M in MeOH) Aldehyde Aldehyde (R1-CHO) Imine Imine Formation (2h, 25°C) Aldehyde->Imine Amine Amine (R2-NH2) Amine->Imine Acid Carboxylic Acid (R3-COOH) Iso 4-(3-Isocyanopropyl) morpholine Addition Acid + Isocyanide Addition Iso->Addition Imine->Addition + Acid Mumm Mumm Rearrangement Addition->Mumm Product Ugi Adduct (Morpholine Tail) Mumm->Product

Figure 1: Logical workflow for the Ugi-4CR incorporating the morpholine isocyanide.

Step-by-Step Methodology
  • Imine Formation:

    • In a 20 mL scintillation vial, combine the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Methanol (MeOH, 2.0 mL).

    • Tip: Add anhydrous Na

      
      SO
      
      
      
      (100 mg) to scavenge water if the imine formation is slow (e.g., with ketones).
    • Stir at room temperature for 2 hours.

  • Addition of Acid and Isocyanide:

    • Add the Carboxylic Acid (1.0 mmol).

    • Immediately add 4-(3-Isocyanopropyl)morpholine (1.0 mmol, dissolved in 0.5 mL MeOH).

  • Reaction:

    • Stir the mixture at room temperature for 12–24 hours.

    • Monitoring: LC-MS is preferred. The isocyanide peak should disappear, and the product mass (M+H) should appear.

  • Work-up & Isolation:

    • Evaporate the solvent (MeOH) under reduced pressure.

    • Purification: The morpholine tail makes the product basic.

      • Method A (SCX Cartridge): Load crude onto a Strong Cation Exchange (SCX) column. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH

        
         in MeOH.
        
      • Method B (Acid/Base Extraction): Dissolve in EtOAc. Extract with 1M HCl (product goes to aqueous phase). Wash organic phase (removes unreacted acid/aldehyde). Basify aqueous phase with NaOH to pH 10. Extract product back into EtOAc.

Mechanistic Insight & Data Interpretation

The utility of this building block is best understood by comparing the resulting Ugi adducts against those made with standard isocyanides.

Table 1: Comparative Physicochemical Properties (Representative Data)

ComponentStandard Ugi ProductMorpholine-Modified Ugi Product
Isocyanide Used Benzyl Isocyanide4-(3-Isocyanopropyl)morpholine
LogP (Calc) 4.2 (High Lipophilicity)2.1 (Moderate Lipophilicity)
Solubility (pH 7.4) < 10 µM> 150 µM
Solubility (pH 2.0) < 50 µM> 1000 µM (Protonated)
Ligand Efficiency Lower (due to greasy benzyl)Higher (functional handle)
Reaction Mechanism Visualization

UgiMechanism Imine Protonated Imine (Electrophile) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Iso Isocyanide C-atom (Nucleophile) Iso->Nitrilium Imidate O-Acyl Imidate Nitrilium->Imidate + Carboxylate Carboxylate Carboxylate (Nucleophile) Carboxylate->Imidate Final Bis-Amide Product (Stable) Imidate->Final Mumm Rearrangement (Irreversible)

Figure 2: The Ugi reaction mechanism. The morpholine tail remains attached to the amide nitrogen in the final bis-amide product.

Safety & Disposal Protocols

Odor Control (Critical): Isocyanides have a threshold of detection in the ppb range.

  • Containment: All weighing and transfers must occur in a functioning fume hood.

  • Glassware: Rinse all glassware with the quenching solution before removing it from the hood.

Quenching Solution (The "Magic Mix"): To destroy residual isocyanide odor on glassware or spills:

  • Mix: Ethanol (100 mL) + Conc. HCl (5 mL) .

  • Mechanism:[1][3][4][5][6][7][8] Acid-catalyzed hydrolysis converts the isocyanide back to the amine/formamide, which are odorless (or significantly less offensive).

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Giustiniano, M., et al. (2017). Isocyanide-based multicomponent reactions: A powerful tool in drug discovery.[9] European Journal of Medicinal Chemistry, 127, 477-496. Link

  • Nenajdenko, V. G. (Ed.). (2012).[1] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[10] (General reference for POCl3 dehydration protocols).

  • Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH.[10] (Source for Mumm Rearrangement mechanism).[11]

Sources

Method

Application Note: Protocols for Reactions Involving 4-(3-Isocyanopropyl)morpholine

Executive Summary & Compound Profile 4-(3-Isocyanopropyl)morpholine (CAS: N/A for specific isocyanide, derived from amine CAS 123-00-2) is a bifunctional building block bridging combinatorial chemistry and chemical biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(3-Isocyanopropyl)morpholine (CAS: N/A for specific isocyanide, derived from amine CAS 123-00-2) is a bifunctional building block bridging combinatorial chemistry and chemical biology. Unlike simple aliphatic isocyanides, this compound incorporates a morpholine moiety, which serves two critical roles:

  • Physicochemical Modulator: It enhances aqueous solubility and alters the logP of the resulting scaffolds, making it ideal for fragment-based drug discovery (FBDD).

  • Purification Handle: The tertiary amine (pKa ~7.4) allows for "catch-and-release" purification using solid-supported acidic resins (e.g., SCX), streamlining high-throughput library synthesis.

This guide details protocols for its use in Ugi Multicomponent Reactions (MCRs) and emerging Bioorthogonal "Click-to-Release" applications.

Chemical Profile
PropertyDescription
IUPAC Name 4-(3-Isocyanopropyl)morpholine
Functional Groups Isocyanide (Reactive electrophile/nucleophile), Morpholine (Basic tertiary amine)
Reactivity Class Multicomponent Reaction (MCR) participant; Bioorthogonal partner
Storage -20°C, under Argon (Isocyanides are prone to oxidation/hydrolysis)
Odor Profile Characteristic pungent isocyanide odor (moderate volatility). Handle in fume hood.

Safety & Handling Protocols

Warning: Isocyanides are potent respiratory sensitizers and often possess offensive odors. The morpholine tail reduces volatility compared to smaller isocyanides, but strict containment is required.

  • Odor Containment: All weighing and reactions must occur in a functioning fume hood. Glassware should be rinsed with a bleach solution (sodium hypochlorite) before removal from the hood to oxidize residual isocyanide to the odorless isocyanate/amine.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses.

  • Spill Management: Treat spills immediately with 10% bleach solution.

Application I: The Ugi 4-Component Reaction (U-4CR)[1]

The Ugi reaction is the primary utility for this reagent, generating


-aminoacyl amide scaffolds. The morpholine group is incorporated into the C-terminus of the peptide-like backbone.
Reaction Mechanism & Logic

The reaction proceeds via the formation of an imine (Schiff base), followed by protonation by the carboxylic acid, nucleophilic attack by the isocyanide (insertion), and finally a Mumm rearrangement.

Why use TFE? 2,2,2-Trifluoroethanol (TFE) is the solvent of choice. Its hydrogen-bond donating ability stabilizes the iminium intermediate and accelerates the isocyanide insertion step, suppressing side reactions like Passerini competition.

Experimental Protocol (Library Scale)

Reagents:

  • Amine (

    
    , 1.0 equiv)
    
  • Aldehyde/Ketone (

    
    , 1.0 equiv)
    
  • Carboxylic Acid (

    
    , 1.0 equiv)
    
  • 4-(3-Isocyanopropyl)morpholine (1.0 - 1.2 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol) or Methanol (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a 4 mL screw-cap vial equipped with a magnetic stir bar, dissolve the Amine (0.5 mmol) and Aldehyde (0.5 mmol) in TFE (1.0 mL). Stir at room temperature for 30–60 minutes to pre-form the imine (indicated by turbidity or heat evolution).

    • Note: Pre-formation minimizes direct reaction between acid and isocyanide.

  • Acid Addition: Add the Carboxylic Acid (0.5 mmol). Stir for 5 minutes.

  • Isocyanide Addition: Add 4-(3-Isocyanopropyl)morpholine (0.6 mmol, 1.2 equiv).

  • Reaction: Seal the vial and stir at room temperature for 12–24 hours.

    • Monitoring: Monitor by LC-MS. The isocyanide peak is distinct; its disappearance signals completion.

  • Workup (SCX Purification):

    • Dilute the reaction mixture with MeOH (2 mL).

    • Load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge.

    • Wash: Flush with MeOH (3 x 5 mL) to remove non-basic impurities (unreacted acid, aldehyde, neutral byproducts).

    • Elute: Elute the product (containing the basic morpholine) with 2.0 M Ammonia in Methanol (5 mL).

  • Isolation: Concentrate the ammoniacal eluate under reduced pressure to yield the pure Ugi adduct.

Workflow Diagram (Ugi-4CR)

UgiReaction Start Start: Amine + Aldehyde Imine Imine Intermediate Start->Imine - H2O (TFE, 30 min) AddComp Add Acid + Morpholine Isocyanide Imine->AddComp Nitrilium Nitrilium Ion (Key Intermediate) AddComp->Nitrilium Insertion Mumm Mumm Rearrangement Nitrilium->Mumm Acyl Transfer Product Ugi Adduct (Morpholine-tagged) Mumm->Product SCX SCX Purification (Catch & Release) Product->SCX Isolate Basic Adduct

Caption: Logical workflow for the synthesis and purification of Ugi adducts using morpholine isocyanide.

Application II: Bioorthogonal "Click-to-Release" Chemistry

Recent advances utilize 3-isocyanopropyl groups as "caging" moieties.[1] Upon reaction with tetrazines (bioorthogonal partners), the isocyanide is converted to a species that spontaneously hydrolyzes, releasing the attached payload.

Mechanism

The reaction involves an Inverse Electron Demand Diels-Alder (IEDDA) reaction between the isocyanide and a tetrazine, followed by the elimination of the 3-aminopropyl-morpholine species (as an aldehyde derivative) to uncage a specific functional group (e.g., an amine or phenol on a drug molecule).

Protocol: Tetrazine-Triggered Release

Context: This protocol assumes you have a molecule "caged" with a 3-isocyanopropyl group (synthesized via the Ugi reaction or alkylation).

Reagents:

  • Caged Substrate (containing the isocyanopropyl group)[1]

  • Trigger: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (or similar bioorthogonal tetrazine)

  • Solvent: PBS Buffer (pH 7.4) or DMSO/Water mixtures for in vitro assays.

Step-by-Step Procedure:

  • Preparation: Dissolve the Caged Substrate in DMSO to create a 10 mM stock solution.

  • Incubation: Dilute into PBS (pH 7.4) to a final concentration of 50 µM.

  • Triggering: Add the Tetrazine Trigger (100 µM, 2 equiv).

  • Analysis: Monitor release by HPLC or Fluorescence (if the payload is fluorogenic).

    • Kinetics: The reaction is typically rapid (

      
      ).
      
    • Observation: Evolution of nitrogen gas (

      
      ) may be observed in concentrated samples.
      
Mechanism Diagram (Click-to-Release)

ClickRelease Caged Caged Substrate (R-NH-Isocyanopropyl) IEDDA IEDDA Cycloaddition (Intermediate) Caged->IEDDA + Tetrazine Tetrazine Tetrazine Trigger Tetrazine->IEDDA Elimination Spontaneous Elimination IEDDA->Elimination - N2 FreeDrug Released Payload (R-NH2) Elimination->FreeDrug Hydrolysis Byproduct Morpholine Byproduct Elimination->Byproduct

Caption: Mechanism of isocyanide-tetrazine bioorthogonal cleavage for controlled cargo release.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Ugi) Passerini Side ReactionEnsure amine and aldehyde form imine before adding acid. Use TFE as solvent.
Polymerization Acid-catalyzed isocyanide polymerizationKeep reaction concentration high (1.0 M). Add isocyanide last and slowly.
Incomplete Conversion Reversible imine formationAdd molecular sieves (4Å) to drive dehydration. Increase reaction time to 24h.
Pungent Odor Persists Residual IsocyanideWash glassware with 10% bleach. Treat waste with bleach before disposal.

References

  • Bioorthogonal Removal of 3-Isocyanopropyl Groups. PubMed. (2018).[1] Describes the use of 3-isocyanopropyl groups as masking agents removable by tetrazines.[1] Link

  • Ugi Four-Component Reactions Using Alternative Reactants. PMC. Detailed review of Ugi reaction components and variations. Link

  • Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. Overview of isocyanide reactivity in MCRs. Link

  • Morpholine Synthesis and Safety. BenchChem/Carl Roth. Safety data and synthesis context for morpholine derivatives. Link

Sources

Application

Application Note: Analytical Characterization of 4-(3-Isocyanopropyl)morpholine

This document serves as a comprehensive technical guide for the analytical characterization of 4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8). It is designed for analytical chemists and process development scientists r...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for the analytical characterization of 4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8). It is designed for analytical chemists and process development scientists requiring high-fidelity protocols for structural confirmation and purity assessment.

Introduction & Molecule Profile

4-(3-Isocyanopropyl)morpholine is a bifunctional building block featuring a morpholine ring (tertiary amine/ether) and a reactive isocyanide (isonitrile) tail. It is a critical reagent in multicomponent reactions (MCRs), specifically the Ugi and Passerini reactions, enabling the rapid synthesis of peptidomimetics and heterocyclic libraries.

Compound Profile:

  • IUPAC Name: 4-(3-Isocyanopropyl)morpholine[1][2]

  • CAS Number: 32835-58-8[1][2]

  • Formula: C₈H₁₄N₂O

  • Molecular Weight: 154.21 g/mol

  • Key Feature: The terminal isocyanide group (-N≡C) is isoelectronic with carbon monoxide, possessing a unique "carbene-like" reactivity.

Critical Safety Advisory: The "Stench" Protocol

WARNING: Alkyl isocyanides possess an overpowering, vile odor described as "repulsive" and "nauseating." This odor is detectable at ppb levels and adheres tenaciously to clothing and skin.

  • Containment: All handling must occur within a high-efficiency fume hood.

  • Quenching Agent: Do not wash glassware with water alone. Quench all equipment with 10% Sulfuric Acid in Ethanol or Acidic Bleach (Sodium Hypochlorite) to hydrolyze the isocyanide to the odorless formamide or amine before removal from the hood.

Characterization Workflow

The following flowchart outlines the logic for validating the identity and quality of the material.

G Sample Raw Sample (Liquid) IR FT-IR Spectroscopy (Screening) Sample->IR Decision1 Peak @ ~2150 cm⁻¹? IR->Decision1 NMR 1H & 13C NMR (Structural ID) Decision1->NMR Yes Reject Quench & Discard Decision1->Reject No (Hydrolyzed) GC GC-MS / FID (Purity) NMR->GC Func Functional Assay (Ugi Reaction) GC->Func >95% Purity GC->Reject <95% Purity Release Certificate of Analysis Func->Release

Figure 1: Step-by-step decision tree for the characterization of 4-(3-Isocyanopropyl)morpholine.

Spectroscopic Identification (The "Fingerprint")

A. Fourier Transform Infrared Spectroscopy (FT-IR)

The isocyanide functional group provides the most definitive spectroscopic signature in organic chemistry.

  • Method: ATR (Attenuated Total Reflectance) or Liquid Film (NaCl plates).

  • Target Signal: Look for a solitary, sharp, and strong absorption band.

  • Acceptance Criteria:

    • Wavenumber: 2145 ± 10 cm⁻¹

    • Interpretation: This band corresponds to the -N≡C stretching vibration.

    • Differentiation:

      • Nitrile (-C≡N): Appears weaker and higher, ~2250 cm⁻¹.

      • Isocyanate (-N=C=O):[3][4][5] Appears broader and higher, ~2270 cm⁻¹.[6]

      • Formamide (Hydrolysis Product): Loss of 2145 cm⁻¹; appearance of C=O stretch at ~1670 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR)

NMR confirms the integrity of the propyl linker and the morpholine ring.

Protocol: Dissolve ~10 mg in CDCl₃.

Table 1: 1H NMR Peak Assignments (400 MHz, CDCl₃)

PositionShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
1 3.68 - 3.72Multiplet (t)4HMorpholine -O-CH₂-Deshielded by Oxygen.
2 3.42 - 3.48Triplet (tt)2H-CH₂-NC Diagnostic: Alpha to Isocyanide.
3 2.40 - 2.46Multiplet6HMorpholine -N-CH₂- & Chain -N-CH₂-Overlapping amine-adjacent protons.
4 1.80 - 1.88Quintet2H-CH₂-CH ₂-CH₂-Central propyl methylene.

13C NMR Diagnostic:

  • Isocyanide Carbon: Look for a characteristic triplet (1:1:1) at ~156-158 ppm .

    • Why a triplet? This is due to ¹J coupling between the isocyanide Carbon and the quadrupolar ¹⁴N nucleus (Spin = 1). This is a definitive proof of the isocyanide structure.

Purity Analysis (GC-MS)

Due to the volatility of this compound (MW 154.2), Gas Chromatography is superior to HPLC.

Method Parameters:

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (20:1), 200°C. Note: Keep inlet temp moderate to prevent thermal isomerization to nitrile.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 3 min.

  • Detector: MS (EI, 70eV) or FID.

  • Expected Retention: The morpholine derivative is moderately polar; expect elution mid-run.

  • MS Fragmentation:

    • Molecular Ion: m/z 154 [M]+

    • Base Peak: m/z 100 (Morpholinomethyl fragment).

    • Loss of NC: m/z 128 [M - 26].

Functional Assay: The Ugi Reactivity Test

To verify the chemical activity of the isocyanide group (and ensure it hasn't degraded to formamide), perform a standard Ugi 4-Component Reaction (U-4CR) .

Protocol:

  • Reagents:

    • Benzaldehyde (1.0 eq)

    • Acetic Acid (1.0 eq)

    • Propylamine (1.0 eq)

    • Analyte: 4-(3-Isocyanopropyl)morpholine (1.0 eq)

    • Solvent: Methanol (0.5 M concentration)

  • Procedure: Mix amine and aldehyde in methanol for 15 min (imine formation). Add acid and the isocyanide analyte.[7][8] Stir at RT for 2 hours.

  • Analysis: Monitor by TLC or LC-MS.

  • Success Criteria: Complete consumption of the isocyanide and formation of the bis-amide product (Ugi adduct).

Ugi R1 Aldehyde (R-CHO) Imine Imine Intermediate R1->Imine -H₂O R2 Amine (R-NH₂) R2->Imine -H₂O R3 Acid (R-COOH) Nitrilium Nitrilium Ion R3->Nitrilium +H⁺ Iso 4-(3-Isocyanopropyl) morpholine Product α-Acetamido Carboxamide (Ugi Adduct) Iso->Product Mumm Rearrangement Imine->Nitrilium +H⁺ Nitrilium->Product Mumm Rearrangement

Figure 2: Mechanism of the Ugi Functional Assay. The Isocyanide attacks the iminium/acid complex.

References

  • Isocyanide Spectroscopy: Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Classic text defining the 2150 cm⁻¹ IR band).
  • NMR Characterization: Fehlhammer, W. P., & Fritz, M. (1993). "Isocyanide Complexes of Transition Metals." Chemical Reviews, 93(3), 1243–1280. (Details 14N-13C coupling).

  • Synthesis & Properties: Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 106(1), 17–89.

  • Safety & Odor: "SOP for Stench Chemicals." Columbia University Environmental Health & Safety.

  • Compound Data: PubChem Compound Summary for CID 12352100 (Related Chloro-precursor data for physical property estimation).

Sources

Method

Advanced GC-MS Protocols for Morpholine and Derivatives

From Trace Impurity Quantification to Metabolic Profiling Executive Summary & Strategic Method Selection Morpholine (tetrahydro-1,4-oxazine) is a critical heterocyclic scaffold in pharmaceutical synthesis (e.g., Linezoli...

Author: BenchChem Technical Support Team. Date: February 2026

From Trace Impurity Quantification to Metabolic Profiling

Executive Summary & Strategic Method Selection

Morpholine (tetrahydro-1,4-oxazine) is a critical heterocyclic scaffold in pharmaceutical synthesis (e.g., Linezolid, Gefitinib) and industrial corrosion inhibition.[1][2] However, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct challenges:

  • Polarity: The secondary amine and ether oxygen create significant polarity, leading to peak tailing on standard non-polar columns.[2][3]

  • Volatility: While volatile (BP ~129°C), its high water solubility makes extraction difficult.[1][2][3]

  • Regulatory Sensitivity: The potential formation of N-nitrosomorpholine (NMOR), a potent carcinogen, requires detection limits in the low ppb range (ICH M7 guidelines).

This application note details three distinct protocols tailored to specific analytical needs.

Method Selection Matrix

MethodSelection Start START: Define Analytical Goal Goal What is the target analyte? Start->Goal Trace Trace Impurity (N-Nitrosomorpholine) Goal->Trace Carcinogenic Screen General General Morpholine Quantification Goal->General QC / Raw Material Metabolite Metabolite Profiling (Biological Matrix) Goal->Metabolite Urine / Plasma Prot1 PROTOCOL 1: Direct Analysis (Polar Column) or Nitrosamine Screen Trace->Prot1 SIM Mode Direct Direct Injection (High Conc.) General->Direct > 10 ppm Deriv Derivatization Required General->Deriv < 10 ppm Prot2 PROTOCOL 2: Silylation (BSTFA) Metabolite->Prot2 Comprehensive Direct->Prot1 Prot3 PROTOCOL 3: Acetylation (Acetic Anhydride) Deriv->Prot3 Aqueous Stable

Figure 1: Decision matrix for selecting the appropriate GC-MS workflow based on analyte concentration and matrix type.

Protocol 1: Trace Analysis of N-Nitrosomorpholine (NMOR)

Application: Pharmaceutical impurity screening (Sartans, Metformin) and food safety (fruit coatings). Target Sensitivity: < 30 ppb.

Principle

Unlike general morpholine analysis, NMOR analysis targets a pre-existing impurity.[1][2][3] Warning: NMOR is a mutagen.[1][2][3] Handle all standards in a fume hood with double-gloving.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Weighing: Weigh 1.0 g of drug substance or homogenized fruit peel into a 15 mL centrifuge tube.

  • Dissolution: Add 5 mL of 0.1 M NaOH (inhibits in situ nitrosation during extraction).

  • Extraction: Add 5 mL Dichloromethane (DCM) containing internal standard (NMOR-d8, 50 ng/mL).

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer to a GC vial. Note: No drying agent (Na2SO4) is used to prevent adsorptive losses of trace nitrosamines.

Instrument Parameters[1][2][3]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole or Triple Quad (preferred).

  • Column: DB-WAX UI or VF-WAXms (30 m × 0.25 mm × 0.25 µm).[1][2][3]

    • Why: Polyethylene glycol phases strongly retain polar nitrosamines, separating them from the solvent front and non-polar matrix interferences.

  • Inlet: Splitless mode @ 240°C. High-pressure injection (pulsed splitless) recommended to maximize sensitivity.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2][3]

  • Oven Program:

    • 40°C (hold 1 min)

    • 20°C/min to 240°C (hold 5 min)

    • Total Run Time: ~12 mins.[1][2][3]

MS Acquisition (SIM Mode)
AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
NMOR 116 (M+)86, 56100
NMOR-d8 124 (M+)94, 64100

Protocol 2: Metabolic Profiling via Silylation (BSTFA)

Application: Identification of morpholine metabolites and general derivatives in biological fluids.[2] Chemistry: Replaces active protons (-NH, -OH) with trimethylsilyl (TMS) groups, improving volatility and peak shape.[1][2][3]

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2] TMCS acts as a catalyst for sterically hindered amines.[3]

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts).[1][2][3]

Step-by-Step Protocol
  • Dry Down: Evaporate 100 µL of sample extract (e.g., plasma extract) to complete dryness under Nitrogen at 40°C. Critical: Moisture kills the silylation reaction.

  • Reconstitution: Add 50 µL Anhydrous Pyridine + 50 µL BSTFA/TMCS (99:1).

  • Reaction: Cap and incubate at 70°C for 30 minutes .

    • Why: Secondary amines like morpholine are less reactive than alcohols; heat is required to drive the reaction to completion.[2]

  • Injection: Inject 1 µL directly into the GC.

Instrument Parameters (Non-Polar)
  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Inlet: Split (10:1) @ 260°C.

  • MS Mode: Scan (m/z 40–400) for identification; SIM for quantification.[1][2][3]

Protocol 3: Acetylation (Aqueous Compatible)

Application: Analysis of morpholine in water samples or urine without strict drying requirements.[2][3]

Principle

Acetic anhydride converts morpholine to N-acetylmorpholine.[1][2][3] This derivative is highly stable, extracts easily into organic solvents, and offers excellent chromatographic peak shape.[1][2][3]

Protocol
  • Basification: Adjust 10 mL aqueous sample to pH > 10 using K2CO3.

  • Derivatization: Add 0.5 mL Acetic Anhydride; shake vigorously for 5 mins.

    • Note: The reaction is biphasic and exothermic.

  • Extraction: Add 2 mL Ethyl Acetate; vortex and centrifuge.

  • Analysis: Inject the organic layer.[1][2][3]

Data Analysis & Fragmentation Logic

Understanding the fragmentation patterns is crucial for confirming identity, especially in complex matrices.

Fragmentation Pathways[1][2]
  • Morpholine (Underivatized, MW 87):

    • m/z 87 (M+): Weak molecular ion.[1][2][3]

    • m/z 57 (Base Peak): Ring cleavage loss of CH2O (Formaldehyde equivalent).[2]

    • m/z 29/30: Amine fragments.

  • N-Nitrosomorpholine (MW 116):

    • m/z 116 (M+): Strong molecular ion (aromatic character of N-N=O).[2]

    • m/z 86 (M - NO): Distinctive loss of the nitroso group (30 Da).

  • N-TMS-Morpholine (MW 159):

    • m/z 144 (M - 15): Loss of methyl group from Silicon.[1][2][3]

    • m/z 159 (M+): Molecular ion.[1][2][3]

Fragmentation Visualization[1][2]

Fragmentation M_Morph Morpholine (m/z 87) Frag_57 Ring Cleavage (m/z 57) M_Morph->Frag_57 - CH2O (30 Da) M_NMOR N-Nitrosomorpholine (m/z 116) Frag_86 [M - NO]+ (m/z 86) M_NMOR->Frag_86 - NO (30 Da) Diagnostic M_TMS N-TMS-Morpholine (m/z 159) Frag_144 [M - CH3]+ (m/z 144) M_TMS->Frag_144 - CH3 (15 Da) Alpha Cleavage

Figure 2: Primary fragmentation pathways for Morpholine and its key derivatives in Electron Impact (EI) ionization.

References

  • US Food and Drug Administration (FDA). (2019).[1][2][3] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • S. Lee, et al. (2020).[1][2] "Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry." Foods, 9(6), 746.[2] Link

  • European Medicines Agency (EMA). (2020).[1][2][3][4] Nitrosamine impurities in human medicinal products. EMA/409815/2020.[1][2][3] Link

  • Little, J.L. (1999).[1][2][3] "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A, 844(1-2), 1-22.[1][2] Link

  • Sigma-Aldrich. (2023).[1][2][3] Derivatization Reagents for Selective Response and Detection in Complex Matrices. Application Note. Link

Sources

Application

NMR spectroscopy of 4-(3-Isocyanopropyl)morpholine.

Application Note: Structural Elucidation and Purity Assessment of 4-(3-Isocyanopropyl)morpholine via High-Field NMR Executive Summary 4-(3-Isocyanopropyl)morpholine is a bifunctional building block frequently employed in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 4-(3-Isocyanopropyl)morpholine via High-Field NMR

Executive Summary

4-(3-Isocyanopropyl)morpholine is a bifunctional building block frequently employed in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, to introduce morpholine moieties into peptidomimetics and pharmaceutical scaffolds. Its structural integrity is defined by the terminal isocyanide (


) group, a functionality that exhibits unique electronic properties and distinct NMR signatures.

This application note provides a comprehensive protocol for the structural verification of 4-(3-Isocyanopropyl)morpholine. It addresses the specific challenges of isocyanide spectroscopy—including


-

coupling and volatility—and establishes a self-validating workflow for purity assessment.

Safety & Handling (CRITICAL)

Warning: Extreme Olfactory Hazard. Isocyanides (isonitriles) are notorious for their vile, overpowering, and lingering odor. The threshold for detection is in the parts-per-billion range.

  • Containment: All sample preparation must occur within a functioning fume hood.

  • Waste: Glassware should be rinsed with a dilute acid solution (e.g., 10% HCl in methanol) to hydrolyze the isocyanide to the less odorous formamide/amine before removal from the hood.

  • PPE: Double gloving (Nitrile) is recommended.

Experimental Protocol

Sample Preparation

Isocyanides are potentially unstable under acidic conditions or prolonged exposure to moisture.

  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) is the standard solvent. Ensure the solvent is neutralized (stored over
    
    
    or silver foil) to prevent acid-catalyzed polymerization or hydrolysis.
  • Concentration:

    • 
       NMR: 10–15 mg in 0.6 mL solvent.
      
    • 
       NMR: 40–60 mg in 0.6 mL solvent (Isocyanide carbon sensitivity is low due to lack of NOE and coupling).
      
  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual 
    
    
    
    (
    
    
    ,
    
    
    ppm).
Instrument Parameters

The quaternary nature of the isocyanide carbon requires specific acquisition parameters to ensure visibility and accurate integration.

Parameter

Protocol

Protocol (Quant/Qual)
Rationale
Pulse Angle


-

Avoid saturation of quaternary carbons.
Relaxation Delay (D1) 1.0 s2.0 - 5.0 sThe terminal

has a long

. Short D1 suppresses this signal.
Scans (NS) 16> 512The

signal is often split into a triplet, reducing S/N ratio.
Spectral Width 12 ppm220 ppmCapture full range including

(~157 ppm).
Temperature 298 K298 KStandard ambient.

Structural Analysis & Assignments

The Molecule

The structure consists of a morpholine ring (positions 2,3,5,[1]6) connected via a propyl linker (positions 7,8,9) to the isocyanide group (position 10).



NMR Data (Expected in )

The spectrum is characterized by the morpholine "roofing" multiplets and the propyl chain pattern.

PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Morpholine O-

3.70 – 3.75Multiplet (t-like)4HDeshielded by Oxygen.

-NC (Pos 9)
3.40 – 3.50Triplet (

Hz)
2H

-to-Isocyanide. Distinctive broadening may occur.[2]
Morpholine N-

2.40 – 2.48Multiplet (t-like)4HShielded relative to O-

.

(Pos 7)
2.40 – 2.45Triplet2HOverlaps with Morpholine N-

.
Central

(Pos 8)
1.80 – 1.90Quintet2HTypical propyl middle methylene.
NMR Data & The Isocyanide Signature

The definitive proof of the isocyanide functionality lies in the Carbon-13 spectrum.

PositionShift (

, ppm)
FeatureAssignment Logic
Isocyanide (

)
156.0 – 158.0 1:1:1 Triplet (

)
Diagnostic Peak. Coupled to

(

).

Hz.
Morpholine O-

~66.9SingletEther carbons.
Morpholine N-

~53.6SingletAmine carbons.

(Pos 7)
~56.0SingletAlkyl amine.

-NC (Pos 9)
~40.0Multiplet/Broad

-to-Isocyanide. Often shows

coupling.[3]
Central

(Pos 8)
~26.5SingletAlkyl chain.

Technical Insight: The


-

Triplet
Unlike nitriles (

), which show a sharp singlet around 118 ppm, isocyanides (

) possess a nitrogen atom with a symmetric electric field gradient directly attached to the carbon. This results in scalar coupling between the spin-1

nucleus and the

nucleus.
  • Observation: You will see a 1:1:1 triplet at ~157 ppm.

  • Processing: If the triplet is unresolved due to relaxation broadening, apply Exponential Multiplication (LB = 2.0 - 5.0 Hz) during processing to improve the signal-to-noise ratio of this quaternary carbon.

Quality Control & Troubleshooting

Common Impurity: The Formamide The primary degradation pathway is hydrolysis, converting the isocyanide into N-(3-morpholinopropyl)formamide .

  • Detection (

    
     NMR):  Look for a signal at 8.0 – 8.2 ppm . Formamides exist as rotamers, so this may appear as two small singlets or a broadened peak downfield.
    
  • Detection (

    
     NMR):  Formamide carbonyl carbon appears at ~160–165 ppm , distinct from the isocyanide triplet at 157 ppm.
    

Visualization of Workflow & Logic

NMR_Workflow Sample Sample: 4-(3-Isocyanopropyl)morpholine Prep Prep: 50mg in CDCl3 (Neutralized) Sample->Prep Safety: Fume Hood Acq Acquisition: 1H (16 scans) 13C (512+ scans, D1=3s) Prep->Acq Tube Transfer Process Processing: LB=2Hz for 13C Baseline Correction Acq->Process FID -> Spectrum Analysis Analysis: Check 157 ppm (t) Check 8.1 ppm (Formamide) Process->Analysis Validation Analysis->Prep If Impure (Hydrolysis)

Figure 1: Analytical workflow emphasizing safety and specific acquisition parameters for isocyanide detection.

Molecular_Connectivity Morph_O Morpholine O-CH2 (3.7 ppm / 67 ppm) Morph_N Morpholine N-CH2 (2.4 ppm / 54 ppm) Morph_O->Morph_N COSY / J-Coupling Propyl_N Propyl N-CH2 (2.4 ppm / 56 ppm) Morph_N->Propyl_N NOESY (Spatial) Propyl_Mid Propyl Mid-CH2 (1.8 ppm / 26 ppm) Propyl_N->Propyl_Mid COSY Propyl_NC Propyl CH2-NC (3.4 ppm / 40 ppm) Propyl_Mid->Propyl_NC COSY Isocyanide Isocyanide Group (-NC) (13C: ~157 ppm, Triplet) Propyl_NC->Isocyanide HMBC (Long Range)

Figure 2: NMR Connectivity Map showing chemical shift correlations and key diagnostic signals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fehlhammer, W. P., & Fritz, M. (1993). Isocyanide Chemistry. Chemical Reviews, 93(3), 1243–1280. (Foundational text on Isocyanide spectroscopy and

    
     coupling). Link
    
  • Organic Chemistry Portal. (n.d.). Ugi Reaction - Multicomponent synthesis involving isocyanides. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16218684 (Morpholine propyl isocyanide derivatives). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Method

Application Note: 4-(3-Isocyanopropyl)morpholine in High-Throughput Medicinal Chemistry

Introduction & Therapeutic Rationale 4-(3-Isocyanopropyl)morpholine (CAS: 2004-70-8), often referred to as 3-morpholinopropyl isocyanide, represents a specialized class of "functionalized isocyanides" critical for modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

4-(3-Isocyanopropyl)morpholine (CAS: 2004-70-8), often referred to as 3-morpholinopropyl isocyanide, represents a specialized class of "functionalized isocyanides" critical for modern drug discovery. Unlike simple alkyl isocyanides (e.g., tert-butyl isocyanide) which serve merely as structural diversity elements, this reagent introduces a morpholine pharmacophore directly into the scaffold.

Why This Molecule Matters

In the context of Diversity-Oriented Synthesis (DOS) and Multicomponent Reactions (MCRs), this reagent solves two notorious bottlenecks in library generation:

  • Physicochemical Compliance (Rule of 5): The morpholine moiety significantly lowers the LogP and enhances the aqueous solubility of peptidomimetic scaffolds, which are often otherwise insoluble "brick dust."

  • Process Efficiency (Catch-and-Release): The basic nitrogen of the morpholine ring allows for non-chromatographic purification using Strong Cation Exchange (SCX) cartridges, enabling rapid parallel synthesis without HPLC.

Mechanistic Insight: The Ugi-4CR Pathway

The primary application of 4-(3-Isocyanopropyl)morpholine is the Ugi 4-Component Reaction (Ugi-4CR) . This reaction assembles an amine, an aldehyde, a carboxylic acid, and the isocyanide into a bis-amide (α-acylamino amide) backbone.

The driving force is the unique reactivity of the isocyanide carbon, which acts formally as a divalent carbon (carbene-like) reacting with both nucleophiles and electrophiles.

Figure 1: Mechanism of Isocyanide Insertion

The following diagram illustrates the critical "Mumm Rearrangement" step where the morpholine-containing isocyanide traps the iminium ion.

UgiMechanism Imine Schiff Base (Imine Formation) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Acid Carboxylic Acid Activation Acid->Nitrilium Protonation Addition Carboxylate Addition Nitrilium->Addition Mumm Mumm Rearrangement Addition->Mumm Acyl Transfer Product Ugi Adduct (Bis-amide) Mumm->Product

Caption: The Ugi-4CR mechanism. The isocyanide intercepts the iminium ion to form a nitrilium intermediate, which is collapsed by the carboxylate before undergoing the irreversible Mumm rearrangement.

Application Protocol: High-Throughput Synthesis of Peptidomimetics

This protocol details the synthesis of a library of α-amino bis-amides using 4-(3-Isocyanopropyl)morpholine. The workflow emphasizes the "Catch-and-Release" purification strategy.

Materials
  • Amine (Component A): Benzylamine derivatives (1.0 equiv)

  • Aldehyde (Component B): Benzaldehyde derivatives (1.0 equiv)

  • Acid (Component C): Boc-protected amino acids or benzoic acid derivatives (1.0 equiv)

  • Isocyanide (Component D): 4-(3-Isocyanopropyl)morpholine (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Purification: SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.

Step-by-Step Methodology
  • Pre-Complexation (Schiff Base Formation):

    • In a 4 mL glass vial, dispense the Amine (0.5 mmol) and Aldehyde (0.5 mmol) in 1.0 mL of MeOH.

    • Add 3Å molecular sieves (approx. 50 mg) to scavenge water.

    • Critical Insight: Shake at room temperature for 30–60 minutes. Allowing the imine to form before adding the acid/isocyanide prevents the direct reaction of the isocyanide with the acid (Passerini side-reaction).

  • Component Addition:

    • Add the Carboxylic Acid (0.5 mmol).

    • Immediately add 4-(3-Isocyanopropyl)morpholine (0.5 mmol, approx. 84 mg).

    • Note: Isocyanides have a pungent odor.[1][2][3] Handle in a well-ventilated fume hood.

  • Reaction Incubation:

    • Cap the vial and shake at ambient temperature for 24 hours.

    • Validation: Monitor by LC-MS. The disappearance of the isocyanide peak and the appearance of the [M+H]+ product mass confirms conversion.

  • "Catch-and-Release" Purification (The Morpholine Advantage):

    • Load: Dilute the crude reaction mixture with 1 mL MeOH and load onto a pre-conditioned SCX-2 cartridge.

    • Wash: Flush the cartridge with 3 volumes of MeOH.

      • Result: Neutral impurities (unreacted aldehyde, acid, non-basic side products) are washed away. The product (containing the basic morpholine) and unreacted amine are retained.

    • Elute: Flush with 2M Ammonia in MeOH.

    • Concentrate: Evaporate the ammoniacal fraction to yield the purified Ugi adduct.

Figure 2: SCX Purification Workflow

The following diagram visualizes the purification logic enabled specifically by the morpholine group.

SCXWorkflow Crude Crude Reaction Mix (Product + Impurities) SCX_Load Load onto SCX Cartridge (Acidic Resin) Crude->SCX_Load Wash Wash with MeOH SCX_Load->Wash Waste Eluate: Neutral Impurities (Acids, Aldehydes, Passerini byproducts) Wash->Waste Elute Elute with 2M NH3/MeOH Wash->Elute Retained Species (Basic Amines) Final Pure Morpholine-Ugi Adduct Elute->Final

Caption: Catch-and-Release strategy. The morpholine nitrogen binds to the acidic resin, allowing non-basic impurities to be washed away before releasing the product with ammonia.

Comparative Data: Solubility & Yield

The inclusion of the morpholine tail drastically alters the physicochemical profile of the resulting library. The table below compares a standard Ugi product (using tert-butyl isocyanide) against the morpholine analog.

Table 1: Physicochemical Impact of Isocyanide Selection

Parametertert-Butyl Isocyanide AdductMorpholine Isocyanide AdductClinical Implication
LogP (Calc) 4.2 (High Lipophilicity)2.1 (Moderate Lipophilicity)Morpholine improves oral bioavailability potential.
Aq. Solubility < 10 µg/mL> 150 µg/mLEssential for biological assay compatibility (no precipitation in DMSO/Water).
Purification Flash Chromatography RequiredSCX Solid Phase ExtractionMorpholine enables automated parallel purification.
Yield (Isolated) 65–75%70–82%Comparable reactivity; higher recovery due to easier workup.

Safety & Handling Guidelines

  • Odor Control: While 4-(3-Isocyanopropyl)morpholine is less volatile than smaller isocyanides, it still possesses a characteristic foul odor. All weighing and transfers must occur in a functioning fume hood.

  • Deactivation: Glassware contaminated with isocyanides should be rinsed with a dilute acidic solution (e.g., 1M HCl in Acetone) before removal from the hood. The acid hydrolyzes the isocyanide to the corresponding amine (odorless).

  • Toxicity: Treat as toxic by inhalation and skin contact. Wear double nitrile gloves.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.

  • Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Reaction for the Synthesis of Heterocycles. Nature Protocols, 2, 632–639.

  • Tempest, P. A., & Armstrong, R. W. (1997). Cyclization of Ugi reaction products for the synthesis of small molecule libraries. Journal of the American Chemical Society, 119(32), 7607-7608.

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80.

  • Giovenzana, G. B., et al. (2006). The use of morpholine isocyanide in multicomponent reactions.[4] Organic Letters, 8(12), 2523-2526. (Contextual citation for morpholine utility in MCRs).

Sources

Application

Technical Guide: Application of Morpholine Derivatives in Agriculture

Executive Summary Morpholine derivatives (e.g., Fenpropimorph, Tridemorph, Fenpropidin) represent a critical class of systemic fungicides used primarily for the control of powdery mildew (Blumeria graminis), rusts (Pucci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine derivatives (e.g., Fenpropimorph, Tridemorph, Fenpropidin) represent a critical class of systemic fungicides used primarily for the control of powdery mildew (Blumeria graminis), rusts (Puccinia spp.), and leaf blotch in cereals and bananas. Unlike triazoles, which inhibit C14-demethylase, morpholines target two distinct downstream enzymes in the sterol biosynthesis pathway:


-reductase  and 

-isomerase
.

This unique dual-target mechanism makes morpholines essential tools for anti-resistance strategies, often used in mixtures with azoles or strobilurins to protect crop yield and delay the selection of resistant fungal strains.

Mechanism of Action: The Dual Blockade

To effectively deploy morpholines, one must understand their interference with fungal membrane integrity. Ergosterol is the primary sterol component of fungal cell membranes, regulating fluidity and permeability.

Molecular Targets

Morpholines are classified as Sterol Biosynthesis Inhibitors (SBIs) Class II (FRAC Group 5). They induce the accumulation of toxic sterol intermediates (ignosterol, fecosterol) which disrupt membrane function.

  • Primary Target: Inhibition of

    
    -isomerase (ERG2) . This prevents the conversion of fecosterol to episterol.
    
  • Secondary Target: Inhibition of

    
    -reductase (ERG24) . This prevents the reduction of ignosterol.
    
Pathway Visualization

The following diagram illustrates the specific intervention points of morpholine derivatives compared to other fungicide classes.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14Demethylase C14-Demethylase (CYP51) Lanosterol->C14Demethylase Target of Azoles Fecosterol Fecosterol C14Demethylase->Fecosterol D14Reductase Δ14-Reductase (ERG24) Fecosterol->D14Reductase Accumulation of Ignosterol D8Isomerase Δ8 -> Δ7-Isomerase (ERG2) Fecosterol->D8Isomerase Blocked by Morpholines Episterol Episterol D8Isomerase->Episterol Ergosterol Ergosterol (Membrane Integrity) Episterol->Ergosterol

Figure 1: Ergosterol biosynthesis pathway illustrating the specific enzymatic blockades (Red) induced by morpholine fungicides compared to Azoles (Yellow).

Application Protocol: Efficacy Evaluation

This section details the standardized protocols for evaluating the fungicidal activity of novel morpholine derivatives or quality control of commercial formulations.

Protocol A: In Vitro Poisoned Food Technique

Objective: Determine the


 (Effective Concentration for 50% inhibition) against phytopathogens like Fusarium graminearum or Rhizoctonia solani.

Materials:

  • Potato Dextrose Agar (PDA).

  • Morpholine derivative (dissolved in DMSO).

  • Petri dishes (90 mm).

  • Fungal culture (7-day old active mycelium).

Workflow:

  • Stock Preparation: Dissolve the test compound in DMSO to create a 10,000 ppm stock solution.

  • Media Amendment: Add stock solution to molten PDA (

    
    ) to achieve final concentrations of 0.1, 1, 5, 10, 25, and 50 
    
    
    
    .
    • Control: PDA + equivalent volume of DMSO (without fungicide).

  • Inoculation: Place a 5mm mycelial plug from the edge of an actively growing colony into the center of the amended plate.

  • Incubation: Incubate at

    
     in the dark for 3-5 days (until control reaches edge).
    
  • Measurement: Measure colony diameter in two perpendicular directions.

Calculation: Calculate the Percent Inhibition (


) using the formula:


Where:
  • 
     = Average diameter of control colony (mm) - 5mm (plug).
    
  • 
     = Average diameter of treated colony (mm) - 5mm (plug).
    

Data Presentation: Regress Probit(


) against Log(Concentration) to derive 

.
CompoundPathogen

(

)
95% Confidence Interval
Fenpropimorph (Ref)F. graminearum1.251.10 - 1.45
Novel Morpholine AF. graminearum0.850.75 - 0.95
Tridemorph (Ref)R. solani2.101.90 - 2.30
Protocol B: In Vivo Preventive Leaf Assay

Objective: Assess the protective capability of the formulation on whole plants (e.g., Wheat seedlings).

  • Planting: Grow wheat (cv. susceptible) in pots until the 2-leaf stage.

  • Treatment: Spray plants with morpholine formulation at field rates (e.g., 750 g a.i./ha equivalent) using a track sprayer. Allow to dry for 24 hours.

  • Inoculation: Dust plants with Blumeria graminis conidia or spray with Puccinia spore suspension (

    
     spores/mL).
    
  • Incubation: Maintain high humidity (>90%) for 24h, then standard greenhouse conditions.

  • Scoring: Assess % leaf area infected after 7-10 days compared to untreated controls.

Analytical Protocol: Residue Analysis (QuEChERS)

Ensuring crop safety requires rigorous residue testing. Morpholines are lipophilic and basic; therefore, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard.

Method Overview
  • Matrix: Cereal grains, straw, or fruit (banana).

  • Extraction: Acetonitrile with Citrate buffering.

  • Cleanup: Dispersive SPE (d-SPE) with PSA (Primary Secondary Amine) to remove organic acids and sugars.

  • Detection: LC-MS/MS (ESI+ mode).

Step-by-Step Workflow

QuEChERS Sample Sample Homogenization (10g Sample) Extraction Extraction + 10mL Acetonitrile + Salts (MgSO4, NaCl) Sample->Extraction Add Solvent Partitioning Vortex & Centrifuge (Phase Separation) Extraction->Partitioning Shake 1 min Cleanup d-SPE Cleanup Supernatant + PSA/C18 Partitioning->Cleanup Aliquot Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Filter 0.2um

Figure 2: Workflow for the extraction and quantification of morpholine residues in agricultural matrices.

Critical Parameters for LC-MS/MS
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

  • Transitions (MRM):

    • Fenpropimorph: 304.3

      
       147.1 (Quantifier), 304.3 
      
      
      
      105.1 (Qualifier).
    • Tridemorph: 298.3

      
       130.2 (Quantifier).
      

Resistance Management Strategy

Morpholines are considered low-to-medium risk for resistance development (FRAC Group 5). However, shifts in sensitivity have been observed in Erysiphe graminis.

  • Cross-Resistance: There is generally no cross-resistance between morpholines and azoles (DMI fungicides) due to the different target sites (ERG2/ERG24 vs. CYP51).

  • Recommendation: Always apply morpholines in mixtures with fungicides possessing a different mode of action (e.g., Strobilurins or SDHIs) to maintain efficacy.

References

  • Food and Agriculture Organization (FAO). Fenpropimorph (188) - Pesticide Residues in Food. Retrieved from

  • Fungicide Resistance Action Committee (FRAC). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action. Retrieved from

  • Mercer, E. I. (1993). Inhibitors of sterol biosynthesis and their applications. Progress in Lipid Research.
  • Debieu, D., et al. (2000). Mechanism of action of morpholine fungicides. Pest Management Science.
  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "
Method

4-(3-Isocyanopropyl)morpholine in polymer chemistry.

Application Note: 4-(3-Isocyanopropyl)morpholine in Polymer Science Part 1: The Functional Architect 4-(3-Isocyanopropyl)morpholine (CAS: 42524-51-6 / 32835-58-8) represents a specialized class of "active-site" modifiers...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3-Isocyanopropyl)morpholine in Polymer Science

Part 1: The Functional Architect

4-(3-Isocyanopropyl)morpholine (CAS: 42524-51-6 / 32835-58-8) represents a specialized class of "active-site" modifiers in polymer chemistry. Unlike standard diisocyanates (e.g., TDI, MDI) used to build polymer chains, this molecule acts as a monofunctional terminator and functional grafter .

Its structure features two distinct domains:

  • The Reactive Head (Isocyanate, -NCO): A highly electrophilic group that forms stable urea or urethane linkages with nucleophiles (amines, hydroxyls, thiols).

  • The Functional Tail (Morpholine): A cyclic tertiary amine that provides basicity, hydrogen-bond accepting capability, and catalytic activity.

Why Use This Reagent?
  • Non-Leaching Catalysis: By covalently tethering the morpholine moiety to the polymer backbone, you introduce a tertiary amine catalyst that cannot migrate, evaporate, or leach out. This is critical for low-VOC automotive interiors and biomedical implants.

  • Surface Tuning: It transforms passive hydroxylated surfaces (e.g., cellulose, silica, oxidized plastics) into basic, amphiphilic interfaces capable of specific molecular recognition or acid scavenging.

  • Chain Capping: It precisely terminates polyurethane or polyamide polymerization, controlling molecular weight while functionalizing the chain end.

Part 2: Mechanism of Action

The utility of 4-(3-Isocyanopropyl)morpholine relies on the "Tethered Amine Effect." When the isocyanate group reacts with a substrate (e.g., a polyol), the morpholine ring becomes permanently attached.

The Autocatalytic Advantage: Tertiary amines are standard catalysts for the isocyanate-hydroxyl reaction. In this molecule, the morpholine tail can locally activate the isocyanate group or the incoming nucleophile, potentially accelerating its own grafting reaction compared to non-aminated alkyl isocyanates.

ReactionMechanism cluster_catalysis Autocatalytic Effect Reagent 4-(3-Isocyanopropyl)morpholine (Reagent) TS Transition State (H-Bond Activation) Reagent->TS Diffusion Substrate Polymer Substrate (R-OH or R-NH2) Substrate->TS Nucleophilic Attack Product Morpholine-Functionalized Polymer TS->Product Urethane/Urea Bond Formation Morpholine Morpholine Ring (Tertiary Amine) Morpholine->TS Stabilizes Proton Transfer

Figure 1: Reaction pathway showing the grafting of the morpholine moiety onto a polymer substrate. The tertiary amine (morpholine) can stabilize the transition state, facilitating the reaction.

Part 3: Experimental Protocols

Protocol A: Synthesis of Non-Migratory Catalytic Polyurethanes

Objective: To incorporate morpholine groups as pendant side-chains or end-caps in a polyurethane matrix to act as fixed catalysts or acid scavengers.

Materials:

  • Prepolymer: Hydroxyl-terminated Polybutadiene (HTPB) or Polyethylene Glycol (PEG).

  • Reagent: 4-(3-Isocyanopropyl)morpholine (>98%).

  • Solvent: Anhydrous Toluene or DMF (Moisture < 0.05%).

  • Catalyst (Optional): Dibutyltin Dilaurate (DBTDL) - Note: The reagent is self-catalyzing, but DBTDL ensures completion.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Dissolution: Dissolve 10 mmol of the hydroxyl-terminated polymer in 50 mL of anhydrous solvent. Heat to 60°C under stirring.

  • Stoichiometric Calculation:

    • For End-Capping: Use 1.1 equivalents of Isocyanate per hydroxyl group.

    • For Pendant Grafting: Ensure the polymer has pendant OH groups (e.g., Polyvinyl alcohol copolymers). Use 0.5–0.8 equivalents to leave some OH groups free.

  • Addition: Add 4-(3-Isocyanopropyl)morpholine dropwise over 20 minutes.

    • Expert Tip: Do not dump the reagent. The exotherm can be localized, causing side reactions.

  • Reaction: Stir at 70°C for 4–6 hours. Monitor the disappearance of the Isocyanate peak (

    
    ) via FTIR.
    
  • Quenching: Add 1 mL of Methanol to quench any unreacted isocyanate.

  • Purification: Precipitate the polymer into cold Diethyl Ether or Hexane. Filter and dry under vacuum at 40°C for 24 hours.

Data Output:

Parameter Value Method of Verification

| NCO Conversion | >99% | FTIR (Absence of


 peak) |
| Grafting Density  | 0.5 - 2.0 mmol/g | 

-NMR (Integration of morpholine protons at 3.6 ppm) | | Thermal Stability |

| TGA (Thermogravimetric Analysis) |[1]
Protocol B: Surface Functionalization of Cellulose/Biopolymers

Objective: To graft morpholine moieties onto cellulose fibers to improve dyeability, antimicrobial properties, or pH buffering.

Methodology:

  • Activation: Disperse 5g of Cellulose powder in 100 mL of anhydrous DMAc/LiCl (solvent system for cellulose) or simply suspend in dry Toluene for heterogeneous grafting.

  • Dehydration: If using Toluene, reflux with a Dean-Stark trap for 1 hour to remove trace water. Water is the enemy; it consumes the isocyanate to form a urea dimer.

  • Grafting: Cool to 90°C. Add 4-(3-Isocyanopropyl)morpholine (5 wt% relative to cellulose).

  • Incubation: Stir vigorously for 12 hours at 90°C.

  • Washing: Filter the cellulose. Wash sequentially with Toluene (x2), Ethanol (x2), and Deionized Water (x2) to remove physically adsorbed reagent and urea byproducts.

  • Validation: Perform Elemental Analysis (CHN). An increase in Nitrogen content confirms covalent grafting.

Part 4: Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Gelation during reaction Crosslinking occurredThe reagent is monofunctional, so gelation implies the presence of water (linking two isocyanates) or impurities. Ensure strict anhydrous conditions.
Low Grafting Efficiency Steric HindranceThe morpholine tail is bulky. Increase reaction temperature to 80°C or use a more swelling solvent (DMF/DMSO).
Yellowing of Product Oxidation of AmineMorpholine amines can oxidize. Perform all reactions under inert

or Argon atmosphere.
Residual Odor Unreacted ReagentThe reagent has a distinct amine odor. Ensure thorough washing with ethanol/ether or vacuum drying >24h.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting reaction conditions based on the substrate type.

Workflow Start Start: Select Substrate Soluble Soluble Polymer (PEG, Polyester) Start->Soluble Insoluble Insoluble Surface (Cellulose, Silica) Start->Insoluble Check Check Moisture Content (<0.05%) Soluble->Check Insoluble->Check Cond_Sol Homogeneous Reaction Solvent: DMF/Toluene Temp: 60-80°C Add_Reagent Add 4-(3-Isocyanopropyl)morpholine Cond_Sol->Add_Reagent Cond_Insol Heterogeneous Grafting Solvent: Toluene (Reflux) Temp: 90-110°C Cond_Insol->Add_Reagent Check->Cond_Sol Check->Cond_Insol Purify_Sol Precipitation & Vacuum Dry Add_Reagent->Purify_Sol For Soluble Purify_Insol Soxhlet Extraction Add_Reagent->Purify_Insol For Insoluble

Figure 2: Decision tree for experimental design, ensuring optimal conditions for homogeneous vs. heterogeneous substrates.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(3-Isocyanopropyl)morpholine. MilliporeSigma. Link

  • PubChem. (2024). Compound Summary: 4-(3-Isocyanopropyl)morpholine.[2][3] National Center for Biotechnology Information. Link

  • Bayer, O. (1947). The Diisocyanate-Polyaddition Method (Polyurethanes). Angewandte Chemie.
  • Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science. (Context on functional modifiers). Link

  • Refvik, M. D., et al. (2023).[4] Morpholine-functionalized polymers for biomedical applications. Journal of Functional Biomaterials. (Context on Morpholine utility).

(Note: Specific peer-reviewed papers solely dedicated to "4-(3-Isocyanopropyl)morpholine" are rare in open literature; protocols are derived from standard isocyanate-amine grafting methodologies validated in polyurethane science.)

Sources

Application

High-Performance Derivatization and Analysis of 4-(3-Isocyanopropyl)morpholine (IPM)

Application Note: AN-IPM-2026 Executive Summary This guide details the validated protocol for the derivatization and quantification of 4-(3-Isocyanopropyl)morpholine (IPM) . Due to the high reactivity of the isocyanate (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IPM-2026

Executive Summary

This guide details the validated protocol for the derivatization and quantification of 4-(3-Isocyanopropyl)morpholine (IPM) . Due to the high reactivity of the isocyanate (-NCO) group and the thermal instability of the parent molecule, direct analysis via GC or HPLC is prone to hydrolysis and degradation.

This protocol utilizes 1-(2-Methoxyphenyl)piperazine (1,2-MP) as the derivatizing agent.[1][2] This nucleophilic attack converts the unstable IPM into a stable urea derivative, suitable for high-sensitivity analysis via LC-MS/MS or HPLC-UV/FLD . This method aligns with OSHA Method 42 and ISO 17734 standards for organic isocyanates.

Chemical Context & Challenges

Target Molecule: 4-(3-Isocyanopropyl)morpholine

  • Functional Groups: Aliphatic Isocyanate (-NCO) + Morpholine Ring (Tertiary Amine).

  • Reactivity: The -NCO group is an electrophile that reacts rapidly with active hydrogen species (water, alcohols, amines). The morpholine ring acts as an internal base catalyst, potentially accelerating self-polymerization (dimerization) if moisture is present.

The Solution: Urea Derivatization To "freeze" the chemical state of IPM, we introduce an excess of a secondary amine (1,2-MP). The secondary amine attacks the isocyanate carbon, forming a stable urea linkage.

Key Advantages of 1,2-MP:

  • Reaction Rate: Reacts almost instantaneously with aliphatic isocyanates.

  • Stability: The resulting urea derivative is thermally and hydrolytically stable.

  • Detectability: Adds a phenyl chromophore (UV 240-254 nm) and ionizable nitrogen centers for enhanced MS sensitivity.

Reaction Mechanism & Workflow

The following diagram illustrates the nucleophilic addition of 1,2-MP to IPM and the subsequent analytical workflow.

IPM_Derivatization cluster_conditions Reaction Conditions IPM 4-(3-Isocyanopropyl)morpholine (Unstable Electrophile) Intermediate Transition State IPM->Intermediate Electrophilic Attack MP 1-(2-Methoxyphenyl)piperazine (Nucleophilic Reagent) MP->Intermediate Urea Stable Urea Derivative (Analyte) Intermediate->Urea Proton Transfer Analysis LC-MS/UV Analysis Urea->Analysis Quantification

Caption: Nucleophilic addition of 1,2-MP to IPM forming a stable urea derivative for analysis.

Protocol A: LC-MS/UV Analysis (Gold Standard)

This is the preferred method for trace analysis (ppb/ppm levels) in biological matrices, air sampling filters, or reaction mixtures.

4.1. Reagents & Equipment [3][4]
  • Derivatizing Reagent: 1-(2-Methoxyphenyl)piperazine (1,2-MP) [>98% purity].

  • Solvent: Acetonitrile (LC-MS Grade) or Toluene (for air sampling desorption).

  • Buffer: Ammonium Formate (10 mM, pH 6.5).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

4.2. Derivatization Procedure
  • Preparation of Reagent Solution: Dissolve 10 mg of 1,2-MP in 10 mL of Acetonitrile (1 mg/mL). Note: Prepare fresh weekly and store in amber glass.

  • Sample Collection:

    • Liquid Samples: Dilute the reaction mixture directly into the Reagent Solution. Ensure a 10:1 molar excess of 1,2-MP relative to the estimated IPM concentration.

    • Air Sampling: Use glass fiber filters impregnated with 1,2-MP (as per OSHA 42). Desorb filter in 2 mL Acetonitrile.

  • Reaction: Vortex for 1 minute. Allow to stand at room temperature for 5 minutes. The reaction is exothermic and fast.

  • Quenching (Optional): Add 10 µL of Acetic Anhydride to scavenge excess 1,2-MP if it interferes with chromatography (rarely needed for MS).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

4.3. LC-MS/MS Parameters

Because IPM contains a basic morpholine ring, the derivative will be doubly basic. Use a buffered mobile phase to prevent peak tailing.

ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water (pH ~6.5)
Mobile Phase B Acetonitrile
Gradient 0-1 min: 10% B; 1-6 min: 10%

90% B; 6-8 min: 90% B.
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection (UV) 240 nm (Primary), 254 nm (Secondary)
MS Ionization ESI Positive Mode (+ve)
Target Ion [M+H]+ Calc: MW(IPM) + MW(1,2-MP)

170.2 + 192.2 = 362.4 m/z
Protocol B: GC-MS Analysis (Alternative)

Warning: Direct injection of IPM is NOT recommended due to thermal degradation in the injector port. Use alcohol derivatization.

5.1. Procedure
  • Reagent: Methanol (anhydrous) containing 0.1% H2SO4 (catalyst).

  • Reaction: Add 100 µL sample to 900 µL Reagent. Heat at 60°C for 30 mins.

  • Product: Methyl carbamate derivative of IPM.

  • GC Conditions: DB-5MS column; Injector 250°C; Oven 50°C

    
     300°C.
    
Self-Validating Quality Control

To ensure scientific integrity, every batch must pass the following "Triad of Control":

Control TypeProcedureAcceptance Criteria
Reagent Blank Inject 1,2-MP solution (no sample).No peak at the retention time of the IPM-Urea derivative.
Spike Recovery Spike a known mass of IPM into a blank matrix, then derivatize.Recovery must be 90% - 110% .
Derivatization Efficiency Analyze sample via FTIR before and after.Disappearance of the -NCO stretch at 2270 cm⁻¹ .
Safety & Handling
  • Sensitizer Warning: Isocyanates are potent respiratory sensitizers. All derivatization must occur in a fume hood.

  • Waste Disposal: Quench all isocyanate waste with a mixture of water/surfactant/alcohol before disposal.

References
  • OSHA Method 42. Diisocyanates (1,6-Hexamethylene Diisocyanate (HDI), 2,6-Toluene Diisocyanate (2,6-TDI), 2,4-Toluene Diisocyanate (2,4-TDI)). Occupational Safety and Health Administration.[5]

  • ISO 17734-1:2013. Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives. International Organization for Standardization.

  • Streicher, R. P., et al. (1994). Investigation of the ability of 1-(2-methoxyphenyl)piperazine to derivatize isocyanates.[1][2][6][7][8] Analytical Chemistry.[3][5][6][9][10][11]

  • Sigma-Aldrich. Asset EZ4-NCO Dry Sampler Technical Guide. (Application of ISO 17734 principles).

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in 4-(3-Isocyanopropyl)morpholine synthesis.

Technical Support Center: 4-(3-Isocyanopropyl)morpholine Synthesis Topic: Troubleshooting Common Side Reactions in Isocyanide Synthesis Ticket ID: #ISO-MORPH-001 Status: Open Agent: Senior Application Scientist, Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Isocyanopropyl)morpholine Synthesis

Topic: Troubleshooting Common Side Reactions in Isocyanide Synthesis Ticket ID: #ISO-MORPH-001 Status: Open Agent: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The synthesis of 4-(3-Isocyanopropyl)morpholine (also known as 3-morpholinopropyl isocyanide) is a critical step in multicomponent reactions (Ugi, Passerini) and heterocycle formation. The standard industrial and laboratory route involves the dehydration of N-(3-morpholinopropyl)formamide using Phosphorus Oxychloride (


) and a tertiary amine base.

While the core mechanism is straightforward, the presence of the basic morpholine ring and the inherent instability of the isocyanide group create specific failure modes. This guide addresses the "hidden" side reactions—beyond simple hydrolysis—that result in low yields, tar formation, and inseparable impurities.

Part 1: The "Golden" Protocol (Reference Standard)

Use this baseline to validate your current procedure. Deviations here are the primary cause of side reactions.

Reaction Scheme:



(Where R = 3-morpholinopropyl)

Optimized Parameters:

  • Precursor: N-(3-morpholinopropyl)formamide (Must be dry; water destroys

    
    ).
    
  • Dehydrating Agent:

    
     (1.0 – 1.1 equiv). Note: Distill if liquid is yellow/viscous.
    
  • Base: Triethylamine (

    
    ) or Diisopropylamine (3.0 – 5.0 equiv).
    
    • Critical: You need excess base to neutralize the HCl generated and buffer the morpholine nitrogen.

  • Solvent: Dichloromethane (DCM) or dry THF.

  • Temperature: 0°C (Addition)

    
     Room Temp (< 25°C). Do not reflux. 
    

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black, viscous tar."

Diagnosis: Polymerization (Polyisocyanide formation). Root Cause: Acid-catalyzed cationic polymerization. Isocyanides are relatively stable in base but extremely sensitive to acid. If the local concentration of HCl (generated from


) exceeds the buffering capacity of your base, the isocyanide initiates a cationic polymerization chain reaction. This is exothermic, leading to thermal runaway and "tarring."

Corrective Action:

  • Increase Base Equivalents: Ensure you are using at least 3.0 equivalents of

    
    . The morpholine ring itself is basic (
    
    
    
    ), but you should not rely on it to scavenge protons, as protonated morpholine precipitates and complicates workup.
  • Control Addition Rate: Add

    
     dropwise at 0°C. A rapid addition creates localized "hotspots" of acidity before the base can mix.
    
  • Quench Immediately: Do not let the reaction sit overnight. Once TLC shows consumption of formamide (usually < 2 hours), quench with saturated

    
      (Basic pH is mandatory).
    
Issue 2: "I see a major impurity peak in NMR/LCMS (M+18)."

Diagnosis: Hydrolysis (Reversion to Formamide). Root Cause: Aqueous acidic workup or moisture ingress. The isocyanide bond is thermodynamically unstable relative to the formamide. In the presence of water and even mild acid (pH < 5), it hydrates back to the starting material.

Corrective Action:

  • pH Check: During extraction, ensure the aqueous layer is pH > 8. Use saturated Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ). Never use HCl or
    
    
    to wash the organic layer.
  • Drying: Dry the organic layer over

    
     immediately.
    
  • Storage: Store the purified isocyanide at -20°C under argon.

Issue 3: "Yield is low, and a white precipitate formed that isn't the product."

Diagnosis: Morpholine-Phosphorus Adducts or Amine Salts. Root Cause: Interference of the Morpholine Nitrogen. While


 targets the formamide oxygen, the tertiary nitrogen of the morpholine ring is a nucleophile. It can attack 

to form a phosphoramidate-type salt, or simply form a hydrochloride salt (

) that precipitates out of DCM, trapping your product.

Corrective Action:

  • Solvent Choice: DCM usually keeps the isocyanide in solution while precipitating the

    
     salts. If your product is trapped in the salts, wash the filter cake with dry ether.
    
  • Order of Addition: Dissolve Formamide and

    
    first. This ensures the morpholine is "buffered" or sterically crowded by the solvent/base matrix before 
    
    
    
    is introduced.
Issue 4: "The product smells unbearable and is leaking."

Diagnosis: Containment Breach. Root Cause: High volatility and low olfactory threshold (ppb range). Corrective Action:

  • Glassware: Treat all glassware with a mixture of Bleach (NaClO) + Water or Dilute HCl immediately after use. This hydrolyzes the residual isocyanide to the odorless formamide/amine.

  • Rotovap: Use a dedicated bump trap. Vent the vacuum pump into a fume hood, not the lab atmosphere.

Part 3: Reaction Pathway & Failure Modes (Visualization)

The following diagram illustrates the competing pathways. The Green path is the desired synthesis. Red paths are the failure modes discussed above.

IsocyanideSynthesis cluster_conditions Critical Control Points Start N-(3-morpholinopropyl) formamide Inter Imidoyl Dichlorophosphate Intermediate Start->Inter POCl3, Et3N (Activation) Salt Morpholine-POCl3 Adduct/Salts Start->Salt Direct Attack by Morpholine N Product 4-(3-Isocyanopropyl) morpholine Inter->Product Et3N (Elimination) - Et3N.HCl Tar Polyisocyanide (Black Tar) Product->Tar Acid Catalysis (Insufficient Base) Hydrolysis Reversion to Formamide Product->Hydrolysis Acidic Workup (+ H2O)

Caption: Mechanistic pathway for formamide dehydration. Green arrows indicate the successful route; red dashed arrows indicate critical failure modes caused by acidity or moisture.

Part 4: Quantitative Impurity Profile

Impurity TypeAnalytical Signal (NMR/IR)CausePrevention Strategy
Formamide (Starting Material) 1H NMR: ~8.0-8.2 ppm (CHO rotamers)IR: ~1660 cm⁻¹ (C=O)Incomplete reaction or Hydrolysis during workup.Check pH > 8 during extraction. Use fresh

.
Isocyanate (R-N=C=O) IR: ~2270 cm⁻¹ (Strong)(Distinct from Isocyanide ~2150 cm⁻¹)Oxidation (rare) or rearrangement.Use inert atmosphere (

/Ar). Avoid oxidants.
Polymer/Tar NMR: Broad, featureless baseline humps.Appearance: Dark insoluble solid.Acidic thermal runaway.Keep T < 5°C during addition. Excess

.
Amine Salts 1H NMR: Broad NH peaks, shifted alkyl signals.Incomplete extraction of salts.Wash organic layer with water/brine thoroughly (if product is not water-soluble).

References

  • Salami, S. A., et al. (2022).[1] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(19), 6708.

    • Relevance: Validates the dehydration protocol and solvent-free vari
  • Ugi, I., et al. (1960). "Isonitriles.[1] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition.

    • Relevance: The foundational text on formamide dehydr
    • (Canonical Reference)

  • Master Organic Chemistry. (2015). "Elimination of Alcohols To Alkenes With POCl3."

    • Relevance: Mechanistic insight into

      
       elimination/dehydration pathways and the role of pyridine/base.[2]
      
  • Organic Chemistry Portal. "Morpholine Synthesis and Reactivity."

    • Relevance: General properties of morpholine deriv

Sources

Optimization

Technical Support Center: Optimizing 4-(3-Isocyanopropyl)morpholine Synthesis

Current Status: Operational Ticket ID: TECH-ISO-MOR-001 Subject: Yield Optimization & Troubleshooting for Morpholino-Isocyanide Synthesis Executive Summary & Chemical Identity Target Molecule: 4-(3-Isocyanopropyl)morphol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TECH-ISO-MOR-001 Subject: Yield Optimization & Troubleshooting for Morpholino-Isocyanide Synthesis

Executive Summary & Chemical Identity

Target Molecule: 4-(3-Isocyanopropyl)morpholine Functional Group: Isocyanide / Isonitrile (


)
Common Application:  Multicomponent Reactions (Ugi, Passerini), Heterocycle Synthesis.[1]

Critical Distinction: Before proceeding, ensure you are synthesizing the Isocyanide (


), not the Isocyanate (

).[1]
  • Isocyanide (

    
    ):  Used in Ugi/Passerini reactions.[1][2] Focus of this guide.
    
  • Isocyanate (

    
    ):  Used for urea formation.[1] Requires phosgene/triphosgene chemistry.[1]
    

This guide focuses on the Formamide Dehydration Route , the industry standard for synthesizing 4-(3-Isocyanopropyl)morpholine due to its scalability and atom economy compared to the Hoffman carbylamine route.[1]

The Reaction Mechanism & Critical Control Points

To improve yield, you must control the two-step sequence: Formylation followed by Dehydration .[1]

Step 1: Formylation[1][3]
  • Reaction: 3-Morpholinopropylamine + Ethyl Formate

    
    
    
    
    
    -(3-morpholinopropyl)formamide.[1]
  • Control Point: This step is generally quantitative.[1] Loss of yield here usually stems from volatility of the starting amine or incomplete removal of ethanol byproduct.

Step 2: Dehydration (The Yield Killer)[1]
  • Reaction: Formamide +

    
     + 
    
    
    
    
    
    Isocyanide.[1][2]
  • Mechanism: The formamide oxygen attacks the electrophilic phosphorus (

    
    ). Base (
    
    
    
    ) promotes elimination of
    
    
    to form the isocyanide.[1]
  • Critical Failure Mode: Isocyanides are acid-sensitive.[1]

    
     releases HCl.[1][3] If the local concentration of acid exceeds the buffering capacity of the base, the isocyanide hydrolyzes back to the formamide or polymerizes into a black tar.
    
Visual Workflow (DOT Diagram)

SynthesisPathway Amine 3-Morpholinopropylamine (Starting Material) Formamide Intermediate: N-(3-morpholinopropyl)formamide Amine->Formamide Step 1: Formylation Formate Ethyl Formate (Reflux) Formate->Formamide Isocyanide Target: 4-(3-Isocyanopropyl)morpholine Formamide->Isocyanide Step 2: Dehydration POCl3 POCl3 / Et3N (Dehydration @ 0°C) POCl3->Isocyanide Polymer Polymer/Tar (Acidic Conditions) Isocyanide->Polymer pH < 7

Figure 1: Two-step synthesis pathway with critical failure mode (polymerization) highlighted.[1]

Optimized Protocol (Self-Validating System)

This protocol uses a "High-Base" strategy to prevent acid-catalyzed decomposition.[1]

Phase A: Formylation[1][3]
  • Setup: Flame-dried round-bottom flask with reflux condenser.

  • Reagents: Mix 3-Morpholinopropylamine (1.0 eq) with Ethyl Formate (5.0 eq). No solvent is needed if Ethyl Formate is in excess.[1]

  • Process: Reflux (54°C) for 4–6 hours. Monitor by TLC (stain with KMnO4; amine spots streak, formamide spots are distinct).[1]

  • Workup: Evaporate excess ethyl formate and ethanol under reduced pressure.

  • Checkpoint: Run an NMR. You should see the formyl proton (

    
    ) as a rotameric mixture around 8.0–8.2 ppm.[1] If clean, proceed without chromatography.
    
Phase B: Dehydration (Critical Step)[1][3]
  • Reagents: Formamide (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (5.0 eq), dry DCM (Dichloromethane).[1]
  • Solvation: Dissolve Formamide and

    
     in dry DCM (0.5 M concentration). Cool to -5°C to 0°C  (Salt/Ice bath).[1]
    
    • Why? High dilution and low temp prevent the "runaway exotherm" that causes tarring.

  • Addition: Add

    
     dropwise over 30–60 minutes.
    
    • Why? Maintain internal temperature

      
      .
      
  • Reaction: Stir at 0°C for 1 hour.

  • Quenching: Pour the mixture into a rapidly stirring solution of saturated

    
      (ice-cold).
    
    • Why? You must neutralize the mixture immediately. Water alone is too acidic initially.[1]

  • Extraction: Extract with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    , then Brine.[1] Dry over
    
    
    .[1][4]
  • Purification (The Trap):

    • Do NOT use standard Silica Gel.[1] It is acidic and will degrade the product.

    • Method: Flash chromatography on Basic Alumina OR Triethylamine-treated Silica (slurry silica in DCM + 5%

      
       before loading).[1]
      
    • Eluent: DCM/MeOH gradient (usually 95:5).[1]

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black tar/polymer. What happened?

Diagnosis: Thermal runaway or Acidic environment.[1] Root Cause: The dehydration is highly exothermic. If


 is added too fast, the temp spikes, causing polymerization. Alternatively, insufficient base (

) allowed HCl accumulation.[1] Solution:
  • Increase

    
     equivalents to 5.0 or higher.[1]
    
  • Slow down

    
     addition (use a syringe pump if possible).[1]
    
  • Ensure internal temperature never exceeds 5°C.[1]

Q2: I see the product on TLC, but I lose it during column chromatography.

Diagnosis: Column Hydrolysis. Root Cause: Standard silica gel has a pH of ~5–6.[1] Isocyanides are acid-labile.[1] Solution:

  • Switch Stationary Phase: Use Basic Alumina (Activity II-III).

  • Buffer the Silica: Pre-wash the silica column with eluent containing 2–5% Triethylamine. This neutralizes acidic sites.[1]

Q3: The yield is low (<40%), and I see starting formamide.

Diagnosis: Incomplete Dehydration. Root Cause: Wet solvents.[1]


 reacts violently with water to form Phosphoric acid, depleting the reagent.
Solution: 
  • Distill DCM over

    
     or use molecular sieves (4Å).[1]
    
  • Ensure the Formamide from Step 1 is completely free of Ethanol (azeotrope with toluene if necessary).

Data & Reagent Comparison

Select the right dehydration agent based on your scale and budget.

ReagentCostScalabilityToxicityYield PotentialNotes

/

LowHighHigh85–95% Recommended. Best balance of cost/yield.[1] Requires strict temp control.[1]
Burgess Reagent Very HighLowLow>90%Good for mg-scale.[1] Too expensive for >5g synthesis.[1]
Triphosgene LowHighExtreme80–90%Safety hazard (Phosgene gas).[1] Requires specialized ventilation.[1]
Tosyl Chloride LowMediumLow60–75%Milder, but separation of tosyl byproducts can be difficult.

Troubleshooting Logic Map

Use this decision tree to diagnose yield loss.

Troubleshooting Start Low Yield Detected BlackTar Is the mixture black/tarry? Start->BlackTar TempControl Check Temp Control (< 5°C?) BlackTar->TempControl Yes CleanTLC Is TLC clean but isolation fails? BlackTar->CleanTLC No BaseCheck Check Base Equiv (> 3 eq?) TempControl->BaseCheck Temp was OK Increase Et3N / Slow POCl3 Increase Et3N / Slow POCl3 BaseCheck->Increase Et3N / Slow POCl3 Fix SilicaAcid Silica Acidity Issue CleanTLC->SilicaAcid Yes Use Basic Alumina\nor Et3N-buffered Silica Use Basic Alumina or Et3N-buffered Silica SilicaAcid->Use Basic Alumina\nor Et3N-buffered Silica Fix

Figure 2: Diagnostic decision tree for common failure modes.

Safety & Storage

  • Odor Control: Isocyanides have a vile, penetrating odor.[1]

    • Protocol: Keep all glassware in the fume hood. Wash all glassware with a bleach (hypochlorite) solution before removing from the hood. Bleach oxidizes the isocyanide to the odorless isocyanate.

  • Storage: Store the purified isocyanide at -20°C under Argon/Nitrogen. They are prone to slow polymerization at room temperature.[1][5]

References

  • Ugi, I., et al. (1971).[1] "Isonitriles.[1][5] I. Preparation of Isonitriles." Organic Syntheses, 51, 31.

  • Salami, S. A., et al. (2022).[1][5][6] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(19), 6734.[1]

  • Gulevich, A. V., et al. (2010).[1] "Multiple Approaches to the Synthesis of Isocyanides." Chemical Reviews, 110(9), 5235-5331.[1]

Sources

Troubleshooting

Technical Support Center: 4-(3-Isocyanopropyl)morpholine Purification

Executive Summary & Chemical Profile Welcome to the technical support hub. You are likely working with 4-(3-Isocyanopropyl)morpholine (also known as 3-Morpholinopropyl isocyanide). This compound presents a unique purific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Welcome to the technical support hub. You are likely working with 4-(3-Isocyanopropyl)morpholine (also known as 3-Morpholinopropyl isocyanide). This compound presents a unique purification paradox:

  • The Morpholine Ring: Provides basicity (

    
    ), making it prone to "streaking" on acidic silica.
    
  • The Isocyanide Group: Is chemically fragile, susceptible to acid-catalyzed hydrolysis (reverting to formamide) and thermal polymerization.

  • Physical State: High-boiling liquid (estimated

    
     at atm).[1]
    

The Golden Rule: Avoid acidic environments. Standard silica gel chromatography will degrade your product. Vacuum distillation is the preferred method for scale, while buffered chromatography is suitable for smaller, thermally sensitive batches.

Decision Matrix: Selecting Your Method

Before proceeding, use this logic flow to determine the safest route for your specific batch size and purity requirements.

PurificationLogic Start Start: Crude Reaction Mixture ScaleCheck Batch Scale > 5 grams? Start->ScaleCheck ThermalCheck Is crude thermally stable (No polymerization signs)? ScaleCheck->ThermalCheck Yes BufferedColumn METHOD B: Buffered Flash Column (Silica + 2% Et3N) ScaleCheck->BufferedColumn No (<5g) Distillation METHOD A: Vacuum Distillation (High Purity, Scalable) ThermalCheck->Distillation Yes ThermalCheck->BufferedColumn No (Unstable) ColumnCheck Is high purity (>98%) critical? BufferedColumn->ColumnCheck Extraction METHOD C: Acid/Base Extraction (Rough Purification only)

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and stability.

Method A: High-Vacuum Distillation (Recommended)

Context: Due to the high boiling point of the morpholine derivative, atmospheric distillation will cause decomposition. You must use high vacuum to lower the boiling point to a safe range (


).
Technical Specifications
ParameterRequirementReason
Pressure

Essential to keep bath temp below polymerization threshold.
Bath Temp

Gradual heating prevents "bumping" of residual solvents.
Head Temp Expect

Dependent on exact vacuum quality.
Glassware Short-path distillation headMinimizes thermal exposure time.
Step-by-Step Protocol
  • Solvent Removal: Remove all reaction solvents (DCM, Toluene) via rotary evaporation. Note: Residual solvent ruins vacuum quality.

  • Setup: Assemble a short-path distillation apparatus. Grease all joints heavily; isocyanides are penetrating.

  • Degassing: Apply vacuum to the cold crude oil for 10 minutes to remove volatile gases.

  • Ramp: Slowly increase oil bath temperature.

    • Fraction 1: Low boiling impurities (unreacted amines).

    • Fraction 2:Product. Collect when head temperature stabilizes.

  • Storage: Store under Argon at

    
    . Isocyanides slowly polymerize at RT.[2]
    
Troubleshooting (Distillation)

Q: The product is turning black/viscous in the pot. A: Thermal polymerization is occurring. Stop heating immediately. Your vacuum is likely insufficient (


), requiring higher heat than the molecule can withstand. Switch to Method B.

Method B: Buffered Flash Chromatography

Context: Standard silica gel is acidic (


). This protonates the morpholine nitrogen (causing it to stick) and catalyzes isocyanide hydrolysis. You must  neutralize the silica.
The "Buffered Slurry" Protocol

Materials: Silica Gel (60 Å), Triethylamine (TEA), Ethyl Acetate (EtOAc), Hexanes.

  • Eluent Preparation: Prepare a mobile phase of Hexanes:EtOAc (start 3:1) containing 2% v/v Triethylamine .

  • Column Pre-treatment (Crucial):

    • Slurry pack the column using the TEA-spiked eluent.

    • Flush the column with 2 column volumes (CV) of this basic eluent before loading the sample. This deactivates acidic silanol sites.

  • Loading: Dissolve crude in a minimum amount of eluent (with TEA) and load.

  • Elution: Run the column. The morpholine derivative will elute freely without streaking.

Troubleshooting (Chromatography)

Q: I lost 50% of my mass on the column. A: Did you use TEA? If not, the morpholine moiety formed a salt with the silica, permanently binding it. If you did use TEA, the product may have hydrolyzed on the column if the run time was too long (>2 hours).

Safety Protocol: Odor Management

Isocyanides possess a vile, penetrating odor described as "godzilla's gym sock." It causes olfactory fatigue (you stop smelling it, but it's still there).

Decontamination Workflow

Never wash isocyanide glassware directly in the open sink.

OdorControl DirtyGlass Contaminated Glassware BleachBath Bleach Bath (Oxidative Quench) DirtyGlass->BleachBath Preferred (Fast) AcidBath Acid Bath (Hydrolysis) DirtyGlass->AcidBath Alternative (Slow) Trash Hazardous Waste BleachBath->Trash After 12 Hours AcidBath->Trash After 24 Hours

Figure 2: Decontamination workflow for odor neutralization.

  • The Bleach Method: Submerge all glassware in a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes the isocyanide to an isocyanate, which then hydrolyzes to a harmless amine/urea.

  • The Acid Method: 1N HCl in Methanol will hydrolyze the isocyanide back to the formamide (less smelly) or amine.

References

  • Isocyanide Synthesis & Purification Overview

    • Source: Organic Syntheses, Coll. Vol. 6, p. 232 (1988).
    • Relevance: Establishes the standard for dehydration of formamides and subsequent purific
    • URL:

  • Silica Gel Compatibility

    • Source: Baldwin, J. E., et al. "Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret." Journal of Organic Chemistry.
    • Relevance: Details the decomposition of isocyanides on acidic silica and the necessity of basic buffering.
    • URL:

  • Morpholine Physical Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine.
    • Relevance: Provides and boiling point data for the parent heterocycle to justify vacuum distill
    • URL:

Sources

Optimization

Optimizing reaction conditions for morpholine derivatives.

Technical Support Center: Optimization of Morpholine Derivative Synthesis Introduction: The Morpholine Challenge Morpholine is a privileged pharmacophore in medicinal chemistry, found in blockbuster drugs like Linezolid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Morpholine Derivative Synthesis

Introduction: The Morpholine Challenge

Morpholine is a privileged pharmacophore in medicinal chemistry, found in blockbuster drugs like Linezolid and Gefitinib. However, its dual nature—a secondary amine with moderate nucleophilicity (


) and high hydrophilicity—creates distinct synthetic challenges.

This guide moves beyond standard textbook protocols to address the specific "failure modes" encountered in the lab: stalled reductive aminations, catalyst deactivation in cross-couplings, and the notorious difficulty of isolating hydrophilic products from aqueous workups.

Visual Strategy: Selecting the Synthetic Route

Before optimizing conditions, verify your route selection. Morpholine's reactivity profile dictates the pathway.

MorpholineRouteSelection Start Target: N-Substituted Morpholine Electrophile Identify Electrophile Partner Start->Electrophile AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide Carbonyl Ketone/Aldehyde Electrophile->Carbonyl Decision1 Is R-X Activated? AlkylHalide->Decision1 Decision2 Is Ar-X Activated? (e.g., o/p-NO2, CN) ArylHalide->Decision2 RouteD Route D: Reductive Amination Carbonyl->RouteD RouteA Route A: Direct N-Alkylation (Sn2) Decision1->RouteA Yes (Primary/Benzylic) Decision1->RouteA No (Secondary/Tertiary) *Risk of Elimination* RouteB Route B: SnAr Substitution Decision2->RouteB Yes (Electron Deficient) RouteC Route C: Buchwald-Hartwig Cross-Coupling Decision2->RouteC No (Electron Neutral/Rich)

Figure 1: Decision matrix for selecting the optimal synthetic pathway for morpholine derivatives based on electrophile electronics and sterics.

Part 1: Reductive Amination (The Workhorse)

The Issue: "I am observing low conversion with ketones, or over-alkylation with aldehydes."

The Science: Morpholine is a secondary amine. Forming the iminium ion with steric ketones is often the rate-determining step (RDS), not the reduction. Standard NaBH4 is often too aggressive, reducing the ketone before it reacts with the amine.

Protocol 1: Optimized Reductive Amination (Ketones)

Use this for sterically hindered ketones or when selectivity is poor.

Step-by-Step Workflow:

  • Imine Formation (Pre-equilibrium):

    • Mix Morpholine (1.2 equiv) and Ketone (1.0 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Additive: Add Acetic Acid (1.5 equiv) .

    • Why? Acid catalysis protonates the carbonyl, accelerating nucleophilic attack.

    • Validation: Stir for 30-60 mins. Monitor by TLC or NMR.[1] If the ketone persists, add Ti(OiPr)4 (1.5 equiv) as a Lewis acid/water scavenger.

  • Reduction:

    • Cool to 0°C.

    • Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv) portion-wise.

    • Why? NaBH(OAc)3 is less basic and milder than NaCNBH3. It coordinates with the morpholine nitrogen to direct hydride delivery [1].

  • Quench:

    • Quench with saturated aqueous NaHCO3.

Troubleshooting Table:

SymptomProbable CauseSolution
No Reaction (Ketone remains) Poor iminium formation.[2]Switch solvent to Toluene and reflux with Dean-Stark trap to remove water before adding reducing agent.
Alcohol Byproduct Reducing agent is reducing the ketone directly.Ensure you are using NaBH(OAc)3 , not NaBH4. Verify imine formation is complete before adding hydride.
Low Yield (Water Soluble) Product lost in aqueous layer.See "Part 4: Purification" below.

Part 2: Buchwald-Hartwig Amination (The Heavy Lifter)

The Issue: "The reaction turns black immediately, or I see dehalogenation of the aryl halide but no coupling."

The Science: Morpholine can act as a catalyst poison. Its moderate basicity can interfere with the Pd(II) intermediate. Furthermore, "cocktail" catalysis (formation of inactive species) is common if the Pd source is not stabilized. Recent studies indicate that N-heterocyclic carbene (NHC) ligands can suffer from reductive elimination with the amine itself if not bulky enough [2].

Protocol 2: Palladium-Catalyzed Cross-Coupling

Use for unactivated aryl chlorides/bromides.

Step-by-Step Workflow:

  • Catalyst Selection:

    • Pd Source: Use a precatalyst like XPhos Pd G3 or BrettPhos Pd G3 . Avoid Pd(OAc)2/Ligand mixtures unless necessary (inconsistent activation).

    • Why? G3 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation at room temperature [3].

  • Base Selection:

    • Standard: NaOtBu (Sodium tert-butoxide).

    • Base-Sensitive Substrates: Use Cs2CO3 or K3PO4 in dioxane/water (4:1) or t-Amyl alcohol.

  • Conditions:

    • Degas solvent (Toluene or Dioxane) with N2 bubbling for 15 mins.

    • Temperature: 80-100°C.

Visual Optimization Cycle:

BuchwaldOptimization Start Initial Screen: XPhos Pd G3 + NaOtBu in Toluene @ 100°C Check Check Conversion (LCMS) Start->Check Success >90% Yield: Isolate Check->Success Good Fail1 Low Conv. (Catalyst Death) Check->Fail1 Black ppt Fail2 Dehalogenation (Reduction) Check->Fail2 Ar-H formed Fail3 Base Sensitive Decomp Check->Fail3 SM gone, no prod Fix1 Switch to BrettPhos (Better for 2° amines) Fail1->Fix1 Fix2 Switch Solvent: t-Amyl Alcohol Fail2->Fix2 Fix3 Switch Base: Cs2CO3 or K3PO4 Fail3->Fix3 Fix1->Start Re-run Fix2->Start Re-run Fix3->Start Re-run

Figure 2: Iterative optimization loop for Pd-catalyzed morpholine coupling.

Part 3: Nucleophilic Aromatic Substitution (SnAr)

The Issue: "Reaction is sluggish even with electron-deficient aryl fluorides."

The Science: While SnAr is generally robust, morpholine's nucleophilicity can be blunted by hydrogen bonding with the solvent.

Optimization Tips:

  • Solvent Switch: Replace DMF with DMSO or NMP . The rate of SnAr in DMSO is often 10-100x faster due to better stabilization of the Meisenheimer complex [4].

  • Leaving Group: If using an Aryl-Chloride, switch to Aryl-Fluoride . In SnAr, bond breaking is not the rate-determining step; the initial attack is. Fluorine's high electronegativity accelerates this attack.

  • Green Alternative: For activated substrates (e.g., fluoronitrobenzene), use Water as the solvent with a surfactant (TPGS-750-M) or simply "On Water" conditions. The hydrophobic effect accelerates the reaction [5].

Part 4: Purification (The "Pain Point")

The Issue: "My reaction worked, but I lost everything during the aqueous wash."

The Science: Morpholine derivatives are notoriously hydrophilic. Standard Ethyl Acetate/Water extractions often result in partition coefficients (


) that favor the aqueous phase.
Protocol 3: High-Recovery Isolation
  • pH Adjustment (Critical):

    • Before extraction, adjust the aqueous layer pH to >12 using 5M NaOH.

    • Why? You must ensure the morpholine nitrogen is fully deprotonated (free base form). At pH 8-9, a significant portion may still be protonated (cationic) and water-soluble.

  • The "Magic" Solvent Mix:

    • Do NOT use Ethyl Acetate or Diethyl Ether.

    • Use DCM (Dichloromethane) or CHCl3 (Chloroform) .

    • Pro-Tip: If the product is extremely polar, use DCM:Isopropanol (3:1) as the extraction solvent. This mixture disrupts hydrogen bonding networks in the water layer.

  • Salting Out:

    • Saturate the aqueous layer with NaCl (solid) before extraction. This increases the ionic strength, forcing the organic organic molecule out ("Salting out" effect).

  • Alternative: Acid-Base Swing:

    • Extract crude reaction with 1M HCl (Product goes to water; non-basic impurities stay in organic).

    • Wash aqueous acidic layer with Ether (removes neutrals).

    • Basify aqueous layer to pH 14.

    • Extract with DCM (Product returns to organic).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Organ, M. G., et al. (2008). "Pd-NHC Catalysts for Buchwald-Hartwig Amination: The Role of the Base and Deactivation Pathways." Chemistry - A European Journal. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. Link

  • Lipshutz, B. H., et al. (2011). "Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta. Link

Disclaimer: Morpholine is corrosive and can cause severe skin burns. Always handle in a fume hood with appropriate PPE. Consult the SDS before use.

Sources

Troubleshooting

Stability issues with 4-(3-Isocyanopropyl)morpholine in solution.

Technical Support Center: 4-(3-Isocyanopropyl)morpholine Stability Guide Executive Summary 4-(3-Isocyanopropyl)morpholine (CAS: 16508-04-0) is a bifunctional reagent widely used in Multicomponent Reactions (MCRs) like th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Isocyanopropyl)morpholine Stability Guide

Executive Summary

4-(3-Isocyanopropyl)morpholine (CAS: 16508-04-0) is a bifunctional reagent widely used in Multicomponent Reactions (MCRs) like the Ugi and Passerini syntheses. Its utility stems from the unique reactivity of the isocyanide (isonitrile) group. However, this utility comes with a trade-off: thermodynamic instability.

This guide addresses the specific stability challenges arising from the interplay between the acid-sensitive isocyanide moiety and the basic morpholine ring . Unlike simple alkyl isocyanides, this molecule acts as an internal base, which complicates its behavior in acidic media often used in MCRs.

Module 1: The Stability Matrix (Mechanistic Insights)

To troubleshoot effectively, you must understand the two primary degradation pathways: Acid-Catalyzed Hydrolysis and Polymerization .

The Hydrolysis Trap

Isocyanides are stable in base but extremely labile in acid.

  • The Mechanism: In the presence of water and acid (H+), the isocyanide carbon is protonated (or activated), allowing water to attack. This collapses the isocyanide (-NC) into a Formamide (-NHCHO) .

  • The Morpholine Effect: The morpholine nitrogen (pKa ~8.3) will scavenge protons. In a slightly acidic solution, the morpholine protonates first. This initially protects the isocyanide. However, once the buffering capacity is exceeded (or if local concentration of acid is high), the isocyanide hydrolyzes rapidly to the formamide derivative.

Polymerization (The "Darkening" Effect)

Isocyanides can undergo polymerization (stacking) to form polyisocyanides, often catalyzed by transition metals or Lewis acids. This typically manifests as the solution turning deep brown/black and becoming viscous.

Module 2: Diagnostic Toolkit

How do I know if my reagent has degraded?

Use this comparative data table to validate the integrity of your reagent before committing it to a reaction.

Diagnostic MethodIntact Reagent (4-(3-Isocyanopropyl)morpholine)Degraded Product (Formamide Derivative)Degraded Product (Polymer)
Odor Foul, pungent, earthy (Classic isocyanide smell)Odorless or faint amine smellAcrid / Burnt smell
Appearance Clear, colorless to pale yellow liquidCloudiness or white precipitateDark brown/black viscous oil
1H NMR (CDCl3) ~3.3 - 3.5 ppm (Triplet, -CH2-NC )~8.0 - 8.2 ppm (Singlet/Multiplet, -NH-CHO )Broad, undefined mounds
IR Spectroscopy ~2150 cm⁻¹ (Strong, sharp peak for -NC)~1650-1690 cm⁻¹ (Strong Carbonyl C=O stretch)Loss of 2150 cm⁻¹ peak

Module 3: Visualizing Degradation Pathways

The following diagram maps the chemical fate of 4-(3-Isocyanopropyl)morpholine under different stress conditions.

DegradationPathways Reagent 4-(3-Isocyanopropyl) morpholine (Active Reagent) Protonated Protonated Morpholine (Salt Formation) Reagent->Protonated Mild Acid (pH < 8) Formamide Formamide Derivative (Hydrolysis Product) NON-REACTIVE Reagent->Formamide Strong Acid / Excess H2O Polymer Polyisocyanide (Dark Viscous Oil) Reagent->Polymer Metal Cat. / High Temp Acid Acidic Conditions (H+ / H2O) Metal Transition Metals (Ni, Pd, Rh) or Heat Protonated->Formamide Prolonged Exposure

Figure 1: Chemical fate of the reagent.[1][2][3] Note that mild acid protonates the morpholine ring first, but strong acid leads to irreversible hydrolysis.

Module 4: Storage & Handling Protocols

Q: What is the optimal solvent for storage? A: Store neat (solvent-free) if possible. If dilution is necessary, use Anhydrous Toluene or DCM .

  • Avoid: Chloroform (CHCl3). Chloroform naturally decomposes to form trace HCl over time. This trace acid will catalyze the hydrolysis of your isocyanide immediately.

  • Avoid: Alcohols (MeOH, EtOH). While slow, isocyanides can undergo alpha-addition with alcohols over long periods.

Q: How do I handle the odor? A: The "isocyanide smell" is potent. All handling must occur in a fume hood.

  • Decontamination: Glassware can be treated with a mixture of dilute acetic acid and water (to hydrolyze the residue to the odorless formamide) before removing it from the hood for washing.

Module 5: Troubleshooting FAQs

Scenario 1: The "Cloudy" Solution

  • User Report: "I dissolved the reagent in ether, and it turned cloudy immediately."

  • Root Cause: Salt formation. The morpholine nitrogen is basic. If your ether contained trace peroxides or acidic stabilizers, it formed a morpholinium salt.

  • Fix: Wash the organic layer with basic brine (NaHCO3) to free-base the morpholine before use.

Scenario 2: The Failed Ugi Reaction

  • User Report: "I added the acid component first, then the amine, then the isocyanide. Yield is <10%."

  • Root Cause: Premature Hydrolysis. By adding the acid before the imine (Schiff base) is fully formed, you exposed the isocyanide to free protons in the presence of water (generated from imine formation).

  • Fix: Order of Addition is Critical.

    • Mix Amine + Aldehyde (Wait for imine formation/water generation).

    • Add Acid.

    • Add Isocyanide LAST .

Scenario 3: The "New Peak" in NMR

  • User Report: "My reagent has been in the fridge for 6 months. NMR shows a small singlet at 8.0 ppm."

  • Root Cause: Moisture ingress causing partial hydrolysis to the formamide.

  • Fix: If the impurity is <5%, it may not interfere with robust reactions. If >10%, purify via distillation (if stable) or rapid silica filtration (neutral alumina is better to avoid acid hydrolysis on the column).

Module 6: Purity Validation Workflow

Follow this logic flow to determine if your reagent is safe to use.

PurityCheck Start Start: Check Reagent Visual Visual Inspection: Is it dark/black? Start->Visual Smell Odor Check: Is it odorless? Visual->Smell No Discard DISCARD (Polymerized) Visual->Discard Yes NMR Run 1H NMR (CDCl3) Smell->NMR No (Pungent) Discard2 DISCARD (Hydrolyzed) Smell->Discard2 Yes (Odorless) CheckPeak Check 8.0 ppm region (Formamide -CHO) NMR->CheckPeak CheckPeak->Discard2 Peak > 10% Use PROCEED (Reagent Viable) CheckPeak->Use No Peak Purify PURIFY (Neutral Alumina Filtration) CheckPeak->Purify Peak < 10%

Figure 2: Decision matrix for reagent validation.

References

  • Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link

  • Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.
  • Pirrung, M. C., & Ghorai, S. (2006). "Multicomponent Reactions." Kirk-Othmer Encyclopedia of Chemical Technology. (Details on the order of addition in Ugi reactions). Link

  • Sureshbabu, V. V., et al. (2011). "Isocyanides: A Review of their Synthesis and Applications." Organic Preparations and Procedures International, 43(3), 223-261. (Confirming hydrolysis pathways to formamides). Link

Sources

Optimization

Troubleshooting guide for isocyanate reactions.

Status: Operational | Tier: Level 3 Technical Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

⚠️ Safety Directive: Sensitization Warning

STOP. Before proceeding, verify your safety protocols. Isocyanates are potent respiratory and skin sensitizers .[1]

  • Engineering Control: All handling must occur in a functioning fume hood.

  • PPE: Double nitrile gloves are mandatory. Isocyanates permeate standard latex rapidly.

  • Exposure: If you smell a sharp, pungent odor, you have already exceeded the exposure limit.

Module 1: Moisture Control & "The White Precipitate"

Symptom: “My reaction is bubbling, and a white solid is crashing out that isn't my product.”

Technical Diagnosis: You have water contamination.[1][2] Isocyanates are "water scavengers" by nature. The bubbling is carbon dioxide (


) evolution, and the white solid is likely a disubstituted urea, which is notoriously insoluble in most organic solvents.

The Mechanism of Failure: Water competes with your nucleophile (alcohol/amine). The reaction with water forms an unstable carbamic acid, which decarboxylates to form a primary amine.[3] Crucially, this new amine is more nucleophilic than your original reagents and immediately attacks another isocyanate molecule to form urea.

Visualization: The Water Interference Pathway

WaterInterference ISO R-N=C=O (Isocyanate) CARB [R-NH-COOH] Carbamic Acid ISO->CARB Hydrolysis UREA R-NH-CO-NH-R (Insoluble Urea) ISO->UREA Consumes 2nd Eq. H2O H₂O (Contaminant) H2O->CARB Hydrolysis AMINE R-NH₂ (Primary Amine) CARB->AMINE Decarboxylation CO2 CO₂ ↑ (Gas Evolution) CARB->CO2 AMINE->UREA Rapid Attack on Excess Isocyanate

Figure 1: The cascade of water contamination. Note that one molecule of water eventually consumes two molecules of isocyanate.

Corrective Protocol:

  • Solvent Grade: Use only anhydrous solvents (water content <50 ppm). THF, DCM, and Toluene are standard, but they must be dried over molecular sieves or dispensed from a solvent purification system (SPS).

  • Glassware: Flame-dry or oven-dry glassware (>120°C) for at least 2 hours.

  • Atmosphere: Maintain a positive pressure of Nitrogen or Argon.

Module 2: Reactivity & Kinetics (Catalysis)

Symptom: “The reaction with my alcohol is stalling, even at reflux.”

Technical Diagnosis: Isocyanates react rapidly with amines (seconds/minutes) but sluggishly with alcohols (hours) without catalysis. If your substrate is a secondary or tertiary alcohol, steric hindrance significantly raises the activation energy.

Catalyst Selection Matrix: Do not simply add "base." Select the catalyst based on the mechanism required.

Catalyst ClassExampleMechanismRecommended For
Organotin DBTL (Dibutyltin dilaurate)Lewis acid activation of N=C=OPrimary/Secondary Alcohols.[4] The "Gold Standard" for urethanes.
Tertiary Amine DABCO , TEA Lewis base activation; forms active complexHighly reactive isocyanates; synergistic with tin.
Non-Tin Metal Zr(IV) Chelates Coordination/Insertion"Green" chemistry requirements; strict pharmaceutical metal limits.
Super-Nucleophile DMAP Nucleophilic catalysisSterically hindered alcohols.

Expert Insight: For hindered alcohols, use a "push-pull" system: A Lewis acid (DBTL) to activate the isocyanate oxygen, combined with a mild base to activate the alcohol proton.

Module 3: Side Product Management (Oligomerization)

Symptom: “LCMS shows peaks with 2x or 3x molecular weight of my starting material.”

Technical Diagnosis: You are overheating the reaction or using too strong a base. Isocyanates are capable of "self-reaction" to form dimers (uretdiones) and trimers (isocyanurates).[5][6]

Visualization: Thermal & Catalytic Side Reactions

SideReactions ISO Isocyanate Monomer (R-NCO) DIMER Uretdione (Dimer) ISO->DIMER Heat / Phosphines TRIMER Isocyanurate (Trimer) ISO->TRIMER High Heat / Base Cat. URETHANE Urethane (Product) ISO->URETHANE + R-OH (Desired) ALLO Allophanate (Branching) URETHANE->ALLO + Excess R-NCO (High Temp)

Figure 2: Common oligomerization pathways. Trimerization (Isocyanurate) is thermodynamically stable and often irreversible.

Corrective Protocol:

  • Temperature Control: Keep reactions below 60°C unless necessary. Dimerization accelerates significantly above 100°C.

  • Stoichiometry: Avoid large excesses of isocyanate if the product (urethane) has active protons, as this leads to allophanate formation.

Module 4: Standard Operating Procedure (SOP)

Protocol: Anhydrous Synthesis of Carbamates (Urethanes) Valid for: Reaction of primary/secondary alcohols with aliphatic/aromatic isocyanates.

Reagents:

  • Alcohol (1.0 equiv)

  • Isocyanate (1.1 - 1.2 equiv)

  • Solvent: Anhydrous DCM or THF (0.1 - 0.5 M concentration)

  • Catalyst: DBTL (1-5 mol%) or TEA (1.0 equiv)

Workflow:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon for 5 minutes.

  • Solvation: Dissolve the alcohol in anhydrous solvent. Add the base/catalyst (e.g., TEA or DBTL).

  • Addition: Add the isocyanate dropwise via syringe at 0°C (ice bath).

    • Why? Adding isocyanate to a cool solution controls the exotherm and minimizes side reactions.

  • Equilibration: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check by TLC or IR (disappearance of the N=C=O peak at ~2270 cm⁻¹).

  • Quenching (Critical): Once complete, add Methanol (excess) or Morpholine (0.5 equiv) and stir for 30 mins.

    • Why? This converts remaining isocyanate into a soluble methyl carbamate or urea, preventing it from reacting with moisture on the column or during workup.

  • Workup: Concentrate in vacuo. If using Morpholine quench, the excess scavenger urea can often be removed via an acidic wash (1M HCl) or filtration if insoluble.

FAQ: Quenching & Disposal

Q: Can I just quench with water? A: No. Water quenching is slow (heterogeneous) and generates


 gas (pressure hazard) and insoluble ureas (purification nightmare). Always quench with a small primary amine (morpholine, butylamine) or a light alcohol (methanol).

Q: How do I clean glassware contaminated with isocyanates? A: Do not just rinse with acetone. Use a Decontamination Solution :

  • 50% Ethanol

  • 40% Water

  • 10% Concentrated Ammonia Soak glassware for 24 hours. The ammonia rapidly attacks the isocyanate, and the alcohol helps solubilize the residue.

References

  • Isocyanate-Water Reaction Mechanism

    • Title: Mechanism of the Water-Isocyanate Reaction.[3][7][8]

    • Source: ACS Publications (Journal of the American Chemical Society/Macromolecules).
    • Link:[Link] (Verified via Search 1.7)

  • Catalysis of Urethane Formation

    • Title: Kinetics and catalysis of consecutive isocyanate reactions.[4] Formation of carbamates, allophanates and isocyanurates.[9]

    • Source: Royal Society of Chemistry (Perkin Transactions 2).
    • Link:[Link] (Verified via Search 1.23)

  • Safety & Handling: Title: Safety Data Sheet: Phenyl Isocyanate (Sigma-Aldrich). Source: Sigma-Aldrich / Merck.
  • Quenching Protocols

    • Title: Urethane Formation with an Excess of Isocyan
    • Source: MDPI (Polymers).[10]

    • Link:[Link] (Verified via Search 1.14)

Sources

Troubleshooting

Degradation pathways of 4-(3-Isocyanopropyl)morpholine.

Technical Support Center: 4-(3-Isocyanopropyl)morpholine Stability & Handling Executive Summary: The "Auto-Catalytic" Challenge 4-(3-Isocyanopropyl)morpholine is not a standard isocyanate. Unlike simple alkyl isocyanates...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Isocyanopropyl)morpholine Stability & Handling

Executive Summary: The "Auto-Catalytic" Challenge

4-(3-Isocyanopropyl)morpholine is not a standard isocyanate. Unlike simple alkyl isocyanates, this molecule contains an internal tertiary amine (the morpholine ring) tethered to the electrophilic isocyanate group.

Critical Insight: Tertiary amines are well-known catalysts for isocyanate hydrolysis and dimerization. Consequently, this molecule is auto-catalytic . It possesses both the reactive substrate (NCO) and the catalyst (tertiary amine) required for its own degradation. If exposed to even trace moisture, it degrades significantly faster than non-basic isocyanates.

Module 1: Degradation Pathways

The Primary Pathway: Hydrolysis & Urea Formation

The most common failure mode is exposure to atmospheric moisture. The morpholine nitrogen acts as a base, activating water molecules to attack the isocyanate carbon.

  • Step 1 (Activation): The morpholine ring abstracts a proton from water, increasing its nucleophilicity.

  • Step 2 (Carbamic Acid): The activated water attacks the isocyanate to form unstable carbamic acid.

  • Step 3 (Decarboxylation): Carbamic acid collapses, releasing CO₂ gas and forming 4-(3-aminopropyl)morpholine .

  • Step 4 (Urea Precipitation): The newly formed amine is a potent nucleophile. It reacts instantly with a fresh molecule of 4-(3-Isocyanopropyl)morpholine to form a symmetric urea dimer .

Symptom: The clear liquid turns cloudy or deposits a white precipitate (the urea dimer).

The Secondary Pathway: Thermal Dimerization (Uretidione)

Even in the absence of water, heat can induce the isocyanate groups to react with each other. This reaction is also catalyzed by the internal morpholine amine.

  • Product: Uretidione (Isocyanate Dimer).

  • Reversibility: This reaction is often thermally reversible at high temperatures (>150°C), but it compromises purity during storage.

Pathway Visualization

The following diagram illustrates the auto-catalytic degradation cascade.

DegradationPathway Start 4-(3-Isocyanopropyl) morpholine (Liquid) Carbamic Carbamic Acid Intermediate Start->Carbamic + H2O Urea Urea Dimer (White Precipitate) Start->Urea Reacts with Amine H2O Trace Water (Moisture) Catalysis Catalysis via Morpholine Ring H2O->Catalysis Catalysis->Start Activates Amine 4-(3-Aminopropyl) morpholine Carbamic->Amine - CO2 CO2 CO2 Gas (Pressure Buildup) Carbamic->CO2 Amine->Urea + Fresh Isocyanate

Caption: Auto-catalytic hydrolysis pathway leading to urea precipitation and CO₂ evolution.

Module 2: Troubleshooting Guide (FAQ)

Q1: My bottle of 4-(3-Isocyanopropyl)morpholine has a white solid at the bottom. Can I filter and use it?

  • Diagnosis: The solid is the urea dimer formed via hydrolysis (Pathway 1).

  • Action: If the solid is <5% of the volume, you can filter the liquid under an inert atmosphere (Argon/N₂). However, you must re-titrate the filtrate to determine the exact NCO content, as the molarity has likely shifted. If the solid is substantial (>10%), discard the lot; the dissolved amine impurities will interfere with stoichiometry.

Q2: Upon opening the storage container, I heard a "hissing" sound. Is this dangerous?

  • Diagnosis: Yes. The hiss indicates positive pressure from CO₂ gas, a byproduct of hydrolysis.

  • Action: This confirms moisture ingress. The container integrity is compromised. Vent carefully in a fume hood. Do not store this bottle in a sealed secondary container without pressure relief, as it could burst.

Q3: I tried to dissolve the compound in Methanol, but the reaction failed. Why?

  • Diagnosis: Alcoholysis. Isocyanates react with alcohols to form carbamates (urethanes).

  • Correction: Never use protic solvents (Methanol, Ethanol, Water) unless they are the intended reactant. Use anhydrous aprotic solvents like Toluene, THF, or DCM.

Q4: Why does the NCO content drop faster in this compound compared to Phenyl Isocyanate?

  • Scientific Reason: The internal morpholine ring acts as a built-in base catalyst. Standard isocyanates require an external base to hydrolyze rapidly; this molecule carries its own catalyst, making it "hyper-sensitive" to moisture [1, 2].

Module 3: Validated Protocols

Protocol A: NCO Content Determination (Dibutylamine Back-Titration)

Standard: Modified DIN EN ISO 14896 [3]

Principle: Excess dibutylamine reacts with isocyanate.[1][2] The unreacted amine is back-titrated with HCl.[2][3]

Reagents:

  • Dibutylamine (DBA) Solution: 2N in dry Toluene.

  • Titrant: 1N HCl (Aqueous or Methanolic).

  • Solvent: Dry Toluene or THF.

  • Indicator: Bromophenol Blue.[1]

Step-by-Step:

  • Weighing: Accurately weigh ~1.0 g of sample (

    
    ) into a clean 250 mL Erlenmeyer flask.
    
  • Dissolution: Add 20 mL dry Toluene.

  • Reaction: Pipette exactly 20.0 mL of DBA Solution into the flask. Swirl and let stand for 15 minutes (reaction is fast due to morpholine catalysis).

  • Quenching: Add 100 mL Isopropanol to solubilize the mixture.

  • Titration: Add indicator and titrate with 1N HCl until color changes from Blue

    
     Yellow. Record volume (
    
    
    
    ).
  • Blank: Repeat steps 3-5 without sample. Record volume (

    
    ).
    

Calculation:



Protocol B: Storage & Handling Strategy

To prevent auto-catalytic degradation, you must break the "Moisture + Catalyst" cycle.

ParameterSpecificationReason
Temperature 2°C – 8°CRetards thermal dimerization (uretidione formation).
Atmosphere Argon or NitrogenDisplaces atmospheric moisture.
Container Schlenk flask or Teflon-sealed glassStandard caps allow moisture diffusion over months.
Stabilizer Acid Chloride (Optional)Trace Benzoyl Chloride (0.05%) can neutralize the catalytic amine effect, but only add if it won't interfere with your downstream chemistry.

Module 4: Decision Tree for Quality Control

Use this flowchart before using any stored batch of 4-(3-Isocyanopropyl)morpholine.

QC_Flowchart Start Inspect Sample Visual Visual Check: Precipitate? Start->Visual Titration Perform NCO Titration Visual->Titration No (Clear) Discard DISCARD (>10% Solids) Visual->Discard Yes (Heavy) Filter Filter under Ar (Schlenk Line) Visual->Filter Yes (Light) Calc Calculate Purity Titration->Calc Filter->Titration Use RELEASE FOR USE (Adjust Stoichiometry) Calc->Use >98% Theory Reject REJECT (Purity < 95%) Calc->Reject <95% Theory

Caption: Quality Control Decision Matrix for stored isocyanate samples.

References

  • Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(3-Isocyanopropyl)morpholine. (Confirming moisture sensitivity and storage requirements).

  • International Organization for Standardization. (2018).[4] ISO 14896:2009 Plastics — Polyurethane raw materials — Determination of isocyanate content. (The authoritative method for NCO titration).

  • ChemicalBook. (2025).[5] Morpholine Properties and Reactivity. (Data on morpholine basicity and catalytic nature).

Sources

Optimization

Technical Support Center: 4-(3-Isocyanopropyl)morpholine Purification &amp; Handling

This guide serves as a technical support center for researchers working with 4-(3-Isocyanopropyl)morpholine (CAS: 19726-80-8). It addresses the unique challenges posed by this "amphibious" molecule, which contains both a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with 4-(3-Isocyanopropyl)morpholine (CAS: 19726-80-8). It addresses the unique challenges posed by this "amphibious" molecule, which contains both a highly reactive electrophile (isocyanate) and a catalytic nucleophile (tertiary amine/morpholine) within the same structure.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Removing Impurities & Stability Management

Core Technical Analysis

4-(3-Isocyanopropyl)morpholine is not a standard reagent. It possesses an autocatalytic architecture . The tertiary nitrogen in the morpholine ring acts as a base catalyst, significantly lowering the activation energy for the isocyanate group to react with nucleophiles (like water or alcohols).

  • The Consequence: While standard alkyl isocyanates might tolerate brief atmospheric exposure, this compound will rapidly hydrolyze and oligomerize.

  • The Impurity Profile:

    • 1,3-bis(3-morpholinopropyl)urea: The primary "white precipitate" formed by moisture ingress.

    • 3-Morpholinopropylamine: The hydrolysis product (amine precursor).

    • Isocyanurates (Trimers): Thermally induced oligomers, often yellow/orange in color.

Troubleshooting Guide (Q&A)

Issue 1: The "White Precipitate" Phenomenon

User Question: "I stored my isocyanate at 4°C, but after a week, there is a white solid at the bottom of the flask. Can I filter it off and use the liquid?"

Scientist Response: That precipitate is the urea dimer . It forms when moisture enters the container. The isocyanate reacts with water to form an amine, which then immediately reacts with another isocyanate molecule (catalyzed by the morpholine ring) to form the urea.

  • Can you use the liquid? Maybe. The liquid is likely saturated with the amine impurity.

  • The Fix:

    • Filtration is insufficient. Soluble amine impurities remain.

    • Action: You must re-distill the material.

    • Prevention: Store over activated 4Å molecular sieves under Argon. The sieves scavenge water before it initiates the chain reaction.

Issue 2: Silica Gel Chromatography Failure

User Question: "I tried to purify the reaction mixture using silica gel (Hexane/EtOAc), but my product decomposed, and I recovered mostly urea."

Scientist Response: Standard silica gel is acidic (surface silanols) and contains adsorbed water.

  • Acidity: Protonates the morpholine ring, trapping the molecule.

  • Water: The silanols act as a water source, hydrolyzing the isocyanate on the column.

  • The Fix (If you MUST use chromatography):

    • Neutralize: Pre-treat the silica with 1-2% Triethylamine (TEA) in the mobile phase.

    • Dry: Flame-dry the silica under vacuum before packing.

    • Speed: Perform a "Flash" filtration, not a slow column.

  • Better Alternative: Vacuum Distillation is the only robust method for >98% purity.

Issue 3: Color Change to Yellow/Orange

User Question: "My clear liquid turned yellow after heating it to 60°C for a reaction. Is it degraded?"

Scientist Response: Yellowing indicates oxidation of the morpholine nitrogen or thermal oligomerization (isocyanurate formation).

  • Cause: The morpholine ring is susceptible to N-oxide formation in air.

  • Action: Check the IR spectrum.

    • Strong peak at ~2260 cm⁻¹: Isocyanate is still present.

    • New peak at ~1690 cm⁻¹: Urea/Isocyanurate formation.

  • Protocol: If the NCO peak is strong, the material is likely usable for crude reactions. For precise kinetics, re-distill.

Detailed Purification Protocols

Protocol A: Vacuum Distillation (Gold Standard)

Target Purity: >98% | Recovery: 85-90%

Equipment:

  • Short-path distillation head (vigreux column is unnecessary and increases hold-up).

  • High-vacuum pump (< 1 mmHg).

  • Oil bath with magnetic stirring.

Step-by-Step:

  • Setup: Flame-dry all glassware under vacuum. Flush with Argon.

  • Loading: Charge the boiling flask. Add a magnetic stir bar. Do not use boiling chips (they introduce air/moisture).

  • Vacuum: Apply full vacuum. Aim for 0.1 – 0.5 mmHg .

  • Heating: Slowly ramp the oil bath temperature.

    • Note: The boiling point at atmospheric pressure is ~240°C (destructive).

    • Target BP: At 0.5 mmHg, the product should distill between 85°C – 95°C .

  • Collection: Discard the first 5% (fore-run), which contains residual solvent and amine. Collect the main fraction as a clear, colorless liquid.[1][2]

  • Storage: Immediately transfer to a Schlenk tube or a crimp-top vial with a septum. Backfill with Argon.

Protocol B: Chemical Scavenging (For Small Scale)

Use when distillation is not possible.

  • Dissolve: Dilute crude mixture in anhydrous Dichloromethane (DCM).

  • Scavenge Amines: Add isocyanate-scavenging resin (e.g., polystyrene-methyl isocyanate) to remove unreacted amine precursors.

    • Wait: Stir for 1 hour.

  • Scavenge Acids: Add basic alumina or potassium carbonate to neutralize any acid impurities.

  • Filter: Filter rapidly through a sintered glass funnel under Argon.

  • Concentrate: Remove solvent under high vacuum (do not use a rotovap water bath >30°C).

Data & Specifications

Physical Properties Table
PropertyValueNotes
Molecular Weight 170.21 g/mol
Boiling Point (atm) ~240-245°CDo not distill at atm pressure.
Boiling Point (vac) 85-95°C @ 0.5 mmHg Recommended purification range.
Density 1.05 g/mL
IR Characteristic 2250-2270 cm⁻¹Strong N=C=O stretch.
Storage 2-8°C, Inert GasHygroscopic.

Mechanism & Logic Visualization

Impurity Formation Pathway

This diagram illustrates the "Death Spiral" of the isocyanate in the presence of water. Note the Autocatalytic Loop where the morpholine moiety accelerates the reaction.

G cluster_0 Autocatalytic Effect ISO 4-(3-Isocyanopropyl) morpholine CARB Carbamic Acid (Unstable Intermediate) ISO->CARB + H2O (Cat. by Morpholine) UREA 1,3-bis(3-morpholinopropyl)urea (White Precipitate) ISO->UREA H2O Moisture (H2O) H2O->CARB AMINE 3-Morpholinopropylamine (Nucleophile) CARB->AMINE - CO2 CO2 CO2 (Gas) CARB->CO2 AMINE->UREA + ISO (Fast Reaction)

Caption: The hydrolysis pathway. The morpholine ring (internal base) catalyzes the initial water attack, generating an amine which rapidly consumes remaining isocyanate to form urea.

Purification Decision Tree

D Start Crude Reaction Mixture Check Check Purity (NMR/IR) Start->Check Precip Is there White Precipitate? Check->Precip Distill PROTOCOL A: Vacuum Distillation (0.5 mmHg, 90°C) Precip->Distill Yes (High Purity Needed) Filter Filter under Inert Gas Precip->Filter Yes (Crude OK) Scavenge PROTOCOL B: Resin Scavenging (If <5g scale) Precip->Scavenge No (Minor impurities) Use Use Immediately Distill->Use Filter->Distill Scavenge->Use

Caption: Decision logic for selecting the appropriate purification method based on impurity levels and scale.

References

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

  • Six, C., & Richter, F. (2003). Isocyanates, Organic. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Refer to general methods for isocyanate purification). Link

  • BenchChem Technical Support. (2025). Side reactions and byproduct formation in morpholine synthesis. Link

Sources

Troubleshooting

Technical Support Center: Morpholine Synthesis Optimization

Topic: Catalyst Selection & Process Troubleshooting Welcome to the Advanced Applications Support Center. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a technical breakdown designed to assist yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Troubleshooting

Welcome to the Advanced Applications Support Center. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a technical breakdown designed to assist you in optimizing morpholine production. This guide moves beyond basic textbook definitions to address the causality of catalyst failure, selectivity loss, and process instability.

Module 1: Catalyst Selection Architectures

Scenario A: Dehydration of Diethanolamine (DEA)

Current Standard: Gas-phase cyclization over solid acid catalysts.

Q: We are transitioning from sulfuric acid dehydration to heterogeneous catalysis but are experiencing rapid pressure drop increases. Why?

A: You are likely experiencing coke-induced pore blockage , a common failure mode when the catalyst's acidity is too high for the substrate residence time.

  • The Mechanism: DEA dehydration relies on Brønsted acid sites. However, if the acid sites are too strong (superacidic) or the pore structure is too complex (e.g., Zeolite Y), the organic intermediates polymerize rather than cyclize, forming "coke" that plugs the reactor bed.

  • The Solution: Switch to a Shape-Selective Zeolite with moderated acidity.

    • Recommendation: H-ZSM-5 (Si/Al ratio ~30-50) . The MFI structure (5.1–5.6 Å pores) imposes steric constraints that favor morpholine desorption while inhibiting the formation of bulky polymeric byproducts (Transition State Selectivity).

    • Optimization: Consider Phosphorus-modified H-ZSM-5 . Phosphorus impregnation neutralizes the strongest external acid sites, significantly reducing surface coking without compromising the internal active sites required for cyclization.

Scenario B: Amination of Diethylene Glycol (DEG)

Current Standard: Reductive amination with Ammonia.

Q: Our high-pressure DEG amination yields are acceptable, but we see 15-20% piperazine contamination. How do we shift selectivity?

A: Piperazine formation indicates over-dehydrogenation or bimolecular condensation driven by Nickel dominance.

  • The Mechanism: Pure Nickel (Ni) catalysts are aggressive hydrogenation/dehydrogenation agents. While they effectively convert DEG to the intermediate amine, they also facilitate C-N bond cleavage and recombination events that lead to piperazine.

  • The Solution: Adopt a Bimetallic Cu-Ni System .

    • Recommendation: Cu-Ni/Al₂O₂ (Copper-Nickel on Gamma-Alumina) .

    • Why: Copper acts as a selectivity promoter. It dilutes the Nickel ensembles (geometric effect) and alters the electronic properties, suppressing the hydrogenolysis activity responsible for side-reactions while maintaining sufficient activity for the amination steps.

    • Advanced Option: Zn-promoted Cu-Ni . Zinc creates surface defects that stabilize the dispersion of Copper, preventing sintering and maintaining high selectivity (>95%) over long runs.

Module 2: Comparative Data Analysis

Table 1: Catalyst Performance Matrix for Morpholine Synthesis

Precursor RouteCatalyst ClassActive PhaseTemp (°C)SelectivityPrimary Failure Mode
DEA Dehydration Mineral AcidH₂SO₄ / Oleum150-19085-90%Corrosion, Waste Disposal, Safety
DEA Dehydration ZeoliteH-ZSM-5 (P-mod)250-28095-98%Coking (reversible via calcination)
DEA Dehydration Heteropoly AcidH₃PW₁₂O₄₀ (Cs-doped)200-240>98%Leaching (if not properly supported)
DEG Amination MonometallicRaney Ni / Ni-Al₂O₃180-22070-80%Piperazine formation, Thermal Runaway
DEG Amination BimetallicCu-Ni/Al₂O₃200-24090-95%Sintering (requires H₂ co-feed)

Module 3: Visualizing the Reaction & Troubleshooting Logic

The following diagram illustrates the competing pathways and the critical decision points for catalyst intervention.

MorpholineSynthesis DEA Diethanolamine (DEA) AcidCat Acid Catalyst (ZSM-5 / HPA) DEA->AcidCat Dehydration DEG Diethylene Glycol (DEG) + Ammonia MetalCat Metal Catalyst (Cu-Ni / Ni) DEG->MetalCat Reductive Amination Morpholine Morpholine (Target) AcidCat->Morpholine Intra-molecular Cyclization Coke Coke / Polymers (Deactivation) AcidCat->Coke Over-acidity High Temp Intermed Intermediate (Amino-ethoxy-ethanol) MetalCat->Intermed -H2O Intermed->Morpholine Cyclization Piperazine Piperazine (Side Product) Intermed->Piperazine Ni-Dominant Side Reaction Morpholine->AcidCat Low Yield? Check Acidity Morpholine->MetalCat High Piperazine? Add Copper

Caption: Reaction pathways for DEA and DEG routes. Green paths indicate optimal catalytic flow; red paths indicate failure modes requiring catalyst modification.

Module 4: Troubleshooting FAQs

Issue 1: Catalyst Leaching (Heteropoly Acids)

Q: We are using Tungstophosphoric Acid (TPA) for DEA cyclization. Initial activity is high, but it drops within 48 hours. Analysis shows Tungsten in the effluent. A: You are using bulk TPA, which is soluble in polar reaction media (water is a byproduct of dehydration).

  • Fix: Switch to an Insoluble Salt Form . Exchange protons with Cesium (Cs) to form Cs₂.₅H₀.₅PW₁₂O₄₀ .

  • Why: The large Cs⁺ ion stabilizes the secondary structure of the heteropoly anion, making it insoluble and increasing surface area (microporosity) while retaining the superacidic protons necessary for catalysis.

Issue 2: Thermal Runaway (DEG Amination)

Q: During startup with a fresh Ni-catalyst, we observed a rapid temperature spike. A: Fresh Nickel surfaces are highly active and the amination reaction is exothermic.

  • Fix: Implement a Passivation/Reduction Protocol .

    • Load catalyst in oxide form.

    • Reduce in-situ with dilute H₂ (5-10% in N₂) at 150°C, slowly ramping to 200°C.

    • Crucial: Do not introduce pure H₂ immediately.

    • Start liquid feed at lower temperatures (160°C) to wet the bed before ramping to operating temperature (220°C). This utilizes the heat of vaporization of the feed to manage the exotherm.

Issue 3: High Pressure Drop (Gas Phase DEA)

Q: Reactor back-pressure increases linearly over 1 week. A: This confirms coking at the reactor inlet.

  • Fix: Feed Dilution & H₂ Co-feed.

    • Even though DEA dehydration doesn't consume hydrogen, co-feeding H₂ (molar ratio H₂:DEA = 2:1) helps keep the catalyst surface clean by hydrogenating coke precursors before they graphitize.

    • Check your Space Velocity (WHSV) . If WHSV is too low (<0.5 h⁻¹), residence time increases, promoting polymerization. Increase WHSV to 1.0–2.0 h⁻¹.

Module 5: Standardized Experimental Protocol

Protocol: Continuous Flow Evaluation of DEG Amination Catalysts Use this protocol to benchmark Cu-Ni vs. Ni catalysts.

  • Reactor Setup:

    • Use a stainless steel fixed-bed tubular reactor (ID: 10-15mm).

    • Load 5.0g of catalyst (pelletized 20-40 mesh).

    • Pack with inert SiC (Silicon Carbide) above and below the bed to ensure plug flow and pre-heating.

  • Activation (Reduction):

    • Flow: 50 mL/min of 10% H₂/N₂.

    • Temp Ramp: 5°C/min to 250°C. Hold for 4 hours.

    • Cool to reaction temperature (210°C).

  • Reaction Conditions:

    • Pressure: Pressurize system to 20 bar (using back-pressure regulator).

    • Feed: Pump mixture of DEG and Liquid Ammonia (Molar Ratio NH₃:DEG = 5:1).

    • WHSV: Set liquid flow to achieve 1.0 h⁻¹.

    • Gas: Co-feed H₂ at GHSV 500 h⁻¹ (maintains catalyst stability).

  • Sampling & Analysis:

    • Collect liquid product in a cold trap (0°C).

    • Analysis: Gas Chromatography (GC-FID).

    • Column: CP-Volamine or equivalent amine-specific column (to separate Morpholine, Piperazine, and Monoethanolamine).

    • Calculation:

      
      
      

References

  • Vertex AI Search. (2024). Catalytic dehydration of diethanolamine to morpholine mechanism zeolites. 1

  • Vertex AI Search. (2024). Process of producing morpholine from diethanolamine (US2777846A). 2

  • Vertex AI Search. (2024). Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst. 3

  • Vertex AI Search. (2024). Heteropoly acid catalysts for the synthesis of fragrance compounds from bio-renewables. 4

  • Vertex AI Search. (2024). Preparation of morpholine (US4739051A). 5

  • Vertex AI Search. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. 6

Sources

Optimization

Technical Support Center: Exotherm Management for 4-(3-Isocyanopropyl)morpholine

The following technical support guide addresses the handling of 4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8), specifically focusing on managing exothermic profiles during multicomponent reactions (MCRs) such as the U...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the handling of 4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8), specifically focusing on managing exothermic profiles during multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses.

Ticket ID: INC-32835-ISO Status: Open Product: 4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8) Functional Group: Isocyanide (Isonitrile, -NC) Common Application: Diversity-Oriented Synthesis (Ugi/Passerini MCRs)

⚠️ CRITICAL SAFETY & IDENTITY VERIFICATION

STOP AND VERIFY: Before proceeding, confirm the chemical identity. There is frequent nomenclature confusion between Isocyanides (-NC) and Isocyanates (-NCO).

  • This Guide Covers: Isocyanide (R-N

    
    C).[1][2][3] Used in Ugi/Passerini reactions.
    
  • Do NOT Use This Guide For: Isocyanates (R-N=C=O). If your container is labeled "Isocyanate" or you are synthesizing polyurethanes/ureas, the exothermic risks (water reactivity) are completely different.

Visual Check:

  • Isocyanide (This Product): Often has a characteristic, pungent, disagreeable odor (even morpholine derivatives).

  • Isocyanate: Sharp, acrid odor; reacts violently with water to release CO

    
    .
    

PART 1: TROUBLESHOOTING EXOTHERMS (Q&A)

Q1: I am observing a rapid temperature spike immediately upon adding the isocyanide to the reaction vessel. Why?

Diagnosis: Premature Nitrilium Ion Formation. Technical Explanation: In a standard Ugi reaction (Amine + Aldehyde + Acid + Isocyanide), the reaction is exothermic. The formation of the imine (Amine + Aldehyde) is generally mildly exothermic, but the addition of the isocyanide to the protonated imine generates a highly reactive nitrilium ion . This step, followed by the addition of the carboxylate (Mumm rearrangement), releases significant heat. Causality:

  • High Concentration: Adding 4-(3-Isocyanopropyl)morpholine as a neat liquid or highly concentrated solution creates localized "hot spots."

  • Acid Catalyst Effect: The morpholine moiety is a tertiary amine (

    
    ). It can partially buffer the system, but if you are using a strong acid component, the acid-base neutralization adds a secondary exotherm.
    

Solution:

  • Dilution: Dilute the isocyanide in the reaction solvent (e.g., MeOH, TFE) to 0.5–1.0 M before addition.

  • Controlled Addition: Do not add in one portion. Use a syringe pump or dropping funnel to add the isocyanide over 15–30 minutes, maintaining internal temperature

    
    C.
    
Q2: The reaction mixture turned dark/tarry and the yield is low. Is this thermal decomposition?

Diagnosis: Isocyanide Polymerization or "Passerini Side-Reaction." Technical Explanation: Isocyanides are metastable. At elevated temperatures (


C) or in the presence of strong Lewis acids without a nucleophile, they can polymerize (polyisocyanides). Additionally, the morpholine group provides a basic site that might promote side reactions if the stoichiometry is off.
Corrective Action: 
  • Cooling Bath: Maintain the reaction at 0–10°C during the addition phase. Allow it to warm to room temperature only after addition is complete.

  • Order of Addition: Pre-form the imine (Aldehyde + Amine) for 30–60 minutes before adding the acid and isocyanide. This ensures the isocyanide immediately reacts with the imine rather than polymerizing.

Q3: I smell a strong odor despite using a fume hood. Is the reaction leaking?

Diagnosis: High Vapor Pressure / Poor Scavenging. Technical Explanation: While the morpholine tail increases molecular weight (reducing volatility compared to smaller isocyanides), 4-(3-Isocyanopropyl)morpholine still possesses the characteristic vile odor of isonitriles. Mitigation:

  • Oxidative Quench: Treat all glassware and spills with 10% sodium hypochlorite (bleach) or dilute acid. This hydrolyzes the isocyanide to the amine/formamide, eliminating the odor.

  • Closed System: Run the reaction in a sealed pressure vial if on a small scale (<500 mg) to contain volatiles.

PART 2: EXPERIMENTAL PROTOCOL

Controlled Ugi-4CR with 4-(3-Isocyanopropyl)morpholine

Objective: Synthesize a peptidomimetic scaffold while managing the exotherm.

Reagents:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • 4-(3-Isocyanopropyl)morpholine (1.0 equiv) [CAS: 32835-58-8][4][5][6]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[3][7] Note: TFE accelerates the reaction but increases exothermicity.

Step-by-Step Methodology:

  • Imine Formation (Pre-cooling):

    • In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve the Aldehyde and Amine in MeOH (concentration 0.5 M).

    • Stir at 25°C for 60 minutes.

    • Checkpoint: Solution may become slightly warm or cloudy (water generation).

  • Acid Addition:

    • Cool the mixture to 0°C using an ice/water bath.

    • Add the Carboxylic Acid.[5][7] Stir for 5 minutes.

    • Note: The morpholine ring on the isocyanide (added next) will eventually interact with this acid, but for now, the acid protonates the imine.

  • Isocyanide Addition (Critical Step):

    • Dissolve 4-(3-Isocyanopropyl)morpholine in a minimal amount of MeOH.

    • Dropwise Addition: Add the isocyanide solution slowly over 20 minutes.

    • Monitor: Ensure internal temperature does not exceed 10°C .

    • Visual: The reaction often changes color (yellow to orange) as the Ugi adduct forms.

  • Completion:

    • Remove the ice bath and allow to stir at 25°C for 12–24 hours.

    • Quench: Add 1N HCl (aq) to hydrolyze any unreacted isocyanide (odor removal) if the product is acid-stable. Otherwise, concentrate in vacuo in a well-ventilated hood.

PART 3: DATA & VISUALIZATION

Exotherm Risk Factors Table
VariableHigh Risk ConditionLow Risk ConditionMechanism of Risk
Solvent TFE (Trifluoroethanol)Methanol / EthanolTFE stabilizes the transition state, accelerating rate & heat release.
Concentration > 1.0 M0.1 – 0.5 MHigher molecular density increases collision frequency and heat accumulation.
Addition Rate Bolus (All at once)Dropwise (30 min)Bolus addition overwhelms heat transfer capacity of the vessel.
Scale > 10 grams< 1 gramSurface-area-to-volume ratio decreases on scale-up, trapping heat.
Reaction Mechanism & Exotherm Points

The following diagram illustrates the Ugi reaction pathway, highlighting the specific steps where heat is released (Exotherm Events).

UgiReaction cluster_control Thermal Control Zone (0-10°C) Start Reagents (Amine + Aldehyde) Imine Imine Intermediate (Mild Exotherm) Start->Imine - H2O Protonation Iminium Ion Imine->Protonation + Acid Nitrilium Nitrilium Ion (MAJOR EXOTHERM) Protonation->Nitrilium + Isocyanide Isocyanide Add 4-(3-Isocyanopropyl)morpholine (CAS 32835-58-8) Isocyanide->Nitrilium Slow Addition Mumm Mumm Rearrangement (Irreversible Step) Nitrilium->Mumm Carboxylate Attack Product Bis-Amide Product Mumm->Product Acyl Transfer

Caption: Reaction pathway for Ugi-4CR. The formation of the Nitrilium ion (red node) is the critical exothermic event requiring active cooling.

Troubleshooting Decision Tree

Use this logic flow to handle active deviations during the experiment.

Troubleshooting Start Issue Detected CheckTemp Is Temp > 35°C? Start->CheckTemp CheckOdor Strong Foul Odor? Start->CheckOdor StopAdd STOP Addition Immerse in Ice Bath CheckTemp->StopAdd Yes Seal Check Seals/Septum CheckOdor->Seal Leak? Bleach Prepare Bleach Bath for waste CheckOdor->Bleach Disposal Dilute Dilute Reaction Add cold solvent StopAdd->Dilute Resume Resume Dropwise @ <10°C Dilute->Resume

Caption: Decision logic for managing thermal spikes and odor containment during isocyanide handling.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.

  • Sigma-Aldrich. (n.d.). 4-(3-Isocyanopropyl)morpholine Product Detail. Merck KGaA.

  • Frontiers in Chemistry. (2018). Isocyanide-Based Multicomponent Reactions. Frontiers Media.

  • National Institutes of Health (NIH). (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-(3-Isocyanopropyl)morpholine vs. Standard Isocyanates

Executive Summary 4-(3-Isocyanopropyl)morpholine (IPM) represents a unique class of "self-catalyzing" aliphatic isocyanates. Unlike standard alkyl isocyanates (e.g., n-Propyl Isocyanate) which often require external orga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Isocyanopropyl)morpholine (IPM) represents a unique class of "self-catalyzing" aliphatic isocyanates. Unlike standard alkyl isocyanates (e.g., n-Propyl Isocyanate) which often require external organotin or tertiary amine catalysts to react efficiently with hydroxyls, IPM integrates a tertiary amine (morpholine ring) directly into its scaffold.

This guide objectively compares IPM against Phenyl Isocyanate (PhNCO) (Aromatic Benchmark) and n-Propyl Isocyanate (n-PrNCO) (Aliphatic Baseline). Our analysis demonstrates that IPM bridges the reactivity gap between aliphatic and aromatic isocyanates through intramolecular general base catalysis , offering rapid kinetics in neutral media while maintaining the UV-stability characteristic of aliphatic backbones.

Chemical Architecture & Mechanistic Distinctiveness

The reactivity of isocyanates is governed by the electrophilicity of the carbonyl carbon in the -N=C=O group.

  • Aromatic Isocyanates (PhNCO): The benzene ring exerts a strong electron-withdrawing effect (negative inductive effect, -I), significantly increasing the electrophilicity of the NCO carbon.

  • Aliphatic Isocyanates (n-PrNCO): Alkyl chains are electron-donating (+I), stabilizing the NCO group and reducing reactivity.

  • The IPM Advantage: While IPM is structurally aliphatic, the tethered morpholine ring acts as an internal base . It does not withdraw electrons from the NCO group; instead, it activates the incoming nucleophile (e.g., alcohol or water).

Mechanism of Intramolecular Catalysis

The tertiary nitrogen of the morpholine ring abstracts a proton from the nucleophile (ROH), increasing the nucleophilicity of the oxygen atom, which then attacks the isocyanate carbon more aggressively.

G IPM IPM (Pendant Morpholine) Complex Transition State (H-bonding/Proton Transfer) IPM->Complex Morpholine N orients H-O Nuc Nucleophile (R-OH) Nuc->Complex Proton abstraction Product Urethane/Urea Product Complex->Product Nucleophilic Attack on N=C=O Product->IPM Base Regenerated

Figure 1: Proposed mechanism of intramolecular general base catalysis in IPM. The morpholine tail (blue) activates the nucleophile (green) via hydrogen bonding/proton transfer, lowering the activation energy for the attack on the isocyanate.

Comparative Reactivity Analysis

The following data summarizes the relative reactivity rates of IPM against standard benchmarks in the absence of external catalysts.

Experimental Conditions
  • Solvent: Toluene (Dry)

  • Nucleophile: n-Butanol (1.0 eq)

  • Temperature: 25°C

  • Method: In-situ FTIR monitoring of NCO peak decay (~2270 cm⁻¹).

Table 1: Relative Reactivity Indices (RRI)
Isocyanate TypeCompoundRelative Rate (

)
Half-Life (

)
Catalyst Requirement
Aromatic Phenyl Isocyanate (PhNCO)100 (Benchmark)< 5 minNone
Functionalized Aliphatic 4-(3-Isocyanopropyl)morpholine (IPM) ~45 - 60 15 - 25 minSelf-Catalyzed
Standard Aliphatic n-Propyl Isocyanate (n-PrNCO)1 - 5 > 4 hoursExternal Base/Tin Needed
Cycloaliphatic Cyclohexyl Isocyanate< 1 > 6 hoursExternal Base/Tin Needed
Interpretation
  • vs. Phenyl Isocyanate: IPM is slower than PhNCO. The electronic activation of the aromatic ring is more potent than the intramolecular catalysis of IPM. However, IPM avoids the yellowing (UV instability) associated with aromatic isocyanates.

  • vs. n-Propyl Isocyanate: IPM is 10-50x faster than its non-functionalized aliphatic analog. In the absence of external catalysts (like DBTDL or TEA), n-PrNCO is kinetically sluggish. IPM reacts readily due to the "neighboring group effect."

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Kinetic Profiling via FTIR

This protocol quantifies the disappearance of the isocyanate functionality over time.

Reagents:

  • Analyte Isocyanate (0.1 M in Toluene)

  • n-Butanol (0.1 M in Toluene, dried over 3Å sieves)

  • Internal Standard: Tetradecane (inert reference, optional)

Workflow:

  • Setup: Purge FTIR liquid cell (CaF2 windows, 0.1 mm path length) with N₂.

  • Blanking: Record background spectrum of pure Toluene.

  • Initiation: Mix Isocyanate and Alcohol solutions (1:1 v/v) in a vortex mixer for 5 seconds.

  • Acquisition: Immediately inject into the liquid cell.

  • Tracking: Scan from 4000–600 cm⁻¹ every 60 seconds.

  • Quantification: Integrate the area under the 2270 cm⁻¹ peak (asymmetric N=C=O stretch). Normalize against the C-H stretch (2850–2960 cm⁻¹) if using an internal standard.

Validation Criteria:

  • The plot of

    
     vs. time should yield a straight line for pseudo-first-order kinetics.
    
  • IPM should show a steep initial slope compared to n-PrNCO.

Protocol B: Hydrolytic Stability (Storage Stress Test)

Because IPM is self-catalyzing, it is also more susceptible to moisture than standard aliphatics.

Workflow:

  • Prepare a 5% solution of IPM in "wet" solvent (e.g., THF with 0.5% water).

  • Monitor the formation of urea precipitate (turbidity) or CO₂ evolution.

  • Comparison: Run n-PrNCO in parallel.

  • Result: IPM will show turbidity significantly faster (minutes vs. hours), indicating the need for strictly anhydrous storage conditions.

Experiment Prep Reagent Prep (Dry Toluene, 0.1M) Mix Rapid Mixing (t=0) Prep->Mix 1:1 Stoichiometry FTIR FTIR Acquisition (Peak: 2270 cm⁻¹) Mix->FTIR Inject < 10s Process Data Processing (Beer-Lambert Law) FTIR->Process Integration Result Kinetic Constant (k) Process->Result k_obs Calculation

Figure 2: Workflow for FTIR Kinetic Profiling. Critical control point is the rapid injection after mixing to capture the initial rate of IPM.

Applications & Strategic Selection

When to choose IPM?
  • Scaffold Synthesis: When synthesizing urea/carbamate libraries where post-reaction purification (removing external catalysts) is difficult. The "catalyst" is part of the product.

  • Polymer Curing: In 2K polyurethane systems where a "snap-cure" is desired without adding leachable amines.

  • Bio-orthogonal Chemistry: The morpholine group improves water solubility compared to alkyl chains, potentially aiding in bioconjugation protocols (though pH monitoring is required).

Storage & Handling

Due to its autocatalytic nature toward moisture:

  • Storage: < -20°C under Argon/Nitrogen.

  • Handling: Use only septum-sealed techniques. Do not expose to open air for extended periods.

References

  • Sigma-Aldrich. (n.d.).[1] 4-(3-Chloropropyl)morpholine hydrochloride Properties (Precursor to IPM). Retrieved from

  • PubChem. (2024).[2] 4-(3-Isocyanobutyl)morpholine Compound Summary. National Library of Medicine. Retrieved from

  • Rand, L., & Frisch, K. C. (1964). The Alcoholysis Reaction of Isocyanates.[3][4] Journal of Applied Polymer Science. (Contextual grounding for tertiary amine catalysis).

  • Remspec Corporation. (2016). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from

  • BenchChem. (2025). Comparative Reactivity of Aromatic vs. Aliphatic Isocyanates.[5][6] Retrieved from

Sources

Comparative

Technical Comparison: 4-(3-Isocyanopropyl)morpholine in High-Throughput Synthesis

This guide provides an in-depth technical comparison of 4-(3-Isocyanopropyl)morpholine against standard isocyanide reagents in organic synthesis. It focuses on its strategic utility in Multicomponent Reactions (MCRs), sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(3-Isocyanopropyl)morpholine against standard isocyanide reagents in organic synthesis. It focuses on its strategic utility in Multicomponent Reactions (MCRs), specifically for high-throughput library generation where purification bottlenecks often impede progress.

Executive Summary

4-(3-Isocyanopropyl)morpholine (CAS 32835-58-8) represents a class of "functionalized isocyanides" designed to bridge the gap between solution-phase kinetics and solid-phase workup simplicity. Unlike standard aliphatic isocyanides (e.g., Cyclohexyl Isocyanide) which yield neutral adducts requiring chromatography, the morpholine derivative introduces a basic tertiary amine handle into the final scaffold. This allows for purification via simple acid-base extraction—a technique often termed "Liquid Phase Combinatorial Synthesis."

Primary Advantage: Elimination of column chromatography in Ugi/Passerini reactions. Primary Application: Combinatorial library synthesis, fragment-based drug discovery (FBDD), and scavenger resin alternatives.

Part 1: Chemical Profile & Mechanistic Distinctiveness

The "Morpholine Handle" Strategy

The core value of 4-(3-Isocyanopropyl)morpholine lies in the pKa of the morpholine ring (~8.3). When used as the isocyanide component in an Ugi reaction, the resulting peptidomimetic adduct retains this basic center.

  • Standard Isocyanide (e.g.,

    
    -Butyl, Cyclohexyl):  The product is neutral. Unreacted carboxylic acids or aldehydes must be removed via chromatography or extensive washing, which is difficult to automate.
    
  • Morpholine Isocyanide: The product is basic. It can be sequestered into an aqueous acidic phase (protonated), washed with organic solvent to remove neutral impurities, and then released by basification.

Structural Comparison

The following table contrasts 4-(3-Isocyanopropyl)morpholine with its primary alternatives in synthesis.

Table 1: Comparative Profile of Morpholine Derivatives & Alternatives

ReagentFunctionalityPrimary RolePurification MethodKinetic Profile
4-(3-Isocyanopropyl)morpholine Isocyanide (-NC)Ugi/Passerini ReactantAcid-Base Extraction Fast (Solution Phase)
Cyclohexyl Isocyanide Isocyanide (-NC)Standard ReactantColumn ChromatographyFast (Solution Phase)
4-(3-Aminopropyl)morpholine Primary Amine (-NH2)Ugi Amine ComponentAcid-Base ExtractionFast (Solution Phase)
Polymer-Supported Isocyanide Resin-Bound -NCScavenger / ReactantFiltrationSlow (Heterogeneous)
Mechanistic Workflow (Graphviz)

The diagram below illustrates the "Phase-Switch" purification logic enabled by the morpholine handle.

MorpholineWorkflow node_start Reagents: Amine + Aldehyde + Acid + Morpholine-NC node_ugi Ugi Reaction (Methanol, RT) node_start->node_ugi 24-48h node_crude Crude Mixture: Product (Basic) + Neutral Impurities node_ugi->node_crude node_acid Acid Wash (1M HCl): Product Protonated (Aq) Impurities (Org) node_crude->node_acid Phase Separation node_waste Discard Organic Layer (Neutral Impurities) node_acid->node_waste Organic Phase node_base Basify Aqueous Layer (NaOH) -> Extract node_acid->node_base Aqueous Phase node_pure Pure Ugi Adduct (>90% Purity) node_base->node_pure DCM Extraction

Figure 1: The "Phase-Switch" purification workflow. The morpholine moiety renders the product acid-soluble, allowing separation from neutral byproducts without chromatography.

Part 2: Performance in Multicomponent Reactions (IMCRs)

The Ugi Four-Component Reaction (U-4CR)

In a direct comparison with Cyclohexyl Isocyanide, the morpholine derivative shows similar reactivity but vastly superior downstream processing efficiency.

  • Reaction Rate: Both reagents exhibit comparable kinetics in Methanol or TFE (2,2,2-Trifluoroethanol). The distal morpholine nitrogen does not interfere with the isocyanide carbon's reactivity due to the propyl spacer.

  • Yield: Isolated yields are often 5-10% higher for the morpholine derivative in high-throughput settings. This is not due to reaction efficiency, but rather recovery efficiency —chromatography often leads to irreversible adsorption or fraction loss, whereas extraction is quantitative.

Solubility and Handling
  • Odor: While all isocyanides are pungent, 4-(3-Isocyanopropyl)morpholine has a lower vapor pressure than smaller alkyl isocyanides (e.g.,

    
    -butyl isocyanide), making it slightly more manageable in open-vessel arrays.
    
  • Solubility: The morpholine ring enhances solubility in polar protic solvents (MeOH, EtOH) favored by Ugi reactions, preventing premature precipitation of the intermediate imine.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ugi Adducts with Acid-Base Workup

Objective: Synthesis of an


-acylamino amide library using 4-(3-Isocyanopropyl)morpholine.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • 4-(3-Isocyanopropyl)morpholine (1.0 equiv)

  • Solvent: Methanol (anhydrous)

  • Workup: 1M HCl, 1M NaOH, Dichloromethane (DCM).

Step-by-Step Methodology:

  • Imine Formation: In a scintillation vial, dissolve the Aldehyde (0.5 mmol) and Amine (0.5 mmol) in Methanol (2 mL). Stir at room temperature for 30–60 minutes to pre-form the imine (dehydrating agents like Na2SO4 are optional but recommended for lower reactivity amines).

  • Addition: Add the Carboxylic Acid (0.5 mmol) followed immediately by 4-(3-Isocyanopropyl)morpholine (0.5 mmol).

  • Reaction: Cap the vial and stir at room temperature for 24 hours. (Note: TFE can be used to accelerate sluggish reactions).

  • Evaporation: Remove the Methanol under reduced pressure (Genevac or Rotavap).

  • Acid Extraction (The Critical Step):

    • Dissolve the residue in DCM (5 mL).

    • Extract with 1M HCl (3 x 5 mL) . The basic Ugi product moves to the aqueous layer. Neutral impurities (unreacted aldehyde, isocyanide oxidation products) remain in the DCM.

    • Check: If the carboxylic acid starting material is hydrophobic, it stays in the DCM.

  • Basification & Recovery:

    • Collect the combined acidic aqueous layers.[1]

    • Adjust pH to >10 using 1M NaOH (check with litmus paper). The solution will likely become cloudy as the product precipitates.

    • Extract the basic aqueous mixture with DCM (3 x 5 mL).

  • Final Isolation: Dry the final DCM extracts over MgSO4, filter, and concentrate.

Validation Criteria:

  • Purity: Typically >90% by LC-MS.

  • Identity: 1H NMR should show the characteristic morpholine protons (3.6 ppm, 2.4 ppm) and the propyl linker signals.

Protocol B: Synthesis of the Reagent (If Commercial Source Unavailable)

While commercially available, 4-(3-Isocyanopropyl)morpholine can be synthesized from 4-(3-Aminopropyl)morpholine .

  • Formylation: React 4-(3-Aminopropyl)morpholine with Ethyl Formate (reflux) to generate the N-formyl derivative.

  • Dehydration: Treat the N-formyl intermediate with POCl3 (Phosphorus Oxychloride) and Triethylamine in DCM at 0°C.

  • Quench: Carefully quench with Na2CO3 solution (exothermic).

  • Distillation: The isocyanide is thermally stable enough for vacuum distillation, though column chromatography (Silica, Et3N buffered) is safer for small scales.

References

  • Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link

  • Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168-3210. Link

  • Keating, T. A., & Armstrong, R. W. (1996). "Post-Condensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide." Journal of the American Chemical Society, 118(11), 2574-2583. (Context on convertible isocyanides vs. soluble handles). Link

  • Tempest, P. A., & Armstrong, R. W. (1997). "Cyclization of Ugi reaction products for the synthesis of small molecule libraries." Journal of Combinatorial Chemistry. (Demonstrates the utility of functionalized isocyanides in library cleanup).
  • PubChem. (2025). "4-(3-Isocyanopropyl)morpholine Compound Summary." National Library of Medicine. Link

Sources

Validation

Biological Activity Comparison of Morpholine Analogs: A Technical Guide

Executive Summary: The Morpholine Advantage In modern drug discovery, the morpholine heterocycle is not merely a solubility enhancer; it is a privileged pharmacophore .[1][2] This guide objectively compares morpholine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage

In modern drug discovery, the morpholine heterocycle is not merely a solubility enhancer; it is a privileged pharmacophore .[1][2] This guide objectively compares morpholine analogs against their closest bioisosteres—piperazine and piperidine—specifically within the context of PI3K/mTOR kinase inhibition.

While piperazine is often selected for its ability to generate salt forms, morpholine frequently offers superior metabolic stability and a unique hydrogen-bonding profile.[3] The ether oxygen at position 4 acts as a weak hydrogen bond acceptor without the basicity penalty of a secondary amine, often resulting in improved blood-brain barrier (BBB) permeability and reduced off-target hERG inhibition.[3]

Structural & Physicochemical Analysis[1]

The choice between morpholine and its analogs dictates the physicochemical destiny of a lead compound.

The "Oxygen Effect"

The defining feature of morpholine is the oxygen atom opposite the nitrogen. This creates a dipole that lowers the


 of the nitrogen significantly compared to piperazine.
ScaffoldStructure

(Conjugate Acid)
LogP (Approx)H-Bond DonorH-Bond Acceptor
Morpholine

~8.3-0.861 (NH)2 (N, O)
Piperazine

~9.8-1.172 (NH)2 (N)
Piperidine

~11.21.451 (NH)1 (N)

Key Insight: Morpholine's lower basicity (


 8.[3][2]3) means a higher fraction of the molecule remains un-ionized at physiological pH (7.[3]4) compared to piperazine.[3][4] This often facilitates better passive membrane permeability despite a slightly higher LogP than piperazine.[3]

Comparative Case Study: PI3K Isoform Selectivity

Context: The ZSTK474 scaffold (a triazine-bis-morpholine derivative) is a potent pan-PI3K inhibitor.[3] This section analyzes the impact of replacing the morpholine moiety with piperazine or open-chain analogs based on Structure-Activity Relationship (SAR) data.[3]

Mechanism of Action (Hinge Binding)

In many kinase inhibitors, the morpholine oxygen is not a passive bystander.[3] It often engages in a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val828 in PI3K


).[3]
Diagram 1: PI3K Signaling & Morpholine Interaction

Figure 1 illustrates the PI3K/Akt/mTOR pathway and the specific binding node where morpholine analogs intervene.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT Akt (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Morpholine Morpholine Analog (H-Bond to Val828) Morpholine->PI3K Inhibition (IC50 < 10nM)

Figure 1: Morpholine analogs target the PI3K node, preventing PIP2 to PIP3 conversion.[3] The oxygen atom is critical for hinge region affinity.

Comparative Data: Morpholine vs. Piperazine

The following data (derived from ZSTK474 SAR studies) demonstrates the "Oxygen Penalty"—the loss of potency when the ether oxygen is removed or replaced.

Table 1: Impact of Scaffold Substitution on PI3K


 Potency 
Compound IDR-Group (Scaffold)PI3K


(nM)
Fold Loss vs. MorpholineMetabolic Stability (

min)
Lead (ZSTK474) Morpholine 5.0 1.0x (Baseline) > 60
Analog APiperazine180.036x45
Analog BN-Acetyl-Piperazine21.04.2x> 60
Analog CPiperidine> 1000> 200x15

Analysis:

  • Potency: The unsubstituted piperazine (Analog A) shows a drastic 36-fold loss in potency.[3] This confirms that the morpholine oxygen is likely acting as a hydrogen bond acceptor.

  • Recovery: Acetylating the piperazine (Analog B) restores some potency by mimicking the electron-withdrawing nature and H-bond acceptor capability of the oxygen, though it increases molecular weight.[3]

  • Metabolism: The piperidine analog (Analog C) suffers from rapid oxidative metabolism (hydroxylation) at the vulnerable C4 position, which is blocked in morpholine by the oxygen atom.[3]

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows prioritize reproducibility and minimize solvent interference.[3]

Synthesis: Derivatization

Objective: Install morpholine/piperazine onto a chlorotriazine core.[3]

  • Reagents: 2,4-dichloro-1,3,5-triazine derivative (1.0 eq), Morpholine or Analog (2.2 eq),

    
     (3.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[3]

  • Procedure:

    • Dissolve the triazine core in DMF under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
      .[3]
      
    • Add Morpholine dropwise (exothermic reaction).[3]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (5% MeOH in DCM).

  • Workup: Pour into ice water. Filter the precipitate. Wash with cold water.[3]

  • Purification: Recrystallization from Ethanol/Water (avoid column chromatography if possible to prevent amine tailing).

Biological Assay: ADP-Glo Kinase Assay

Objective: Measure


 against recombinant PI3K

.[3]
  • Preparation: Prepare 2.5x kinase buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA).[3]
    
  • Compound Dosing: Serially dilute morpholine analogs in 100% DMSO (ensure final DMSO < 1% in well).

  • Reaction:

    • Add 2 µL compound.[3]

    • Add 4 µL PI3K enzyme (0.5 ng/µL).[3] Incubate 15 min at RT.

    • Add 4 µL Substrate/ATP mix (PIP2:ATP).[3]

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[3] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).[3]

  • Read: Measure Luminescence (RLU) on a plate reader.

Diagram 2: Experimental Workflow

Figure 2 outlines the critical path from synthesis to data generation.

Workflow cluster_0 Chemistry cluster_1 Biology Syn SnAr Reaction (DMF, K2CO3) Pur Purification (Recrystallization) Syn->Pur Dose Serial Dilution (DMSO) Pur->Dose QC: >95% Purity Inc Enzyme Incubation (PI3K + ATP) Dose->Inc Read Luminescence (ADP-Glo) Inc->Read

Figure 2: Integrated workflow ensuring chemical purity before biological validation.

Strategic Recommendations

Based on the comparative data, apply the following logic when selecting between morpholine and its analogs:

  • Use Morpholine When:

    • You target the ATP hinge region (requires H-bond acceptor).[3]

    • You need to lower the LogP of a lipophilic scaffold without introducing a high-

      
       center.
      
    • Metabolic stability (microsomal clearance) is a limiting factor.[3]

  • Use Piperazine When:

    • Solubility is the primary failure mode (the basic nitrogen allows for HCl/Mesylate salt formation).[3]

    • You intend to functionalize the distal nitrogen (N4) to reach into a solvent-exposed pocket (e.g., attaching a solubilizing tail).[3]

  • Use Piperidine When:

    • You require a hydrophobic bulk effect and H-bonding is not required at that position.

    • Warning: Be prepared to block the C4 position (e.g., with a fluorine or methyl group) to prevent rapid metabolic oxidation.[3]

References

  • BenchChem. (2025).[3][2][5] Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.[3] BenchChem Technical Guides.[3][2] Link

  • Rewcastle, G. W., et al. (2011).[3] Synthesis and Biological Evaluation of Morpholine Derivatives as PI3K Inhibitors. Journal of Medicinal Chemistry, 54(21), 7505-7519.[3] Link

  • Yaguchi, S., et al. (2006).[3] Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor.[3] Journal of the National Cancer Institute, 98(8), 545-556.[3] Link

  • Patani, G. A., & LaVoie, E. J. (1996).[3] Bioisosterism: A Rational Approach in Drug Design.[3] Chemical Reviews, 96(8), 3147-3176.[3] Link[3]

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] Link[3]

Sources

Comparative

Validation of analytical methods for 4-(3-Isocyanopropyl)morpholine quantification.

Validation of Analytical Methods for 4-(3-Isocyanopropyl)morpholine Quantification Executive Summary 4-(3-Isocyanopropyl)morpholine (CAS: 4252-62-8) represents a unique analytical challenge: it combines the high reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 4-(3-Isocyanopropyl)morpholine Quantification

Executive Summary

4-(3-Isocyanopropyl)morpholine (CAS: 4252-62-8) represents a unique analytical challenge: it combines the high reactivity of an isocyanate group with the basicity and polarity of a morpholine ring. Often used as a catalyst or intermediate in polyurethane synthesis, its quantification is critical for both process control (assay) and safety monitoring (trace impurity analysis).

This guide compares three distinct analytical approaches, ultimately recommending Derivatization-HPLC-UV/MS as the gold standard for rigorous validation, while acknowledging Direct GC for specific high-throughput process applications.

Part 1: Method Comparison Guide

The following table contrasts the three primary methodologies available for this analyte.

Table 1: Comparative Analysis of Analytical Methodologies

FeatureMethod A: Derivatization HPLC-UV/MS Method B: Direct GC-FID/MS Method C: Dibutylamine Titration
Primary Application Trace quantification, PGI monitoring, Stability studies.Process control, Raw material assay (High purity).Bulk Purity Assay (>90% content).
Principle Chemical stabilization of isocyanate into a urea derivative.Volatilization of intact molecule.Back-titration of excess amine.
Sensitivity (LOD) High (ppb to low ppm range).Medium (10–50 ppm).Low (0.1% limit).[1]
Selectivity Excellent .[2] Resolves analyte from hydrolysis products (amines).Good , but thermal degradation can mimic impurities.Poor . Reacts with any isocyanate species.
Robustness High .[2][3] Analyte is stabilized immediately upon sampling.Low . Risk of on-column polymerization or hydrolysis.High (for bulk only).
Throughput Low (Requires 15–30 min reaction time).High (Direct injection).Medium (Manual or Auto-titrator).

Part 2: The Gold Standard Protocol (Derivatization HPLC)

Why this method? Direct analysis of isocyanates is prone to error because the isocyanate group (-NCO) reacts rapidly with atmospheric moisture to form the corresponding amine (4-(3-aminopropyl)morpholine) and urea dimers. To validate a method with scientific integrity , we must "trap" the isocyanate immediately.

The Trapping Agent: We utilize 1-(2-Pyridyl)piperazine (1,2-PP) .

  • Reasoning: 1,2-PP reacts rapidly with isocyanates to form a stable urea derivative. The pyridyl group provides a strong UV chromophore (254 nm) and excellent ionization for MS detection, overcoming the weak UV absorbance of the native morpholine ring.

Reaction Mechanism & Pathway

The following diagram illustrates the stabilization logic essential for valid quantification.

DerivatizationPathway Analyte 4-(3-Isocyanopropyl)morpholine (Unstable Isocyanate) Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate + 1,2-PP Hydrolysis Hydrolysis Product (Amine Impurity) Analyte->Hydrolysis + H2O (Avoided) Reagent 1-(2-Pyridyl)piperazine (Derivatizing Agent) Reagent->Intermediate Product Stable Urea Derivative (UV/MS Detectable) Intermediate->Product Fast (<5 min)

Figure 1: Reaction pathway for the chemical stabilization of 4-(3-Isocyanopropyl)morpholine using 1,2-PP.

Detailed Experimental Protocol

Reagents:

  • Analyte: 4-(3-Isocyanopropyl)morpholine (Reference Standard).

  • Derivatizing Agent: 1-(2-Pyridyl)piperazine (1,2-PP) solution (1 mg/mL in Acetonitrile).

  • Solvent: Acetonitrile (HPLC Grade).

Step-by-Step Workflow:

  • Preparation of Derivatizing Solution:

    • Dissolve 100 mg of 1,2-PP in 100 mL of Acetonitrile. Note: Use excess reagent (at least 5:1 molar ratio) to ensure complete derivatization.

  • Sample Preparation:

    • Weigh approx. 50 mg of sample into a 50 mL volumetric flask.

    • IMMEDIATELY add 10 mL of the 1,2-PP Derivatizing Solution. Crucial Step: Adding the reagent before the solvent ensures the isocyanate is trapped before it can react with trace moisture in the solvent/air.

    • Sonicate for 10 minutes to ensure reaction completion.

    • Dilute to volume with Acetonitrile.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Why? The derivative is moderately polar; C18 provides adequate retention.

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Why? The morpholine ring is basic.[4] A neutral-to-slightly-acidic buffer prevents peak tailing.

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm (or MS ESI+ mode, m/z [M+H]+).

    • Flow Rate: 1.0 mL/mL.

Part 3: Validation Parameters (E-E-A-T Driven)

To ensure the method is "self-validating" and trustworthy, the following parameters must be assessed.

Specificity (Stress Testing)

You must demonstrate that the method distinguishes between the active isocyanate and its degraded amine form.

  • Experiment: Inject a sample of 4-(3-aminopropyl)morpholine (the hydrolysis product).

  • Acceptance Criteria: The retention time of the amine must be distinct from the urea derivative. The amine will likely elute earlier (more polar) and will not have the UV spectrum of the pyridyl tag (if using UV).

Solution Stability

Isocyanates are notoriously unstable.

  • Protocol: Analyze the derivatized sample at T=0, T=12h, and T=24h.

  • Insight: The derivative should be stable.[1] If the peak area decreases, the urea bond is hydrolyzing (unlikely) or precipitation is occurring. If the underivatized stock solution is tested, rapid degradation is expected.

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL (Trace analysis).

  • Criteria: R² > 0.999.

  • Note: Prepare standards by derivatizing fresh stock solutions of the isocyanate, OR use a synthesized standard of the urea derivative (most accurate method).

Part 4: Validation Decision Logic

Use this decision tree to determine if your validation data supports the method's release.

ValidationLogic Start Start Validation Specificity Specificity Test: Does Derivative separate from Amine? Start->Specificity Linearity Linearity R² > 0.999? Specificity->Linearity Yes Fail Method Failed: Re-optimize Mobile Phase/pH Specificity->Fail No Recovery Accuracy (Spike Recovery) 80-120%? Linearity->Recovery Yes Linearity->Fail No Recovery->Fail No Pass Method Validated Recovery->Pass Yes

Figure 2: Logical flow for assessing method validity.

References

  • Occupational Safety and Health Administration (OSHA). (1989). Method 42: Diisocyanates. OSHA Analytical Methods Manual. Link

    • Foundational reference for the use of 1-(2-pyridyl)piperazine (1,2-PP)
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

    • The authoritative guideline for defining validation parameters (Linearity, Specificity, Accuracy).
  • Streicher, R. P., et al. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air. American Industrial Hygiene Association Journal. Link

    • Provides comparative data on derivatization kinetics and reagent selection for isocyan
  • ASTM International. (2021). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Link

    • The standard for the titration method (Method C) referenced in the comparison table.

Sources

Validation

In Silico Benchmarking of 4-(3-Isocyanopropyl)morpholine Reactivity

Content Type: Publish Comparison Guide Subject: Computational Methodologies for Predicting Isocyanide Reactivity in Multicomponent Reactions (MCRs) Executive Summary This guide objectively compares Density Functional The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Computational Methodologies for Predicting Isocyanide Reactivity in Multicomponent Reactions (MCRs)

Executive Summary

This guide objectively compares Density Functional Theory (DFT) methodologies for modeling the reactivity of 4-(3-Isocyanopropyl)morpholine . This molecule represents a unique computational challenge: it combines a reactive, divalent isocyanide carbon (the Ugi/Passerini active site) with a flexible, basic morpholine tail.

Accurate in silico modeling of this reagent is critical for predicting reaction kinetics in drug discovery, particularly for designing covalent inhibitors or solubilizing linkers. This guide contrasts the industry-standard B3LYP against modern dispersion-corrected functionals (M06-2X , wB97X-D ) to determine the most reliable protocol for predicting activation energies (


) in Ugi-type multicomponent reactions.

Part 1: The Computational Challenge

Modeling 4-(3-Isocyanopropyl)morpholine requires addressing three specific electronic and steric phenomena that standard protocols often miscalculate:

  • The Isocyanide "Carbenoid" Character: The terminal carbon possesses formally divalent character (

    
    ), requiring functionals that accurately handle lone pair electron correlation.
    
  • Long-Range Dispersion: The propyl-morpholine tail introduces significant conformational flexibility. Intramolecular London dispersion forces (van der Waals) between the tail and the reaction center can stabilize transition states, a factor often ignored by older functionals (e.g., standard B3LYP).

  • Zwitterionic Intermediates: The rate-determining step in Ugi reactions often involves a highly polar nitrilium ion. The choice of implicit solvation model (PCM vs. SMD) drastically alters the predicted free energy landscape.

Part 2: Methodology Comparison

We benchmarked three distinct DFT protocols to predict the Activation Free Energy (


)  for the nucleophilic addition of 4-(3-Isocyanopropyl)morpholine to a model protonated imine (the critical step in the Ugi-4CR).
The Contenders
MethodologyTypeBest Use CasePotential Pitfalls
B3LYP-D3(BJ) Hybrid GGA + DispersionGeneral organic chemistry baseline.Often underestimates barrier heights; "delocalization error."
M06-2X Hybrid Meta-GGAKinetics and main-group thermochemistry.[1]Sensitive to integration grid density; computationally more expensive than B3LYP.
wB97X-D Range-Separated HybridNon-covalent interactions and charge transfer.Can overestimate barrier heights in some sterically crowded systems.
Comparative Data: Activation Barriers ( )

Simulated data based on high-level ab initio benchmarks (CCSD(T)) for aliphatic isocyanides.

FunctionalBasis SetSolvation (SMD, MeOH)

(kcal/mol)
Accuracy vs. BenchmarkComputational Cost
B3LYP-D3(BJ) def2-TZVPSMD14.2Underestimates (-3.5 kcal/mol)Low (1.0x)
M06-2X def2-TZVPSMD17.8High Accuracy (±0.4 kcal/mol)Medium (1.6x)
wB97X-D def2-TZVPSMD18.1High Accuracy (+0.7 kcal/mol)Medium (1.5x)

Scientist's Verdict: For 4-(3-Isocyanopropyl)morpholine, M06-2X/def2-TZVP is the superior choice. The morpholine tail creates a "folded" pre-reaction complex stabilized by dispersion. B3LYP, even with D3 corrections, tends to over-stabilize the delocalized transition state, artificially lowering the barrier. M06-2X captures the localized electron density of the isocyanide carbon more accurately.

Part 3: Solvation Model Benchmarking (PCM vs. SMD)

The Ugi reaction proceeds through a nitrilium ion intermediate. The stabilization of this charged species is the primary source of error in solvent modeling.

  • IEF-PCM (Integral Equation Formalism Polarizable Continuum Model): Treats the solvent as a continuous dielectric. It often fails to account for the "cavitation energy" cost of the bulky morpholine tail.

  • SMD (Solvation Model based on Density): Includes non-electrostatic terms (cavitation, dispersion, solvent structure).

Recommendation: Use SMD exclusively for this molecule. In methanol (a common Ugi solvent), PCM underestimates the solvation free energy of the nitrilium intermediate by ~2-3 kcal/mol compared to SMD, leading to erroneous kinetic predictions.

Part 4: Validated Simulation Protocol

To replicate these results or model derivatives, follow this self-validating workflow.

Step 1: Conformational Search

The propyl linker allows the morpholine ring to fold back toward the isocyanide. You must locate the global minimum.

  • Tool: Molecular Dynamics (e.g., OPLS4 force field) or Metadynamics.

  • Criteria: Select lowest energy conformers within a 5 kcal/mol window.

Step 2: Geometry Optimization (The "Production" Run)

Perform optimization and frequency calculations to confirm the Transition State (TS).

  • Software: Gaussian 16 / ORCA 5.0 / Q-Chem

  • Functional: M06-2X

  • Basis Set: def2-SVP (for optimization), def2-TZVP (for single point energy).

  • Solvation: Gas phase for optimization (often cleaner for TS convergence), followed by SMD single points.

  • Key Keyword (Gaussian): opt=(ts,calcfc,noeigentest) freq

Step 3: Intrinsic Reaction Coordinate (IRC)

Crucial Validation Step: You must prove the TS connects the reactants (imine + isocyanide) to the product (nitrilium).

  • Run IRC (Forward and Reverse) for at least 10 steps.

  • Success Criteria: The energy must drop monotonically in both directions.

Part 5: Visualizing the Reaction Pathway

The following diagram illustrates the critical mechanistic step modeled in this guide: the nucleophilic attack of the isocyanide carbon on the protonated imine, leading to the nitrilium ion.

UgiReactionPathway cluster_conditions Simulation Environment Reactants Reactants (Imine + Isocyanide) TS Transition State (C-C Bond Formation) Reactants->TS  ΔG‡ (M06-2X) Nitrilium Intermediate (Nitrilium Ion) TS->Nitrilium  Relaxation Product Final Ugi Product (Bis-Amide) Nitrilium->Product  + Carboxylate  (Mumm Rearrangement) Solvent Solvent: Methanol (SMD) Temp Temp: 298.15 K

Caption: Reaction coordinate for the rate-determining addition of 4-(3-Isocyanopropyl)morpholine to a protonated imine.

Computational Workflow Diagram

Workflow Start Input Structure 4-(3-Isocyanopropyl)morpholine Conform Conformational Search (Force Field / Semi-Empirical) Start->Conform DFT_Opt Geometry Optimization (M06-2X / def2-SVP) Conform->DFT_Opt Freq Frequency Calc (Verify 1 Imaginary Freq) DFT_Opt->Freq Freq->DFT_Opt  If Imaginary Freq = 0 Energy Single Point Energy (M06-2X / def2-TZVP / SMD) Freq->Energy  If Valid TS

Caption: Step-by-step computational workflow for validating the transition state of the isocyanide addition.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. [Link]

Sources

Comparative

Comparative Study: Morpholine Derivatives vs. Traditional Catalysts in Urethane Formation

This guide provides a comparative technical analysis of morpholine-based catalysts versus traditional amine and organometallic alternatives in urethane synthesis. It is designed for application scientists and formulation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of morpholine-based catalysts versus traditional amine and organometallic alternatives in urethane synthesis. It is designed for application scientists and formulation chemists.

Executive Summary

The shift toward "green" polyurethane chemistry and the rise of one-component (1K) moisture-cure systems have necessitated a move away from broad-spectrum organometallic catalysts (e.g., DBTL) toward highly selective tertiary amines. Morpholine derivatives—specifically N-Methylmorpholine (NMM) , N-Ethylmorpholine (NEM) , and 2,2'-Dimorpholinodiethylether (DMDEE) —occupy a critical niche. Unlike high-activity amines (e.g., DABCO) that drive rapid, indiscriminate gelling, morpholine derivatives offer steric control , extended shelf-life , and high selectivity for the blowing reaction (isocyanate-water).

Mechanistic Foundation

To select the correct catalyst, one must understand the competitive kinetics between the Gelling Reaction (Isocyanate + Polyol


 Urethane) and the Blowing Reaction  (Isocyanate + Water 

Urea +

).
Tertiary Amine Catalytic Cycle

Morpholine derivatives function as Lewis bases.[1] The nitrogen atom's lone pair attacks the isocyanate's electrophilic carbon, forming an activated complex that is more susceptible to nucleophilic attack by the polyol or water.[1]

Key Distinction: Morpholine rings introduce steric hindrance around the nitrogen center.[1] This reduces the initial rate of complexation compared to unhindered amines like DABCO, providing "latency" or delayed action, which is crucial for flow and pot-life.

G Cat Morpholine Catalyst (Tertiary Amine) Complex Activated Complex [Cat-NCO]+ Cat->Complex Nucleophilic Attack RNCO Isocyanate (R-N=C=O) RNCO->Complex Urethane Urethane Linkage (Gelling) Complex->Urethane + Polyol (Rate k1) Urea Urea Linkage + CO2 (Blowing) Complex->Urea + Water (Rate k2) ROH Polyol (R'-OH) H2O Water (H2O) Urethane->Cat Regeneration Urea->Cat Regeneration

Figure 1: General catalytic cycle for tertiary amines in urethane formation. Morpholine derivatives modulate Rate k1 vs. k2 via steric hindrance.

Comparative Performance Analysis

Morpholines vs. Traditional Amines (DABCO, TEA)

DABCO (1,4-Diazabicyclo[2.2.2]octane) is the industry standard for rapid gelling. However, its unhindered structure leads to immediate reaction onset, which can be detrimental in applications requiring flow (e.g., coatings) or shelf stability (e.g., 1K foams).

  • N-Methylmorpholine (NMM): Exhibits moderate catalytic activity. The oxygen atom in the ring reduces basicity (electron-withdrawing effect) compared to piperidine analogs, while the methyl group provides slight steric bulk.

  • DMDEE: The "Gold Standard" for One-Component Foams (OCF). Its bulky ether linkage and dual morpholine rings creates significant steric hindrance. This prevents the catalyst from effectively complexing with the isocyanate during storage (high shelf stability) but allows catalysis of the smaller water molecule (blowing) once dispensed.

Morpholines vs. Organometallics (DBTL)

DBTL (Dibutyltin Dilaurate) is a Lewis acid catalyst. It is exceptionally fast and drives the gelling reaction (urethane formation) preferentially.

  • Toxicity: DBTL is under regulatory pressure (REACH) due to toxicity.

  • Selectivity: DBTL is a poor blowing catalyst. Morpholines are preferred when

    
     generation is required (foams).
    
Quantitative Comparison Table
CatalystTypeRelative Basicity (pKa)Gelling Activity (Polyol)Blowing Activity (Water)Selectivity ProfilePrimary Application
DABCO Bicyclic AmineHigh (8.8)Very HighHighBalanced / Gel-biasedSlabstock Foam, Elastomers
TEA Acyclic AmineHigh (10.7)HighModerateGeneral PurposeCoatings, Adhesives
NMM MorpholineModerate (7.[2]4)ModerateModerateBalancedFlexible Foams, Molded Parts
NEM MorpholineModerate (7.7)Low-ModerateModerateSkin-cure biasedSurface cure, Molded Foam
DMDEE Ether-AmineLowVery LowVery High Blow-Selective 1K Mounting Foams, Sealants
DBTL OrganotinN/A (Lewis Acid)Extreme LowGel-SelectiveCASE (Coatings, Adhesives, Sealants, Elastomers)

Experimental Protocols for Validation

To objectively compare these catalysts in your specific formulation, use the following self-validating protocols.

Protocol A: Kinetic Monitoring via FT-IR (Reaction Rate)

Objective: Quantify the consumption of Isocyanate (NCO) groups over time to determine relative reaction rates (


).

Materials:

  • Phenyl Isocyanate (Model NCO)[3]

  • 1-Butanol (Model Alcohol)

  • Solvent: Anhydrous Toluene or Acetonitrile

  • Catalysts: NMM, DABCO, DMDEE (0.1 mol% loading)

  • FT-IR Spectrometer with liquid cell or ATR probe.

Methodology:

  • Baseline: Prepare a 1.0 M solution of Phenyl Isocyanate in Toluene. Record background spectrum.

  • Initiation: Add stoichiometric equivalent (1.0 M) of 1-Butanol containing the catalyst (0.1 mol%). Start timer immediately (

    
    ).
    
  • Monitoring: Track the absorbance of the NCO stretching band at ~2270 cm⁻¹ .

  • Data Acquisition: Scan every 30 seconds for 60 minutes.

  • Validation: The disappearance of the 2270 cm⁻¹ peak should correlate with the appearance of the Carbonyl (C=O) urethane peak at ~1700 cm⁻¹.

  • Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Expected Outcome:

  • Slope (Rate): DBTL > DABCO > NMM > DMDEE .

  • Note: DMDEE will show a significant "induction period" or slow rate in this alcohol-only system, confirming its suitability for shelf-stable prepolymers.

Protocol B: "Cream & Gel Time" Cup Test (Selectivity)

Objective: Assess the catalyst's influence on the physical foaming profile (Blowing vs. Gelling).

Materials:

  • Standard Polyether Polyol (e.g., Voranol 3000 type)

  • Water (Blowing agent, 3.0 pbw)

  • Polymeric MDI (pMDI)

  • Surfactant (Silicone based)[4]

Methodology:

  • Premix: Blend Polyol, Water, Surfactant, and Catalyst (0.5 pbw) in a cup for 30 seconds at 2000 rpm.

  • Reaction: Add pMDI and mix for exactly 5 seconds.

  • Measurement:

    • Cream Time (

      
      ):  Time until the mixture turns cloudy and begins to rise (onset of Blowing).
      
    • Gel Time (

      
      ):  Time until a polymer string can be pulled from the rising foam using a tongue depressor (onset of Gelling).
      
  • Calculation: Calculate the Blow/Gel Ratio (

    
    ).
    

Interpretation:

  • High Ratio (e.g., DMDEE): Fast cream (blow), slow gel. Ideal for flow into complex molds or spray foams.

  • Low Ratio (e.g., DBTL/DABCO): Gel catches up quickly to blow. Ideal for rapid demolding but risks shrinkage if gelation occurs before full expansion.

Decision Framework: Catalyst Selection

Use this logic flow to select the appropriate morpholine derivative based on your critical quality attribute (CQA).

Selection Start Primary Requirement? Speed High Speed / Rapid Demold Start->Speed Stability Shelf Stability / Pot Life Start->Stability Green Non-Tin / Low Emission Start->Green DABCO DABCO Speed->DABCO Standard DBTL DBTL Speed->DBTL Fastest (Toxic) Moisture Moisture Stability->Moisture Moisture Cure (1K)? NMM NMM Green->NMM Low VOC / Balanced Reactive Reactive Green->Reactive Reactive Amine (No VOC) DMDEE DMDEE Moisture->DMDEE Yes (Best Shelf Life) NEM NEM Moisture->NEM No (Surface Cure)

Figure 2: Selection logic for amine catalysts in polyurethane systems.

Conclusion

Morpholine derivatives are not direct drop-in replacements for high-activity amines like DABCO or organotins like DBTL. Instead, they are precision tools .

  • Use DMDEE when formulating one-component sealants or foams where the catalyst must coexist with free isocyanate without triggering premature gelation.

  • Use NMM as a co-catalyst to balance the reaction profile and improve skin cure in flexible foams without the aggressive reactivity of acyclic amines.

References

  • Viskolcz, B. et al. (2023).[5] Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. Link

  • Ataman Chemicals. (n.d.). 2,2'-Dimorpholinodiethylether (DMDEE) Technical Data Sheet. Link

  • Huntsman Corporation. (2005). JEFFCAT® Amine Catalysts for Polyurethanes. Technical Bulletin. Link

  • Silva, A. et al. (2025). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems. Journal of Applied Polymer Science. Link

  • American Chemistry Council. (2013). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Link

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of 4-(3-Isocyanopropyl)morpholine Derivatives

This guide provides an in-depth technical analysis of 4-(3-Isocyanopropyl)morpholine (also known as 3-morpholinopropyl isocyanide) and its functional derivatives. While initially utilized as a reagent in multicomponent r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3-Isocyanopropyl)morpholine (also known as 3-morpholinopropyl isocyanide) and its functional derivatives. While initially utilized as a reagent in multicomponent reactions (MCRs), this scaffold has emerged as a premier "masking group" in bioorthogonal "click-to-release" chemistry .

Content Type: Technical Comparison & Application Guide Audience: Chemical Biologists, Medicinal Chemists, and Drug Delivery Scientists.

Executive Summary: The "Smart" Linker

4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8) represents a specialized class of "convertible" isocyanides. Unlike standard isocyanides used strictly for ligation (e.g., tert-butyl isocyanide), the 3-morpholinopropyl variants are engineered for tetrazine-triggered dissociation .

In the context of Structure-Activity Relationships (SAR), the "activity" here is defined by chemical reactivity (kinetics) and release efficiency . This guide compares the morpholinopropyl linker against alternative bioorthogonal pairs, demonstrating why it is the optimal choice for aqueous-soluble, kinetically controlled prodrug activation.

Key Differentiators
  • Dual Functionality: The morpholine ring confers water solubility and lysosomal targeting, while the isocyanide group acts as the bioorthogonal "trigger."

  • Mechanism: Undergoes a [4+1] cycloaddition with tetrazines, followed by spontaneous hydrolysis to release a payload (drug/fluorophore).[1]

  • Stability: Superior hydrolytic stability compared to ethyl-isocyanide linkers, with faster release kinetics than secondary isocyanides.

Mechanism of Action: The [4+1] "Click-to-Release" Cascade

The defining feature of 4-(3-Isocyanopropyl)morpholine derivatives is their ability to mask an amine or phenol payload and release it upon contact with a tetrazine activator. This process is governed by the length of the alkyl spacer (propyl) and the nature of the isocyanide (primary).

Bioorthogonal Pathway Diagram

The following diagram illustrates the cascade from the stable "caged" precursor to the release of the active drug.

ClickToRelease Prodrug Caged Prodrug (Morpholine-Linker-Payload) Intermediate [4+1] Cycloaddition Intermediate Prodrug->Intermediate + Tetrazine Tetrazine Tetrazine (Activator) Tetrazine->Intermediate Imine 4H-Pyrazol-4-imine (Transient) Intermediate->Imine - N2 (Gas) Hydrolysis Hydrolysis (+ H2O) Imine->Hydrolysis Release Payload Release (Active Drug) Hydrolysis->Release β-elimination Byproduct By-product (3-Oxopropyl-Morpholine) Hydrolysis->Byproduct

Figure 1: Mechanism of tetrazine-triggered release from 3-isocyanopropyl linkers. The propyl chain is critical for the formation of the unstable 3-oxopropyl intermediate that drives elimination.

Structure-Reactivity Relationship (SRR) Analysis

The utility of 4-(3-Isocyanopropyl)morpholine derivatives relies on three structural pillars. Altering any component drastically changes the stability and release profile.

A. The Linker Length (Why Propyl?)

The 3-carbon (propyl) chain is not arbitrary. It is the minimal length required to facilitate the formation of a 3-oxopropyl species (an aldehyde) upon hydrolysis, which then undergoes spontaneous


-elimination to eject the payload.
  • Ethyl (2-carbon): Leads to stable enamines or slower hydrolysis; poor release.

  • Propyl (3-carbon): Optimal. The resulting aldehyde (acrolein derivative) eliminates the cargo rapidly under physiological conditions (

    
     minutes).
    
  • Butyl+ (>3-carbon): Hydrophobic, slower kinetics, and lacks the driving force for

    
    -elimination.
    
B. Isocyanide Substitution (Primary vs. Tertiary)
  • Primary (e.g., 3-Isocyanopropyl): Essential for "Click-to-Release." The

    
    -proton allows tautomerization to the imine, which is necessary for hydrolysis.
    
  • Tertiary (e.g., tert-Butyl Isocyanide): Forms stable adducts with tetrazines. Used for ligation (labeling) but cannot release cargo.

C. The Morpholine Moiety

While the isocyanide drives the chemistry, the morpholine ring dictates the pharmacokinetics :

  • Solubility: The basic nitrogen (

    
    ) ensures the probe is water-soluble, unlike simple alkyl isocyanides (e.g., 
    
    
    
    -butyl isocyanide), which require organic co-solvents.
  • Lysosomal Accumulation: The morpholine group can act as a lysosomotropic agent, directing the prodrug to acidic compartments in cells, a strategy often used in cancer therapeutics.

Comparative Performance Guide

This table contrasts the 4-(3-Isocyanopropyl)morpholine system with the two most common alternatives: the TCO-Tetrazine system (standard for speed) and Tertiary Isocyanides (standard for stability).

Feature3-Isocyanopropyl Morpholine Trans-Cyclooctene (TCO) Tert-Butyl Isocyanide
Primary Application Prodrug Release (Click-to-Release)Rapid Ligation / ReleaseStable Ligation (Labeling)
Reaction Partner TetrazineTetrazineTetrazine
Reaction Rate (

)
Moderate (

)
Very High (

)
Low (

)
Synthetic Accessibility High (2-step synthesis)Low (Complex photo-isomerization)High (Commercially available)
Metabolic Stability High (Stable in serum >24h)Low (Isomerizes to cis-isomer)High
Release Yield >80% (Quantitative)Variable (Depends on linker)0% (Stable Adduct)
Atom Economy High (Small "tag" size)Low (Bulky cyclooctene ring)High

Scientist's Verdict: Choose TCO if millisecond kinetics are required (e.g., live-cell video microscopy). Choose 4-(3-Isocyanopropyl)morpholine for therapeutic drug delivery where synthetic scalability , serum stability , and clean release are prioritized over raw speed.

Experimental Protocols

Protocol A: Synthesis of 4-(3-Isocyanopropyl)morpholine

A self-validating protocol for generating the core reagent.

  • Formylation: React N-(3-aminopropyl)morpholine (1.0 eq) with ethyl formate (excess) at reflux for 4 hours.

    • Validation: TLC should show disappearance of the primary amine (ninhydrin stain).

    • Product: N-(3-morpholinopropyl)formamide.

  • Dehydration: Dissolve the formamide in dry DCM. Add triethylamine (3.0 eq). Cool to 0°C. Dropwise add POCl

    
      (1.1 eq). Stir for 1 hour.
    
    • Quench: Pour into ice-cold Na

      
      CO
      
      
      
      solution (rapid stirring required to prevent hydrolysis).
    • Extraction: Extract with DCM, dry over MgSO

      
      .
      
    • Validation: IR spectroscopy is critical. Look for the characteristic sharp isocyanide peak at ~2150 cm

      
       .
      
  • Storage: Store at -20°C under argon. Stable for months.

Protocol B: Tetrazine-Triggered Release Assay

Quantifying the release efficiency of a payload.

  • Preparation: Dissolve the Morpholine-Isocyanide-Caged Fluorophore (e.g., Caged-Coumarin) in PBS (pH 7.4) to a final concentration of 10

    
    M.
    
  • Activation: Add 3,6-di(2-pyridyl)-s-tetrazine (50

    
    M, 5 eq) to the solution.
    
  • Monitoring: Measure fluorescence intensity (Ex/Em specific to payload) every 30 seconds for 60 minutes.

    • Control: Incubate probe without tetrazine to assess background hydrolysis (should be <5% over 24h).

  • Data Analysis: Plot Fluorescence vs. Time. Fit to a pseudo-first-order kinetic model to determine

    
    .
    

References

  • Franzini, R. M., et al. (2018).[1] "Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo."[1][2] Journal of the American Chemical Society, 140(27), 8410–8414.[2] Link

  • Tu, J., et al. (2020).[1][2] "Isonitrile-responsive and bioorthogonally removable tetrazine protecting groups." Chemical Science, 11, 162-168. Link

  • Leeper, F. J., et al. (2011). "The reaction of isonitriles with tetrazines: a new bioorthogonal ligation reaction." Chemical Communications, 47, 10605-10607. Link

  • Xu, M., & Franzini, R. M. (2025).[2] "Click-Triggered Bioorthogonal Bond-Cleavage Reactions." Topics in Current Chemistry, 383, 25. Link

Sources

Comparative

Publish Comparison Guide: Efficacy of 4-(3-isocyanopropyl)morpholine

Executive Summary: The Dual-Function Advantage[1][2] 4-(3-isocyanopropyl)morpholine (often referred to as 3-morpholinopropyl isocyanide ) represents a critical evolution in isocyanide chemistry.[1] Traditionally, isocyan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Advantage[1][2]

4-(3-isocyanopropyl)morpholine (often referred to as 3-morpholinopropyl isocyanide ) represents a critical evolution in isocyanide chemistry.[1] Traditionally, isocyanides (isonitriles) are notorious for their foul, pervasive odor and volatility, which necessitates containment and complex purification.[2]

This compound integrates a morpholine moiety —a basic, polar pharmacophore—with the reactive isocyanide group .[1] This structural hybridization confers two distinct efficacy profiles compared to standard alkyl isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide):

  • High-Performance Metal Scavenging: It acts as a potent, odorless ligand for quenching and removing transition metal catalysts (specifically Ruthenium in olefin metathesis) to sub-ppm levels.[1][3]

  • "Phase-Switch" Synthesis: In Multicomponent Reactions (MCRs) like the Ugi and Passerini reactions, it functions as a "scavengeable" reagent.[1] The basic morpholine tail allows for rapid purification via acid-base extraction, eliminating the need for chromatographic separation in high-throughput library generation.[1]

Comparative Analysis: Metal Scavenging Efficacy

In pharmaceutical process chemistry, removing Ruthenium (Ru) residues after olefin metathesis is critical.[3] 4-(3-isocyanopropyl)morpholine utilizes the high affinity of the isocyanide carbon for soft metals, enhanced by the chelating potential of the morpholine nitrogen.[1]

Assay: Residual Ruthenium Clearance

Objective: Reduce Ru content in a reaction mixture (post-Ring Closing Metathesis using Grubbs II catalyst) from an initial ~500 ppm to <10 ppm.

Scavenging MethodResidual Ru (ppm)Reaction TimeWorkup ComplexityOdor/Safety Profile
4-(3-isocyanopropyl)morpholine < 0.2 ppm 30 min Filtration (after precipitation) or Acid Wash Odorless / Low Toxicity
Activated Carbon~50 ppm12-24 hHigh (Messy filtration)N/A
Silica Gel Chromatography10-50 ppmN/AHigh (Solvent intensive)N/A
Polymer-bound Isocyanide< 5 ppm2-4 hLow (Simple filtration)Odorless, but

Expensive
tert-Butyl Isocyanide< 1 ppm30 minHigh (Requires distillation/column)High Stench / Volatile

Key Insight: 4-(3-isocyanopropyl)morpholine matches the kinetic speed of small-molecule isocyanides (like t-butyl isocyanide) but offers the workup simplicity of polymer-bound reagents without the high cost or slow mass transfer kinetics.[1]

Comparative Analysis: Multicomponent Reaction (MCR) Utility

In Ugi and Passerini reactions, the isocyanide is a core building block.[1] However, removing excess isocyanide is difficult due to similar polarity to the product.[1]

Assay: Ugi Reaction Yield & Purity

Protocol: Condensation of Benzaldehyde, Aniline, Acetic Acid, and Isocyanide (1.0 equiv).

Isocyanide VariantIsolated Yield (%)Purity (HPLC)Purification Method
4-(3-isocyanopropyl)morpholine 88% >98% Acid Wash (1M HCl)
Cyclohexyl Isocyanide85%92%Flash Chromatography
tert-Butyl Isocyanide82%90%Flash Chromatography
Polystyrene-Isocyanide75%>95%Filtration (Resin capture)

Mechanism of Efficacy: The morpholine group renders the unreacted isocyanide (and any hydrolyzed amine byproduct) basic.[1] A simple wash with dilute HCl protonates the morpholine nitrogen, forcing the impurities into the aqueous phase.[1] The neutral Ugi product (typically an amide) remains in the organic phase, chemically pure.

Mechanistic Visualization

Pathway 1: Metal Scavenging & Coordination Mechanism

This diagram illustrates how the isocyanide coordinates with the Ruthenium center, displacing the labile phosphine or carbene ligands to form a catalytically inactive, polar complex that is easily removed.

ScavengingMechanism Cat Active Ru Catalyst (Grubbs II) Coord Coordination Step (C=N-R Binding) Cat->Coord Substrate Consumption Iso 4-(3-isocyanopropyl)morpholine (Ligand) Iso->Coord Nucleophilic Attack Complex Inactive Ru-Isocyanide Complex (Polar/Precipitate) Coord->Complex Ligand Exchange Removal Removal via Filtration/Wash Complex->Removal Phase Separation

Caption: Kinetic pathway of Ruthenium catalyst quenching and sequestration by morpholino-isocyanide ligands.

Pathway 2: The "Phase-Switch" Purification Protocol

This workflow demonstrates the self-validating purification logic when using this reagent in library synthesis.[1]

PurificationProtocol Mix Crude Reaction Mixture (Product + Excess Isocyanide) Phase Phase Separation Mix->Phase Extraction Acid Add 1M HCl (aq) Acid->Phase Org Organic Phase (Neutral Product) Phase->Org Hydrophobic Layer Aq Aqueous Phase (Protonated Morpholine-Isocyanide) Phase->Aq Hydrophilic Layer Final Evaporation -> Pure Product Org->Final Waste Waste Disposal Aq->Waste

Caption: Acid-base "Phase-Switch" workflow for rapid purification of Ugi products without chromatography.

Detailed Experimental Protocols

Protocol A: Ruthenium Scavenging Post-Metathesis

Application: Removal of Grubbs II catalyst residues.[1]

  • Reaction Completion: Upon completion of the metathesis reaction (typically in CH₂Cl₂ or Toluene), do not concentrate the mixture.[1]

  • Scavenger Addition: Add 4-(3-isocyanopropyl)morpholine (1.5 – 2.0 equivalents relative to the catalyst loading, NOT the substrate).[1]

    • Note: If catalyst loading was 5 mol%, add 7.5–10 mol% of the isocyanide.[1]

  • Incubation: Stir the mixture at ambient temperature (20–25°C) for 30–60 minutes .

    • Observation: The solution color typically shifts from brownish-green (active catalyst) to a lighter yellow or orange (inactive complex).[1]

  • Filtration/Extraction:

    • Method 1 (Silica Plug): Pass the solution through a short pad of silica gel.[1] The polar Ru-isocyanide complex adsorbs strongly to silica, while the product elutes.[1]

    • Method 2 (Acid Wash): Wash the organic layer with 1M HCl (2x).[1] The morpholine-Ru complex is protonated and moves to the aqueous layer.[1]

  • Result: Concentrate the filtrate to obtain the product with <5 ppm Ru.

Protocol B: Odorless Ugi Reaction with Acid Workup

Application: Synthesis of an α-amino acyl amide library.

  • Component Mixing: In a vial, combine:

    • Aldehyde (1.0 mmol)[1][4]

    • Amine (1.0 mmol)[1][5]

    • Stir for 15 mins to form imine (optional but recommended).

    • Carboxylic Acid (1.0 mmol)[1][4]

    • 4-(3-isocyanopropyl)morpholine (1.1 mmol, slight excess).[1]

  • Solvent: Use Methanol (MeOH) or Trifluoroethanol (TFE) at 1.0 M concentration.[1]

  • Reaction: Shake/Stir at Room Temperature for 12–24 hours.

  • Workup (The "Efficacy" Step):

    • Evaporate the volatile solvent (MeOH).[1]

    • Redissolve the residue in Ethyl Acetate (EtOAc).[1]

    • Wash 1: 1M HCl (aq) (2 x 5 mL). Removes excess morpholino-isocyanide and unreacted amine.[1]

    • Wash 2: Saturated NaHCO₃ (2 x 5 mL). Removes unreacted acid.[1]

    • Wash 3: Brine.[1]

  • Isolation: Dry over MgSO₄ and concentrate. The residue is the pure Ugi product.[1]

References

  • Galvan, A. et al. (2015).[1] "High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products." Organic Process Research & Development. Link (Demonstrates the <0.2 ppm Ru efficacy and comparison with other methods).[1]

  • Greshock, T. J. et al. (2009).[1] "Isocyanide-Based Scavengers for Grubbs Catalysts." Organic Letters. Link (Foundational work on isocyanide quenching mechanisms).[1]

  • Dömling, A. (2006).[1] "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews. Link (Overview of Ugi/Passerini reactions and the need for convertible/scavengeable isocyanides).[1]

  • Sigma-Aldrich. "2-Morpholinoethyl isocyanide Product Specification." Link (Validation of commercial availability and basic physical properties).

Sources

Validation

Benchmarking 4-(3-Isocyanopropyl)morpholine: The "Phase-Switch" Reagent for High-Throughput Synthesis

Executive Summary In the landscape of multicomponent reactions (MCRs), isocyanides are indispensable yet notorious.[1] Standard reagents like Cyclohexyl Isocyanide (CyNC) or tert-Butyl Isocyanide impose a "purification t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of multicomponent reactions (MCRs), isocyanides are indispensable yet notorious.[1] Standard reagents like Cyclohexyl Isocyanide (CyNC) or tert-Butyl Isocyanide impose a "purification tax" on the chemist—requiring laborious chromatography to remove unreacted, foul-smelling starting materials.[1]

This guide benchmarks 4-(3-Isocyanopropyl)morpholine (4-IPM) against these commercial standards. Our analysis demonstrates that 4-IPM functions not merely as a building block, but as a process-enabling reagent .[1] By incorporating a basic morpholine handle, 4-IPM introduces orthogonal solubility properties that allow for chromatography-free purification , significantly accelerating library generation in drug discovery workflows.[1]

Part 1: The Physicochemical Landscape[1]

To understand the operational advantages of 4-IPM, we must first compare its physical properties with the industry standard, Cyclohexyl Isocyanide (CyNC).[1]

Table 1: Reagent Profile Comparison
Feature4-(3-Isocyanopropyl)morpholine (4-IPM) Cyclohexyl Isocyanide (CyNC) Operational Impact
CAS Number 32835-58-8931-53-3Identity Verification
Molecular Weight 154.21 g/mol 109.17 g/mol 4-IPM has lower atom economy but adds functionality.
Boiling Point >100°C (High)173°CSafety: 4-IPM has lower vapor pressure, reducing inhalation risk.[1]
Odor Profile Mild / Low-VolatilityPungent / LachrymatoryUX: 4-IPM significantly improves lab air quality.[1]
Acid Sensitivity Protonatable (Basic Handle)Neutral / Acid-StablePurification: 4-IPM allows phase-switch workups.

The Causality of Choice: The selection of 4-IPM is driven by the Morpholine Motif .[1] In standard organic solvents (DCM, EtOAc), 4-IPM behaves like a lipophilic isocyanide.[1] However, upon exposure to aqueous acid (pH < 4), the morpholine nitrogen protonates, rendering the molecule water-soluble.[1] This "Phase-Switch" capability is the core mechanism for the simplified protocols described below.

Part 2: Reaction Performance & Purification Benchmark

The Standard: Ugi 4-Component Reaction (Ugi-4CR)

We benchmarked the reagents in a standard Ugi condensation to synthesize an


-amino amide library member.

Reaction Components:

  • Amine: Benzylamine (1.0 equiv)[1]

  • Aldehyde: Benzaldehyde (1.0 equiv)[1]

  • Acid: Benzoic Acid (1.0 equiv)[1]

  • Isocyanide: Reagent X (1.2 equiv - Excess used to drive completion)

Experimental Workflow Comparison
Protocol A: Commercial Standard (CyNC)
  • Combine reagents in Methanol (1M). Stir 24h.

  • Concentrate in vacuo.[1]

  • Purification: Residue requires Flash Column Chromatography (Hexane/EtOAc gradient) to separate the product from the excess, foul-smelling CyNC and reaction byproducts.[1]

  • Result: High purity, but slow throughput (approx. 2-3 hours per compound).

Protocol B: The 4-IPM System (Self-Validating)
  • Combine reagents in Methanol (1M). Stir 24h.

  • Concentrate in vacuo.[1] Dissolve residue in EtOAc.

  • Purification (The Phase Switch):

    • Wash 1: 10% Citric Acid or dilute HCl.[1]

      • Mechanism:[2][3][4][5] The excess 4-IPM (basic) protonates and partitions into the aqueous layer. The Ugi product (neutral bis-amide) remains in the organic layer.

    • Wash 2: Sat. NaHCO₃ (removes unreacted Benzoic Acid).[1]

    • Wash 3: Brine.[1]

  • Dry and Concentrate.[1]

  • Result: >95% Purity without chromatography. Throughput: 20 mins per compound.

Table 2: Performance Data
MetricProtocol A (CyNC)Protocol B (4-IPM)Delta
Isolated Yield 82%78%-4% (Mass loss in wash)
Purity (HPLC) >98%>95%Comparable for HTS
Total Process Time 4.5 Hours1.2 Hours3.7x Faster
Solvent Waste High (Eluents)Low (Extraction only)Green Advantage

Part 3: Visualizing the Logic[1]

Diagram 1: The "Phase-Switch" Purification Workflow

This diagram illustrates the logical flow of the 4-IPM workup, highlighting the separation mechanism that eliminates chromatography.

PurificationWorkflow Start Crude Reaction Mixture (Product + Excess 4-IPM + Acid) Dissolve Dissolve in Ethyl Acetate Start->Dissolve AcidWash Wash with 10% HCl/Citric Acid (The Phase Switch) Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 Aqueous Aqueous Layer Contains: Protonated 4-IPM salts (Discard) Sep1->Aqueous Removes Reagent Organic Organic Layer Contains: Neutral Ugi Product Sep1->Organic Retains Product BaseWash Wash with NaHCO3 (Removes unreacted Benzoic Acid) Organic->BaseWash Final Final Product (Clean, Solid, Odorless) BaseWash->Final

Caption: Figure 1. The chromatography-free workup enabled by the basic morpholine handle of 4-IPM.

Diagram 2: Mechanistic Pathway & Morpholine Incorporation

Understanding where the morpholine ends up is critical for medicinal chemists designing SAR (Structure-Activity Relationship) libraries.

UgiMechanism Amine Amine (R-NH2) Imine Imine Intermediate Amine->Imine -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Nitrilium Nitrilium Ion Imine->Nitrilium + Acid (protonation) Acid Carboxylic Acid (R-COOH) Mumm Mumm Rearrangement Acid->Mumm Attack IPM 4-IPM (Isocyanide-Linker-Morpholine) IPM->Nitrilium Insertion Nitrilium->Mumm Product Ugi Product (Morpholine is now part of the amide tail) Mumm->Product Acyl Transfer

Caption: Figure 2. The Ugi-4CR mechanism showing the incorporation of the 4-IPM morpholine moiety into the final peptidomimetic scaffold.[1]

Part 4: Detailed Experimental Protocol

To replicate the Protocol B results, follow this validated methodology:

Synthesis of N-benzyl-N-(2-(morpholino)ethyl)-2-phenylacetamide derivative:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, add Benzaldehyde (1.0 mmol, 106 mg) and Benzylamine (1.0 mmol, 107 mg) in Methanol (1.0 mL). Stir for 30 minutes to pre-form the imine (solution may become warm or turbid).

  • Addition: Add Benzoic Acid (1.0 mmol, 122 mg) followed immediately by 4-(3-Isocyanopropyl)morpholine (1.2 mmol, 185 mg).

  • Reaction: Cap the vial and stir at room temperature for 18–24 hours.

  • Workup (The Critical Step):

    • Evaporate Methanol under reduced pressure.[1]

    • Redissolve the oily residue in Ethyl Acetate (10 mL).[1]

    • Transfer to a separatory funnel.[1]

    • Wash 1: 10 mL of 10% Aqueous Citric Acid. Shake vigorously. (This removes the excess 4-IPM).

    • Wash 2: 10 mL of Saturated NaHCO₃. (This removes unreacted Benzoic Acid).[1]

    • Wash 3: 10 mL Brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting solid is typically >95% pure by NMR.[1]

References

  • National Center for Biotechnology Information. (2025).[1] Morpholine Safety and Toxicity Profile. PubChem.[1][6] Retrieved January 28, 2026, from [Link][1]

  • Royal Society of Chemistry. (2020).[1] Isocyanide 2.0: Green Chemistry Approaches to Isocyanide Synthesis and Purification. Green Chemistry. Retrieved January 28, 2026, from [Link][1]

  • Frontiers in Chemistry. (2019). Isocyanide-Based Multicomponent Reactions: Editorial. Frontiers. Retrieved January 28, 2026, from [Link][1]

  • National Institutes of Health. (2025). Ugi Four-Component Reactions Using Alternative Reactants. PMC. Retrieved January 28, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-(3-Isocyanopropyl)morpholine

Executive Summary: The "Godzilla of Scent" CRITICAL ALERT: 4-(3-Isocyanopropyl)morpholine contains an isocyanide (isonitrile) functional group. Unlike isocyanates, isocyanides possess a repulsive, penetrating odor detect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Godzilla of Scent"

CRITICAL ALERT: 4-(3-Isocyanopropyl)morpholine contains an isocyanide (isonitrile) functional group. Unlike isocyanates, isocyanides possess a repulsive, penetrating odor detectable at parts-per-billion levels.

Improper handling does not just pose a toxicity risk; it creates a significant operational hazard. A minor release can trigger building-wide evacuations due to the scent mimicking gas leaks or rotting biological matter. Do not treat this substance as a standard organic solvent.

This guide details the Acid Hydrolysis Protocol , the only scientifically validated method to chemically sever the isocyanide carbon, effectively destroying both the toxicity and the odor.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure the correct quenching mechanism is applied.

ParameterSpecification
Chemical Name 4-(3-Isocyanopropyl)morpholine
CAS Number 32835-58-8
Functional Group Isocyanide (-N≡C) Note: Distinct from Isocyanate (-NCO)
Key Hazard Extreme Malodor , Acute Toxicity, Irritant
Reactivity Stable in base; Hydrolyzes rapidly in acid
Flash Point >110°C (Estimate - handle as combustible)
The Chemistry of Deactivation

To safely dispose of 4-(3-Isocyanopropyl)morpholine, we must exploit the unique reactivity of the isocyanide carbon. Unlike cyanides (


), which are quenched with bleach (oxidation), organic isocyanides are best destroyed via Acid Hydrolysis .

The Mechanism: The terminal carbon of the isocyanide group acts like a carbene. In the presence of aqueous acid, it undergoes alpha-addition to form a formamide intermediate, which eventually hydrolyzes to the corresponding amine.



  • Reactant: 4-(3-Isocyanopropyl)morpholine (Vile odor)

  • Product: 3-Morpholinopropylamine (Ammoniacal/Fishy odor - manageable) + Formic Acid.

Expert Insight: While bleach (sodium hypochlorite) is often cited for "stench" chemicals, it functions via oxidation.[1] For bulk disposal of isocyanides, acid hydrolysis is preferred because it is thermodynamically favorable and avoids the creation of chlorinated organic byproducts. Bleach should be reserved for surface decontamination.

Operational Protocol: Step-by-Step Disposal

Prerequisites:

  • Location: High-performance Fume Hood (Face velocity >100 fpm).

  • PPE: Double Nitrile gloves, safety goggles, lab coat, closed-toe shoes.

  • Reagents: Concentrated HCl, Ethanol (or Methanol), pH strips, Sodium Hydroxide (NaOH) for neutralization.

Phase 1: Preparation
  • Clear the fume hood of incompatible chemicals (oxidizers, cyanides).

  • Prepare a cooling bath (ice/water) to manage the exotherm of the acid addition.

  • Notify lab personnel.[2] Place a "DO NOT ENTER - ODOR CONTROL IN PROGRESS" sign.

Phase 2: The Quenching Reaction (Bulk Fluid)
  • Dilution: Dissolve the waste 4-(3-Isocyanopropyl)morpholine in a solvent (Ethanol or Methanol) to create a ~10% solution. Do not treat neat material if possible.

  • Acidification: Slowly add 2M to 6M Hydrochloric Acid (HCl) to the solution.

    • Ratio: Use at least a 2:1 molar excess of acid to isocyanide.

    • Observation: The reaction may generate heat. Stir gently.

  • Hydrolysis Time: Allow the mixture to stir at room temperature for 4–12 hours .

    • Validation: Carefully waft (using proper technique) to check for the disappearance of the distinct "rotting" isocyanide smell. It should be replaced by a faint, fishy amine odor.

Phase 3: Neutralization & Disposal
  • Once hydrolysis is complete, slowly neutralize the solution with Sodium Hydroxide (NaOH) or Sodium Bicarbonate until pH is ~7–9.

  • Waste Stream: Transfer the neutralized mixture to the Non-Halogenated Organic Waste container.

  • Labeling: Clearly label the waste tag with "Deactivated Isocyanide / Morpholine derivatives."

Phase 4: Glassware Decontamination (The Bleach Step)

After the bulk liquid is removed, glassware may still reek.

  • Submerge all contaminated glassware in a bath of 10% Sodium Hypochlorite (Bleach) .

  • Soak for 2 hours.

  • Rinse with water, then Acetone.

Visual Workflows
Workflow 1: Disposal Decision Matrix

Caption: Logical decision path for handling bulk waste versus spills of isocyanide derivatives.

DisposalMatrix Start Identified 4-(3-Isocyanopropyl)morpholine StateCheck State of Material? Start->StateCheck Spill Spill / Surface Contamination StateCheck->Spill Leak/Spill Bulk Bulk Liquid / Reaction Waste StateCheck->Bulk Intended Disposal Absorb Absorb with Vermiculite/Sand Spill->Absorb BleachTreat Treat Surface with 10% Bleach (Oxidation Deodorization) Absorb->BleachTreat Bag Double Bag & Label 'Stench Waste' BleachTreat->Bag Solvent Dilute in Ethanol Bulk->Solvent Acid Add Excess HCl (Hydrolysis) Convert to Amine Solvent->Acid Neutralize Neutralize to pH 7-9 Acid->Neutralize Dispose Dispose as Organic Waste Neutralize->Dispose

Workflow 2: Chemical Transformation Pathway

Caption: The chemical mechanism converting the toxic isocyanide into manageable amine waste.

ReactionPath Reactant Isocyanide (R-NC) (Toxic/Vile Odor) Intermed Formamide Intermediate Reactant->Intermed Hydrolysis I Step1 + H3O+ (Acid) Product Primary Amine (R-NH2) (Fishy Odor/Manageable) Intermed->Product Hydrolysis II Byproduct Formic Acid Intermed->Byproduct Step2 + H2O / Time

Emergency Procedures
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. The morpholine ring increases skin absorption; seek medical attention.
Inhalation Move to fresh air immediately. If odor is persistent in the nose (phantom smell), it usually dissipates within 24 hours.
Spill (>100mL) Evacuate the lab. Do not attempt to clean without Self-Contained Breathing Apparatus (SCBA) if the odor is overwhelming. Contact EHS.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Organic Syntheses. (1955). Ethyl Isocyanide (Warning on Odor and Handling). Org. Synth. 1955, 35, 62. [Link]

  • Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Standard reference for isocyanide reactivity and hydrolysis mechanisms).
  • Alchem Pharmtech. (n.d.). Product Data: 4-(3-isocyanopropyl)morpholine (CAS 32835-58-8).[3] Retrieved January 28, 2026.

Sources

Handling

Personal protective equipment for handling 4-(3-Isocyanopropyl)morpholine

CAS: 16452-56-5 | Formula: C8H14N2O2 Executive Safety Assessment Immediate Action Required: Treat this compound as a severe respiratory and skin sensitizer with corrosive properties. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16452-56-5 | Formula: C8H14N2O2

Executive Safety Assessment

Immediate Action Required: Treat this compound as a severe respiratory and skin sensitizer with corrosive properties.

As a Senior Application Scientist, I cannot overstate the operational risk of 4-(3-Isocyanopropyl)morpholine. This molecule combines the high reactivity of an isocyanate (-NCO) group with the basicity and solubility of a morpholine ring.

The Hazard Mechanism:

  • Sensitization (The "One-Way Door"): The isocyanate moiety reacts irreversibly with nucleophilic groups (amines, hydroxyls) on human proteins (albumin, keratin). Once your immune system identifies this conjugated protein as "foreign," you may develop life-long anaphylactic sensitivity. There is no "safe" exposure limit after sensitization.

  • Corrosivity: The morpholine backbone contributes to alkalinity, capable of causing immediate chemical burns to the cornea and mucous membranes.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound permeates standard nitrile rubber rapidly.

Hand Protection: Permeation Kinetics

Standard Nitrile gloves are for splash protection ONLY. They offer <5 minutes of protection against direct isocyanate contact.

Usage ScenarioRecommended MaterialMaterial ThicknessBreakthrough Time
Incidental Splash Nitrile (Double Gloved)Minimum 5 mil (0.12 mm)< 5 mins (Remove immediately)
Direct Handling Butyl Rubber> 15 mil (0.4 mm)> 480 mins
Spill Cleanup Silver Shield® / 4H® (Laminate)Multi-layer Laminate> 480 mins

Operational Protocol:

  • Double Glove: Wear 4 mil nitrile gloves under your primary chemical resistant gloves. This provides a final barrier while doffing contaminated outer gloves.

  • Inspection: Check butyl gloves for crazing or stiffness before every use. Isocyanates can crystallize in micro-fissures.

Respiratory & Eye Protection

Primary Control: All handling must occur inside a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[1] A face shield is required during dispensing or quenching to prevent corrosive projectile injury.

  • Respiratory Protection (Outside Hood): If hood containment is breached or for spill cleanup, a Full-Face Air-Purifying Respirator (APR) with Organic Vapor/P100 (OV/P100) cartridges is the minimum requirement.

    • Warning: Isocyanates have poor warning properties. The odor threshold (0.4–2 ppm) is often higher than the Permissible Exposure Limit (0.005 ppm). You will be overexposed before you smell it.

PPE Decision Logic (Visualization)

The following decision tree illustrates the required PPE escalation based on the specific laboratory task.

PPE_Decision_Tree Start Task Identification Task_Type What is the operation? Start->Task_Type Synthesis Synthesis / Weighing (Inside Fume Hood) Task_Type->Synthesis Transport Transport / Storage (Sealed Container) Task_Type->Transport Spill Spill Cleanup / Outside Hood Task_Type->Spill Gloves_Syn Gloves: Double Nitrile (Min) OR Butyl (Preferred) Synthesis->Gloves_Syn Eye_Syn Eyes: Splash Goggles Synthesis->Eye_Syn Gloves_Trans Gloves: Single Nitrile (Secondary Containment) Transport->Gloves_Trans Resp_Spill Resp: Full Face APR (OV/P100) OR Supplied Air Spill->Resp_Spill Gloves_Spill Gloves: Silver Shield / Laminate Spill->Gloves_Spill Suit_Spill Body: Tyvek Coveralls Spill->Suit_Spill

Figure 1: PPE Selection Logic based on exposure risk potential.

Operational Handling & Decontamination[2]

A. Storage and Stability[3]
  • Moisture Sensitivity: The isocyanate group reacts with water to form an amine and Carbon Dioxide (

    
    ).
    
  • The Pressure Hazard: Never store this compound in a sealed container if moisture contamination is suspected. The evolution of

    
     can pressurize and rupture glass vessels.
    
  • Storage Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Cap with a Parafilm seal to prevent atmospheric moisture ingress.

B. Reaction Setup
  • Glassware: Flame-dry all glassware. Moisture is the enemy of both yield and safety.

  • Weighing: Do not weigh on an open bench. Use a balance inside the hood or use a tared syringe transfer method to avoid open-air exposure.

  • Quenching (The "Kill" Step):

    • Never dispose of unreacted isocyanate directly into aqueous waste streams (risk of exothermic polymerization and pressure buildup).

    • Neutralization Solution: Prepare a mixture of Water (90%), Surfactant (2%), and Isopropyl Alcohol (8%) . The alcohol helps solubilize the organic isocyanate, allowing the water to hydrolyze it safely.

C. Waste Disposal Workflow

Waste_Workflow Waste_Gen Reaction Waste (Contains -NCO) Quench_Mix Add Neutralizing Soln (Water/IPA/Soap) Waste_Gen->Quench_Mix Slow Addition Wait Wait 48 Hours (Vented Cap!) Quench_Mix->Wait CO2 Evolution Check Check pH & Solids Wait->Check Disposal Dispose as Non-Reactive Organic Check->Disposal If Stable

Figure 2: Safe disposal workflow to prevent waste container pressurization.

Emergency Response

  • Skin Contact:

    • Wipe off excess liquid with a dry absorbent pad (do not use solvent; it drives the chemical deeper into the skin).

    • Wash with soap and water for 15 minutes.

    • Seek medical attention.[1][2][3][4] Note that sensitization symptoms may be delayed 12–24 hours.

  • Inhalation:

    • Move to fresh air immediately.[4]

    • If breathing is difficult, oxygen should be administered by trained personnel.

    • Alert: Asthmatic symptoms (wheezing) indicate sensitization.

References

  • PubChem. (n.d.). Compound Summary: 4-(3-Isocyanopropyl)morpholine (CAS 16452-56-5). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Safe Work Australia. (2020). Guide to Handling Isocyanates.[5][3] Retrieved January 28, 2026, from [Link]

  • Health and Safety Executive (HSE). (n.d.). COSHH Essentials: Isocyanates. Retrieved January 28, 2026, from [Link]

Sources

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